molecular formula C10H8O3 B1590134 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid CAS No. 56461-20-2

1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid

Cat. No.: B1590134
CAS No.: 56461-20-2
M. Wt: 176.17 g/mol
InChI Key: UEZFIXMZVFIHGO-UHFFFAOYSA-N
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Description

1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid is a useful research compound. Its molecular formula is C10H8O3 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-oxo-2,3-dihydroindene-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c11-9-5-4-6-7(9)2-1-3-8(6)10(12)13/h1-3H,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEZFIXMZVFIHGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90501894
Record name 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid
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Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56461-20-2
Record name 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Oxo-indan-4-carboxylic acid
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Foundational & Exploratory

An In-Depth Technical Guide to 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid is a bifunctional molecule featuring a ketone and a carboxylic acid moiety on a dihydroindene framework. Its rigid structure and versatile functional groups make it a valuable building block in organic synthesis, particularly as a key intermediate in the development of pharmaceuticals and other bioactive compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, spectral characteristics, and reactivity, offering field-proven insights for researchers and drug development professionals.

Introduction and Significance

The indanone core is a privileged structural motif found in numerous natural products and therapeutic agents.[1] this compound, specifically, serves as a crucial precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other complex molecular architectures. The strategic placement of the carboxylic acid and the ketone allows for selective chemical transformations, enabling the construction of diverse and intricate molecular libraries. Understanding the fundamental chemical properties of this intermediate is paramount for its effective utilization in multi-step synthetic campaigns.

Physicochemical Properties

The physical and chemical properties of a compound are foundational to its handling, purification, and application in synthesis. The key properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₀H₈O₃[2]
Molar Mass 176.17 g/mol [2]
Appearance Colorless to yellowish crystalline solid[2]
Melting Point 225-226 °C[2]
Solubility Insoluble in water; Soluble in organic solvents such as ethanol, DMF, and dichloromethane.[2]
CAS Number 56461-20-2[3]

Synthesis: Intramolecular Friedel-Crafts Acylation

The most direct and widely employed method for constructing the 1-indanone core of this molecule is the intramolecular Friedel-Crafts acylation of a suitable 3-arylpropanoic acid precursor.[1][4] This reaction is a classic example of electrophilic aromatic substitution, where the tethered acyl group cyclizes onto the aromatic ring.

Causality of the Reaction: The choice of a strong Brønsted or Lewis acid catalyst is critical. The acid activates the carboxylic acid (or its more reactive acyl chloride derivative) to generate a highly electrophilic acylium ion. This intermediate is then susceptible to intramolecular attack by the electron-rich aromatic ring, leading to the formation of the fused five-membered ring.[1]

Friedel_Crafts_Acylation Precursor 3-(2-carboxyphenyl)propanoic acid Intermediate Acylium Ion Intermediate Precursor->Intermediate Activation Catalyst Lewis Acid (e.g., AlCl₃) or Brønsted Acid (e.g., PPA) Catalyst->Precursor Product 1-Oxo-2,3-dihydro-1H- indene-4-carboxylic acid Intermediate->Product Intramolecular Cyclization

Caption: Synthetic pathway via intramolecular Friedel-Crafts acylation.

Experimental Protocol: Synthesis via Polyphosphoric Acid (PPA) Cyclization

This protocol describes a common one-step procedure for the direct cyclization of the corresponding 3-arylpropanoic acid.

  • Preparation: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, place 3-(2-carboxyphenyl)propanoic acid (1.0 eq).

  • Catalyst Addition: Add polyphosphoric acid (PPA) (approx. 10-20 times the weight of the starting material) to the flask. The PPA serves as both the catalyst and the solvent.

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Allow the reaction mixture to cool to approximately 60 °C and then carefully pour it onto crushed ice with stirring. This hydrolyzes the PPA and precipitates the crude product.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Purification: Dry the crude solid. Recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, yields the purified this compound.

Spectral Analysis and Characterization

Spectroscopic methods are essential for confirming the structure and purity of the synthesized compound. The expected spectral data are as follows:

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.

    • A very broad O–H stretching band from the carboxylic acid is expected in the range of 2500-3300 cm⁻¹.[5][6]

    • A strong C=O stretching absorption for the carboxylic acid will appear around 1710 cm⁻¹ (if hydrogen-bonded).[5][7]

    • A distinct C=O stretching absorption for the α,β-unsaturated ketone (conjugated to the aromatic ring) will also be present, typically around 1680-1700 cm⁻¹.

    • Aromatic C=C stretching bands will be observed in the 1400-1600 cm⁻¹ region.[6]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Carboxylic Acid Proton (-COOH): A characteristic singlet appearing far downfield, typically above 12 ppm, which is often broad.[7]

    • Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (7.0-8.5 ppm). Their splitting pattern (e.g., doublet, triplet, doublet of doublets) will depend on their coupling with each other.

    • Aliphatic Protons (-CH₂-CH₂-): Two triplets, each integrating to 2H, are expected for the adjacent methylene groups. The CH₂ group adjacent to the ketone (C2) would be further downfield (approx. 3.1-3.3 ppm) than the CH₂ group adjacent to the aromatic ring (C3, approx. 2.7-2.9 ppm).

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Carbonyl Carbons (C=O): Two distinct signals are expected in the downfield region. The ketone carbonyl will be around 195-205 ppm, while the carboxylic acid carbonyl will appear around 165-185 ppm.[7][8]

    • Aromatic Carbons: Six signals are expected in the 120-160 ppm range, with quaternary carbons typically showing weaker intensity.

    • Aliphatic Carbons (-CH₂-): Two signals in the upfield region (20-40 ppm).

Reactivity and Chemical Transformations

The molecule's two functional groups, the carboxylic acid and the ketone, can be targeted with high selectivity, making it a versatile synthetic intermediate.

Reactions of the Carboxylic Acid Group

The carboxylic acid is a primary site for modification, most commonly through esterification.

Fischer Esterification: This is an acid-catalyzed equilibrium reaction between the carboxylic acid and an alcohol to form an ester.[9][10] To ensure a high yield of the ester, the equilibrium must be shifted towards the products. This is typically achieved by using a large excess of the alcohol (which can also serve as the solvent) and/or by removing the water formed during the reaction.[11][12]

Fischer_Esterification_Mechanism cluster_0 Mechanism Steps A 1. Protonation of Carbonyl Oxygen B 2. Nucleophilic Attack by Alcohol A->B C 3. Proton Transfer B->C D 4. Elimination of Water (forms Oxonium Ion) C->D E 5. Deprotonation D->E F Ester Product + H₃O⁺ E->F Start Carboxylic Acid + Alcohol + H⁺ Catalyst Start->A

Caption: Stepwise mechanism of Fischer Esterification.

Experimental Protocol: Fischer Esterification to Methyl Ester
  • Setup: Suspend this compound (1.0 eq) in a large excess of methanol in a round-bottom flask.

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 3-5 mol%) to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • Neutralization: After cooling, slowly add a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid until effervescence ceases.

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude ester can be purified by column chromatography on silica gel.

Reactions of the Ketone Group

The ketone functionality offers another handle for chemical modification.

  • Reduction: The ketone can be reduced to a secondary alcohol (an indanol) using reducing agents like sodium borohydride (NaBH₄). More vigorous reduction methods, such as Wolff-Kishner or Clemmensen reduction, can be used to completely remove the carbonyl, yielding the corresponding indane carboxylic acid.

  • Alpha-Carbon Chemistry: The α-protons (at the C2 position) are acidic and can be removed by a suitable base to form an enolate. This enolate can then react with various electrophiles (e.g., alkyl halides, aldehydes), allowing for the introduction of substituents at the C2 position.

Applications in Drug Discovery and Synthesis

This compound is primarily used as a key intermediate in the synthesis of pharmaceuticals.[2] Its structure is a precursor for various bioactive molecules, including certain NSAIDs. The ability to functionalize both the carboxylic acid and the ketone allows for the systematic development of analogs with potentially improved efficacy, selectivity, and pharmacokinetic profiles.

Safety and Handling

While specific toxicity data is limited, this compound should be handled with standard laboratory precautions. It may cause skin, eye, and respiratory tract irritation.[2]

  • Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid direct contact and inhalation of dust.

  • Storage: Store in a cool, dry place away from incompatible materials.

References

  • ChemTalk. (n.d.). What is Fischer Esterification?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • BYJU'S. (n.d.). Fischer esterification reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3‐aryl‐1‐indanone through intramolecular Friedel‐Crafts.... Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCL5 as Lewis acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ChemBK. (2024). 1H-Indene-4-carboxylic acid, 2,3-dihydro-1-oxo-. Retrieved from [Link]

  • SpringerLink. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indene-1-carboxylic acid, 2,3-dihydro-. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. Retrieved from [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Infrared spectra and structure of molecular complexes of aromatic acids. Retrieved from [Link]

  • US EPA. (n.d.). 1H-Indene-4-carboxylic acid, 2,3-dihydro-7-methyl-, ethyl ester - Substance Details. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indene-1-carboxylic acid, 2,3-dihydro-3-oxo-. Retrieved from [Link]

Sources

physicochemical characteristics of 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of this compound (CAS: 56461-20-2), a key intermediate in the synthesis of advanced organic materials and pharmacologically active molecules.[1] The document is structured to deliver not only precise data but also the underlying scientific rationale for these characteristics and the experimental methodologies required for their validation. We will delve into the molecular structure, physical and chemical properties, spectroscopic profile, and safety protocols associated with this compound. This guide is intended for researchers, chemists, and drug development professionals who require a thorough and practical understanding of this versatile chemical building block.

Introduction and Strategic Importance

This compound, also known as 1-indanone-4-carboxylic acid, belongs to a class of bicyclic aromatic compounds that serve as valuable scaffolds in medicinal chemistry.[1] Its rigid structure, combining a ketone, a carboxylic acid, and an aromatic ring, provides a unique three-dimensional framework for designing molecules with specific biological targets. Its significance is particularly noted in its application as a reactant in the synthesis of dihydroindenopyrazoles, which have been investigated as multi-targeted receptor tyrosine kinase inhibitors, highlighting its importance in the development of novel therapeutics.[2] A deep understanding of its physicochemical characteristics is therefore paramount for optimizing reaction conditions, ensuring purity, predicting biological behavior, and establishing safe handling protocols.

Molecular Structure and Identification

The foundation of any chemical's behavior lies in its molecular structure. The fusion of an aromatic ring with a five-membered ring containing a ketone, along with the presence of a carboxylic acid substituent, dictates the compound's reactivity, polarity, and spectral signature.

Chemical Identity

A clear and unambiguous identification is the first step in any scientific investigation. The key identifiers for this compound are summarized below.

IdentifierValueSource
Chemical Name This compound[3]
Synonym 1-Indanone-4-carboxylic acid[1]
CAS Number 56461-20-2[1]
Molecular Formula C₁₀H₈O₃[1]
Molecular Weight 176.17 g/mol [1][2]
MDL Number MFCD03411485[2]
Structural Representation

The spatial arrangement of atoms and functional groups is critical for understanding intermolecular interactions and chemical reactivity.

G cluster_molecule 1-Oxo-2,3-dihydro-1H-indene-4-carboxylate Anion cluster_effects Factors Increasing Acidity Anion Indanone-COO⁻ Inductive Inductive Effect Anion->Inductive Ketone group withdraws electron density Resonance Resonance Stabilization Anion->Resonance Negative charge delocalized across carboxylate

Caption: Factors influencing the acidity of the molecule.

Spectroscopic and Analytical Characterization

A robust analytical workflow is essential to confirm the identity and purity of the compound.

analytical_workflow cluster_spectroscopy Spectroscopic Analysis Sample Sample of C₁₀H₈O₃ NMR NMR (¹H, ¹³C) Sample->NMR IR FT-IR Sample->IR MS Mass Spec. Sample->MS Confirmation Structural Confirmation & Purity Assessment NMR->Confirmation IR->Confirmation MS->Confirmation

Caption: A typical analytical workflow for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information for structural elucidation in solution.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals:

    • Aromatic Protons (≈ 7.5-8.0 ppm): Three protons on the benzene ring will appear as multiplets, shifted downfield due to the anisotropic effect of the aromatic system and the electron-withdrawing effects of the ketone and carboxylic acid groups.

    • Aliphatic Protons (≈ 2.5-3.5 ppm): The four protons of the two methylene groups (-CH₂-CH₂-) in the five-membered ring will likely appear as two distinct multiplets, integrating to two protons each.

    • Carboxylic Acid Proton (> 10 ppm): A broad singlet corresponding to the acidic proton of the -COOH group, which is often exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will provide a count of unique carbon environments:

    • Carbonyl Carbons (> 190 ppm): A signal for the ketone carbon (C=O) will be significantly downfield.

    • Carboxyl Carbon (≈ 170 ppm): The carbon of the carboxylic acid group (-COOH) will also be downfield, though typically less so than the ketone.

    • Aromatic Carbons (≈ 120-150 ppm): Six distinct signals for the aromatic carbons are expected.

    • Aliphatic Carbons (≈ 25-40 ppm): Two signals for the two methylene carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups.

  • O-H Stretch (≈ 2500-3300 cm⁻¹): A very broad absorption characteristic of the hydrogen-bonded O-H group in the carboxylic acid.

  • C-H Stretches (≈ 2850-3100 cm⁻¹): Absorptions for aromatic and aliphatic C-H bonds.

  • C=O Stretches (≈ 1680-1740 cm⁻¹): Two distinct, strong absorptions are expected. One for the conjugated ketone (typically lower frequency, ~1680-1700 cm⁻¹) and one for the carboxylic acid dimer (typically higher frequency, ~1700-1725 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

  • Molecular Ion Peak (M⁺): A prominent peak is expected at an m/z ratio corresponding to the molecular weight (176.17). High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₁₀H₈O₃).

  • Key Fragments: Common fragmentation patterns would include the loss of H₂O (m/z = 158) and the loss of -COOH (m/z = 131).

Experimental Protocols

To ensure data integrity, standardized and validated protocols must be employed.

Protocol: Determination of Melting Point
  • Causality: The melting point is a sensitive indicator of purity. A sharp melting range close to the literature value suggests high purity, while a broad and depressed range indicates the presence of impurities.

  • Methodology:

    • Ensure the melting point apparatus is calibrated using certified standards (e.g., caffeine, vanillin).

    • Finely powder a small, dry sample of this compound.

    • Pack the sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary in the apparatus and heat rapidly to ~210 °C.

    • Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point). This range is the melting point.

Protocol: Potentiometric Titration for pKa Determination
  • Causality: This method directly measures the change in pH as a function of added base, allowing for the precise determination of the acid's dissociation constant. It is a self-validating system as the shape of the titration curve confirms the monoprotic nature of the acid.

  • Methodology:

    • Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).

    • Accurately weigh a sample of the acid and dissolve it in a known volume of a suitable solvent (e.g., a water/ethanol mixture to ensure solubility).

    • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

    • Record the pH after each addition of titrant.

    • Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized).

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety.

  • Hazard Identification: The compound is classified with the following hazards:

    • H302: Harmful if swallowed [4] * H315: Causes skin irritation [4][5] * H319: Causes serious eye irritation [4][5] * H335: May cause respiratory irritation [4][5]* Recommended Handling:

    • Use in a well-ventilated area or a chemical fume hood. [1] * Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [6] * Avoid direct contact with skin and eyes and avoid breathing dust. [1] * In case of contact, rinse the affected area immediately with plenty of water. [1][7]* Storage:

    • Store in a tightly closed container in a dry and well-ventilated place. [7] * Keep away from heat and sources of ignition. [7]Recommended storage is at room temperature.

Conclusion

This compound is a crystalline solid with a high melting point, limited aqueous solubility, and distinct spectroscopic features defined by its ketone, carboxylic acid, and aromatic functionalities. Its acidic nature and well-defined structure make it a valuable and predictable building block in medicinal chemistry and organic synthesis. The data and protocols presented in this guide provide a solid foundation for its effective and safe utilization in a research and development setting.

References

  • 1H-Indene-4-carboxylic acid, 2,3-dihydro-1-oxo-. (2024). ChemBK. [Link]

  • This compound. Crysdot LLC. [Link]

  • MSDS of 1-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid. Capot Chemical. [Link]

  • 1H-Indene-1-carboxylic acid, 2,3-dihydro-3-oxo-. PubChem, National Center for Biotechnology Information. [Link]

  • Method for preparing 1H-indene-1-ketone-3-methanoic acid compound.
  • 3-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]

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A Technical Guide to 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid (CAS: 56461-20-2): Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides a comprehensive technical overview of 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid, a key heterocyclic building block in medicinal chemistry. We will delve into its fundamental physicochemical properties, explore robust synthetic and purification strategies, detail expected analytical characterization data, and critically evaluate its application in drug discovery. The guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the strategic use of this versatile intermediate.

Molecular Profile and Physicochemical Properties

This compound, also known as 1-indanone-4-carboxylic acid, is a bifunctional organic molecule featuring a rigid indanone core and a carboxylic acid group. This unique combination makes it a valuable synthon, particularly for constructing fused ring systems found in various therapeutic agents.[1]

Chemical Identity
ParameterValueSource(s)
IUPAC Name This compound[2]
CAS Number 56461-20-2[2][3]
Molecular Formula C₁₀H₈O₃[4]
Molecular Weight 176.17 g/mol [1]
MDL Number MFCD03411485[1]
Physicochemical Properties
ParameterValueSource(s)
Appearance Colorless to yellowish crystalline solid[4]
Melting Point 225-226 °C[4]
Solubility Insoluble in water; Soluble in ethanol, DMF, dichloromethane[4]
pKa (Predicted) 3.69 ± 0.20[4]
Storage Room temperature, sealed in dry conditions[1][4]
Chemical Structure

Retrosynthesis target 1-Oxo-2,3-dihydro-1H- indene-4-carboxylic acid disconnect1 Intramolecular Friedel-Crafts Acylation target->disconnect1 intermediate1 3-(2-Carboxyphenyl) propanoic acid disconnect1->intermediate1

Caption: Retrosynthetic approach via Friedel-Crafts acylation.

Detailed Synthetic Protocol: Friedel-Crafts Cyclization

This protocol describes a representative synthesis via the cyclization of 3-(2-carboxyphenyl)propanoic acid.

Step 1: Synthesis of 3-(2-Carboxyphenyl)propanoic acid (Precursor)

  • This precursor can be prepared through various standard organic chemistry methods, such as the hydrolysis of corresponding dinitriles or diesters, which are beyond the scope of this specific protocol. Assume the precursor is available.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet. Ensure all glassware is thoroughly dried.

  • Reagent Charging: To the flask, add polyphosphoric acid (PPA, ~100 g). Begin stirring and gently heat the PPA to 80-90 °C to ensure it is fluid.

  • Substrate Addition: Slowly and portion-wise, add 3-(2-carboxyphenyl)propanoic acid (0.1 mol) to the stirred PPA. The addition should be controlled to keep the internal temperature below 100 °C.

    • Causality Insight: Slow addition is crucial to manage the exotherm of the reaction and prevent side reactions or charring.

  • Reaction: After the addition is complete, maintain the reaction mixture at 90-95 °C with vigorous stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Allow the reaction mixture to cool to approximately 60 °C. Carefully and slowly pour the viscous mixture onto crushed ice (~500 g) in a large beaker with constant stirring. This will hydrolyze the PPA and precipitate the product.

    • Self-Validation: A significant amount of solid precipitate should form. The quenching process is highly exothermic and must be performed cautiously in a fume hood.

  • Isolation: Stir the resulting slurry for 30 minutes to ensure complete precipitation. Collect the crude solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7). This removes residual acid.

Purification & Quality Control
  • Recrystallization (Primary Purification):

    • Transfer the crude, moist solid to a beaker.

    • Add a suitable solvent system, such as an ethanol/water mixture. Heat the mixture with stirring until the solid completely dissolves.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum at 50-60 °C.

    • Trustworthiness: A sharp melting point (e.g., 225-226 °C) of the dried crystals is a strong indicator of high purity. [4]2. Quality Control (Final Validation):

    • Assess final purity using High-Performance Liquid Chromatography (HPLC). A purity of >98% is typically required for drug development applications.

    • Confirm the structure of the final product using NMR spectroscopy and Mass Spectrometry as detailed in the following section.

Analytical Characterization

Structural confirmation and purity assessment are non-negotiable in the synthesis of pharmaceutical intermediates. While specific spectra for this exact compound are proprietary to suppliers, the expected data can be reliably predicted based on its structure. [3]

Expected Spectroscopic Data
TechniqueExpected Observations
¹H NMR Aromatic protons in the 7.5-8.0 ppm region (3H, complex multiplet). Two methylene groups (-CH₂-) appearing as distinct triplets around 2.7-3.2 ppm (4H). A very broad singlet for the carboxylic acid proton (>12 ppm), which is D₂O exchangeable.
¹³C NMR Carbonyl carbons (ketone and carboxylic acid) in the 165-200 ppm region. Aromatic carbons between 120-150 ppm. Two aliphatic carbons (-CH₂-) in the 25-40 ppm range.
FT-IR (ATR) Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). Two sharp C=O stretches: one for the carboxylic acid (~1700-1725 cm⁻¹) and one for the ketone (~1680-1695 cm⁻¹). C-H stretches (aromatic and aliphatic) around 2850-3100 cm⁻¹.
Mass Spec (MS) [M-H]⁻ ion at m/z 175.04 in negative ion mode ESI-MS, corresponding to the deprotonated molecule.
Chromatographic Analysis (HPLC)

A robust reverse-phase HPLC method is essential for purity validation.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient elution using (A) 0.1% Formic Acid in Water and (B) Acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Expected Result: A single major peak representing the product, with any impurities clearly resolved. The retention time will be dependent on the specific gradient profile used.

Role in Medicinal Chemistry and Drug Development

The Indanone Scaffold: A Privileged Structure

The 1-indanone core is considered a "privileged structure" in medicinal chemistry. This is due to its rigid bicyclic framework which can effectively orient substituents in three-dimensional space to interact with biological targets. Derivatives of 1-indanone have demonstrated a vast spectrum of biological activities, including anti-inflammatory, analgesic, antiviral, and anticancer properties. [5][6]

Application as a Key Intermediate for NSAIDs

This compound is a documented key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). [1]Its structure is particularly relevant to the production of indomethacin and related compounds, where the indanone core and the strategically placed carboxylic acid group are essential for binding to and inhibiting cyclooxygenase (COX) enzymes.

The Carboxylic Acid Moiety: A Double-Edged Sword

The carboxylic acid functional group is present in over 450 marketed drugs and is often a critical part of the pharmacophore, responsible for key interactions with biological targets through hydrogen bonding and electrostatic interactions. [7][8] However, its presence can also be problematic:

  • Poor Pharmacokinetics: The ionizable nature of the carboxylic acid can limit passive diffusion across biological membranes, such as the blood-brain barrier, and can lead to rapid metabolic clearance. [9][10]* Toxicity: Carboxylic acid-containing drugs can sometimes be associated with unforeseen toxicity, leading to market withdrawals. [8][9]

Strategic Considerations: Bioisosteric Replacement

For drug development professionals, a key strategy to mitigate the liabilities of the carboxylic acid group, while retaining its essential binding function, is the use of bioisosteres. Bioisosteres are functional groups with similar physical or chemical properties that impart similar biological activities to a molecule. [10]

Bioisosteres cluster_bioisosteres Potential Bioisosteric Replacements node_main 1-Oxo-2,3-dihydro-1H- indene-4-carboxylic acid Carboxylic Acid Moiety (pKa ~3.7) [13] node_tetrazole Tetrazole (pKa ~5) [27] node_main:f1->node_tetrazole Improves Lipophilicity node_hydroxytriazole Hydroxy-1,2,3-triazole (GABA Analog Use) [27] node_main:f1->node_hydroxytriazole Mimics Amino Acid node_tetrazolone Tetrazolone (pKa ~6.4) [28] node_main:f1->node_tetrazolone Reduces Lipophilicity node_hydroxyisoxazole 3-Hydroxyisoxazole (pKa ~4-5) [26] node_main:f1->node_hydroxyisoxazole Planar Isostere

Caption: Strategic replacement of the carboxylic acid with common bioisosteres.

This strategic replacement allows medicinal chemists to fine-tune a molecule's properties, such as acidity (pKa), lipophilicity (LogP), and metabolic stability, to create a more drug-like candidate. [9][11]The use of this compound as a starting point provides a platform not only for direct use but also for the synthesis of analogs with these advanced bioisosteric groups.

Safety and Handling

This compound is a chemical that should be handled with appropriate care in a laboratory setting. While specific toxicity data is limited, related compounds can cause skin, eye, and respiratory irritation. [4][12]Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated area or a chemical fume hood.

Conclusion

This compound (CAS 56461-20-2) is more than just a chemical intermediate; it is a strategic building block for modern drug discovery. Its robust and scalable synthesis, combined with the privileged nature of the indanone scaffold, makes it highly valuable. For researchers and drug developers, understanding both the direct applications of this molecule and the potential for advanced medicinal chemistry strategies, such as bioisosteric replacement of its carboxylic acid moiety, is key to unlocking its full potential in the development of next-generation therapeutics.

References

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A Guide to the Synthesis of 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid: A Technical Whitepaper for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indanone Core

The 1-indanone scaffold is a privileged structural motif, forming the core of numerous biologically active molecules and pharmaceutical agents.[1] Its rigid, bicyclic framework is pivotal in medicinal chemistry for developing treatments for a range of conditions, including neurodegenerative diseases.[1] 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid, in particular, serves as a crucial intermediate for more complex molecular architectures. This guide provides an in-depth examination of its synthesis, focusing on the chemical principles, strategic choices, and a robust, field-proven protocol suitable for research and development labs. We will move beyond a simple recitation of steps to explore the causality behind the chosen methodology, ensuring a reproducible and scalable process.

Retrosynthetic Strategy: Deconstructing the Target Molecule

A logical retrosynthetic analysis of this compound points towards a single, powerful disconnection: the intramolecular Friedel-Crafts acylation.[2] This strategic bond cleavage simplifies the target molecule to its key precursor, 3-(2-carboxyphenyl)propionic acid . This precursor contains both the nucleophilic aromatic ring and the electrophilic carboxylic acid group (which will be activated in situ) necessary for the cyclization.

G target This compound disconnection Intramolecular Friedel-Crafts Acylation target->disconnection precursor 3-(2-Carboxyphenyl)propionic acid disconnection->precursor

Caption: Retrosynthetic analysis of the target molecule.

This approach is advantageous as it builds the core bicyclic system in a single, efficient step from a readily accessible (or synthesizable) precursor. The primary challenge lies in selecting the appropriate conditions to favor the intramolecular cyclization and achieve a high yield.

Core Synthesis Pathway: Intramolecular Friedel-Crafts Acylation

The cyclization of 3-(2-carboxyphenyl)propionic acid is a classic example of an intramolecular Friedel-Crafts acylation.[2] This reaction involves the formation of a highly electrophilic acylium ion, which is then attacked by the tethered electron-rich aromatic ring to form the new five-membered ring.[3]

Mechanism of Action: The Role of Polyphosphoric Acid (PPA)

To achieve this transformation, a strong acid and dehydrating agent is required. Polyphosphoric acid (PPA) is the reagent of choice for this cyclization.[4] It serves multiple critical functions:

  • Solvent and Medium: PPA's high viscosity and ability to dissolve the reactant at elevated temperatures create an ideal reaction environment.[4]

  • Acid Catalyst: It protonates the carboxylic acid group on the propionic acid side chain, initiating the process.

  • Dehydrating Agent: PPA effectively removes the water molecule generated during the formation of the acylium ion, driving the equilibrium towards the product.[4]

The reaction proceeds via the following mechanistic steps:

  • Protonation of the carbonyl oxygen of the propionic acid moiety by PPA.

  • Loss of a water molecule to form a highly reactive acylium ion electrophile.

  • Electrophilic aromatic substitution, where the pi electrons of the benzene ring attack the acylium ion. This is the key ring-forming step.

  • Deprotonation of the resulting arenium ion intermediate to restore aromaticity and yield the final 1-indanone product.

G sub Precursor (3-(2-carboxyphenyl)propionic acid) step1 + H+ (PPA) - H2O sub->step1 acylium Acylium Ion Intermediate step1->acylium step2 Electrophilic Aromatic Substitution acylium->step2 arenium Arenium Ion Intermediate step2->arenium step3 - H+ arenium->step3 prod Product (1-Indanone derivative) step3->prod

Caption: Mechanism of PPA-catalyzed Friedel-Crafts acylation.

Comparative Analysis of Synthetic Conditions

While PPA is a classic and effective reagent, other strong acids can also be employed. The choice of catalyst significantly impacts reaction conditions and outcomes.

MethodCatalyst / ReagentTypical ConditionsAdvantagesDisadvantagesReference(s)
Pathway A Polyphosphoric Acid (PPA)80-120 °C, neatOne-step, high yield, acts as solvent & catalystHigh viscosity, challenging workup[2][4]
Pathway B Triflic Acid (TfOH)Room Temp to 80 °CMilder conditions, high reactivityExpensive, corrosive[5]
Pathway C Thionyl Chloride then AlCl₃0 °C to Room TempMilder cyclization step, high reactivity of acyl chlorideTwo steps, generates corrosive HCl and SO₂[1][3]

For its reliability, cost-effectiveness on a lab scale, and operational simplicity, the PPA-mediated cyclization (Pathway A) remains the most robust and self-validating system for this specific transformation.

Detailed Experimental Protocol: PPA-Catalyzed Cyclization

This protocol provides a step-by-step methodology for the synthesis of this compound from 3-(2-carboxyphenyl)propionic acid.

Safety Precautions:

  • Polyphosphoric acid is corrosive and hygroscopic. Handle with care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction is exothermic upon quenching. Perform the workup slowly and with adequate cooling.

Materials:

  • 3-(2-Carboxyphenyl)propionic acid (C₁₀H₁₀O₄, MW: 194.18 g/mol )

  • Polyphosphoric acid (PPA)

  • Deionized Water

  • Ice

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

G start Start reagents 1. Combine Reactant & PPA - Add 3-(2-carboxyphenyl)propionic acid and PPA to flask. start->reagents heat 2. Heat Reaction - Heat to 100°C with stirring for 2-3 hours. reagents->heat quench 3. Quench Reaction - Cool flask. - Pour mixture onto crushed ice. heat->quench extract 4. Extraction - Extract with Ethyl Acetate (3x). - Combine organic layers. quench->extract wash 5. Wash Organic Layer - Wash with sat. NaHCO₃. - Wash with brine. extract->wash dry 6. Dry & Filter - Dry over anhydrous MgSO₄. - Filter. wash->dry concentrate 7. Concentrate - Remove solvent via rotary evaporation. dry->concentrate purify 8. Purify (Optional) - Recrystallize from suitable solvent to obtain pure product. concentrate->purify end End purify->end

Caption: Experimental workflow for the synthesis.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 3-(2-carboxyphenyl)propionic acid (1.0 eq). To this, add Polyphosphoric acid (approx. 10 times the weight of the starting material).

  • Heating: Assemble a condenser on the flask and begin stirring the mixture. Heat the reaction to 100°C using a heating mantle. The solid reactant will slowly dissolve as the PPA becomes less viscous.

  • Reaction Monitoring: Maintain the temperature at 100°C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) by carefully taking a small aliquot, quenching it in water, extracting with ethyl acetate, and spotting on a TLC plate.

  • Quenching: Once the reaction is complete, turn off the heat and allow the flask to cool to near room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the viscous reaction mixture onto the ice with vigorous stirring. This will hydrolyze the PPA in a highly exothermic process.

  • Product Isolation: The product will precipitate as a solid. Continue stirring until all the ice has melted. Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water to remove residual phosphoric acid.

  • Purification: The crude product can be further purified by recrystallization. While the product has low solubility in water, it is soluble in organic solvents like ethanol or ethyl acetate.[6] A suitable recrystallization solvent system can be determined empirically (e.g., ethyl acetate/hexanes).

  • Drying and Characterization: Dry the purified solid under vacuum to obtain this compound as a crystalline solid.[6] Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Conclusion

The synthesis of this compound is most reliably achieved through the intramolecular Friedel-Crafts acylation of 3-(2-carboxyphenyl)propionic acid. The use of Polyphosphoric acid provides a direct, one-pot method that is both efficient and scalable for laboratory purposes. By understanding the underlying mechanism and the critical role of the reagents, researchers can confidently execute this protocol to generate high-purity material essential for further steps in drug discovery and development.

References

  • Amerigo Scientific. (n.d.). 3-(2-Carboxyphenyl)propionic acid. Retrieved from Amerigo Scientific. [Link]

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An In-depth Technical Guide to the Synthesis of 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid: Starting Materials and Core Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid, a key intermediate in the synthesis of various pharmaceuticals and functional materials, possesses a privileged indanone scaffold. The strategic placement of the carboxylic acid moiety offers a versatile handle for further molecular elaboration, making its efficient synthesis a topic of significant interest for researchers, scientists, and drug development professionals. This in-depth technical guide provides a comprehensive overview of the principal synthetic strategies for preparing this valuable compound, with a focus on the selection of starting materials and a detailed examination of the underlying reaction mechanisms and experimental protocols.

Retrosynthetic Analysis and Strategic Considerations

The core structure of this compound lends itself to a primary retrosynthetic disconnection via an intramolecular Friedel-Crafts acylation. This powerful and widely employed method for the formation of cyclic ketones is the cornerstone of the synthetic routes discussed herein.[1] The key consideration in designing a synthesis for this specific target is the regioselective introduction of the carboxylic acid group at the 4-position of the indanone nucleus. This necessitates the use of appropriately substituted aromatic precursors. Two principal synthetic pathways, diverging in their choice of foundational starting materials, have been established as robust and scalable.

Route 1: Synthesis from Homophthalic Acid

This synthetic approach leverages the readily available dicarboxylic acid, homophthalic acid, to construct the target molecule through a multi-step sequence.

Synthetic Workflow for Route 1

Synthesis Route 1 start Indene homophthalic_acid Homophthalic Acid start->homophthalic_acid Oxidation homophthalic_anhydride Homophthalic Anhydride homophthalic_acid->homophthalic_anhydride Dehydration intermediate 3-(2-Carboxyphenyl)propanoic acid homophthalic_anhydride->intermediate Perkin-type Condensation target 1-Oxo-2,3-dihydro-1H- indene-4-carboxylic acid intermediate->target Intramolecular Friedel-Crafts Acylation

Caption: Synthetic pathway from Indene to the target molecule.

Step-by-Step Experimental Protocols

Step 1: Oxidation of Indene to Homophthalic Acid

The synthesis commences with the oxidative cleavage of indene to yield homophthalic acid. A common and effective method involves the use of potassium dichromate in the presence of sulfuric acid.

  • Protocol: In a three-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser, a solution of potassium dichromate in water and concentrated sulfuric acid is prepared. The mixture is warmed to approximately 65°C. Technical grade indene is then added dropwise while maintaining the temperature at 65 ± 2°C, which may require external cooling. After the addition is complete, the reaction mixture is stirred for an additional 2 hours at the same temperature. Upon cooling, the homophthalic acid precipitates and can be collected by filtration.[2]

Step 2: Dehydration of Homophthalic Acid to Homophthalic Anhydride

The resulting dicarboxylic acid is then converted to its corresponding anhydride. This is typically achieved by heating with a dehydrating agent such as acetic anhydride.

  • Protocol: A mixture of dry homophthalic acid and acetic anhydride is refluxed for 2 hours. Upon cooling, the homophthalic anhydride crystallizes and can be isolated by filtration.[2]

Step 3: Synthesis of 3-(2-Carboxyphenyl)propanoic acid

This key intermediate is synthesized from homophthalic anhydride. While various methods exist, a Perkin-type condensation with a suitable C2-synthon is a viable approach.

Step 4: Intramolecular Friedel-Crafts Acylation

The final and crucial step is the intramolecular cyclization of 3-(2-carboxyphenyl)propanoic acid to afford this compound. This reaction is typically promoted by a strong acid catalyst, with polyphosphoric acid (PPA) being a classical and effective reagent for this transformation.[3][4][5]

  • Mechanism: The reaction proceeds via the activation of the carboxylic acid by the strong acid catalyst to generate a highly electrophilic acylium ion. This intermediate is then attacked by the electron-rich aromatic ring in an intramolecular fashion. The final step involves deprotonation to restore aromaticity, yielding the cyclized 5-membered ring of the indanone product.[1]

Friedel-Crafts Mechanism sub 3-(2-Carboxyphenyl)propanoic acid activated Acylium Ion Intermediate sub->activated + H+ (PPA) cyclized Cyclized Intermediate activated->cyclized Intramolecular Electrophilic Attack product 1-Oxo-2,3-dihydro-1H- indene-4-carboxylic acid cyclized->product - H+

Caption: Mechanism of the intramolecular Friedel-Crafts acylation.

  • Protocol: 3-(2-Carboxyphenyl)propanoic acid is added to polyphosphoric acid at an elevated temperature (e.g., 100°C) and stirred for a specified period. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is poured onto ice, and the precipitated product is collected by filtration, washed with water, and purified, typically by recrystallization.[6]

Quantitative Data for Route 1
StepStarting MaterialProductReagentsTypical Yield
1IndeneHomophthalic AcidK₂Cr₂O₇, H₂SO₄66-77%[2]
2Homophthalic AcidHomophthalic AnhydrideAcetic AnhydrideHigh
3Homophthalic Anhydride3-(2-Carboxyphenyl)propanoic acid--
43-(2-Carboxyphenyl)propanoic acidThis compoundPPAModerate to High

Route 2: Synthesis from Phthalic Anhydride

An alternative and convergent approach begins with the commercially abundant phthalic anhydride. This route involves a condensation reaction followed by a series of transformations to construct the indanone ring system.

Synthetic Workflow for Route 2

Synthesis Route 2 start Phthalic Anhydride perkin_product Perkin Condensation Product start->perkin_product Perkin-type Condensation malonic_acid Malonic Acid malonic_acid->perkin_product Perkin-type Condensation reduced_product Reduced Intermediate perkin_product->reduced_product Reduction target 1-Oxo-2,3-dihydro-1H- indene-4-carboxylic acid reduced_product->target Intramolecular Friedel-Crafts Acylation

Caption: Synthetic pathway from Phthalic Anhydride.

Step-by-Step Experimental Protocols

Step 1: Perkin-type Condensation of Phthalic Anhydride

The synthesis initiates with a Perkin-type condensation between phthalic anhydride and a suitable active methylene compound, such as malonic acid or its derivatives. This reaction establishes the carbon framework necessary for the subsequent cyclization.

  • Protocol: A mixture of phthalic anhydride and malonic acid is heated in the presence of a base catalyst, such as triethylamine or pyridine. The reaction typically requires elevated temperatures to proceed efficiently. The product of this condensation is then isolated and purified.

Step 2: Reduction of the Unsaturated Intermediate

The product from the Perkin condensation, which contains a carbon-carbon double bond, is then subjected to reduction. This can be achieved through catalytic hydrogenation or by using other reducing agents.

Step 3: Intramolecular Friedel-Crafts Acylation

Similar to Route 1, the final step involves an intramolecular Friedel-Crafts acylation of the reduced intermediate to form the desired this compound. Polyphosphoric acid is a common catalyst for this cyclization.

Quantitative Data for Route 2
StepStarting MaterialsProductReagentsTypical Yield
1Phthalic Anhydride, Malonic AcidPerkin Condensation ProductBase catalystModerate
2Perkin Condensation ProductReduced IntermediateH₂, CatalystHigh
3Reduced IntermediateThis compoundPPAModerate to High

Conclusion

The synthesis of this compound is most effectively achieved through strategies that culminate in an intramolecular Friedel-Crafts acylation. The two primary routes detailed in this guide, originating from either homophthalic acid or phthalic anhydride, offer reliable and scalable methods for accessing this important synthetic intermediate. The choice between these routes may be dictated by the availability and cost of the starting materials, as well as the desired scale of the synthesis. A thorough understanding of the reaction mechanisms and careful optimization of the experimental conditions are paramount to achieving high yields and purity of the final product.

References

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A Comprehensive Technical Guide to 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth review of 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid, a pivotal building block in medicinal chemistry. The document details its synthesis, physicochemical properties, and comprehensive spectroscopic characterization. Furthermore, it explores the significant role of this indanone derivative as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), with a particular focus on the synthesis of Indomethacin. The guide also touches upon the broader potential of the 1-oxo-indene scaffold in the development of novel therapeutic agents, providing a valuable resource for researchers in organic synthesis and drug discovery.

Introduction: The Significance of the 1-Oxo-indene Scaffold

The 1-oxo-2,3-dihydro-1H-indene core, a bicyclic aromatic ketone, is a privileged scaffold in medicinal chemistry. Its rigid structure and modifiable functional groups make it an attractive starting point for the synthesis of a diverse range of biologically active molecules. This compound, in particular, has garnered significant attention due to its integral role as a precursor in the synthesis of several commercial drugs and investigational compounds. Its carboxylic acid moiety provides a convenient handle for further chemical transformations, enabling the construction of more complex molecular architectures. This guide will delve into the key aspects of this compound, from its fundamental chemistry to its practical applications in the pharmaceutical industry.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is essential for its effective utilization in research and development.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₀H₈O₃[1]
Molecular Weight 176.17 g/mol [1][2]
Appearance Colorless to yellowish crystalline solid[1]
Melting Point 225-226 °C[1]
Solubility Insoluble in water; soluble in organic solvents such as ethanol, dimethylformamide (DMF), and dichloromethane.[1]
pKa (Predicted) 3.69 ± 0.20[1]
Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the indene ring, and the carboxylic acid proton. The aromatic protons would appear in the downfield region (typically δ 7-8 ppm). The two methylene groups on the five-membered ring would likely appear as distinct multiplets in the aliphatic region (δ 2.5-3.5 ppm). The carboxylic acid proton is expected to be a broad singlet at a significantly downfield chemical shift (δ 10-13 ppm). For a similar compound, 6-chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid, the carboxylic acid proton appears as a broad singlet between 9-12 ppm.[3]

  • ¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon (C=O) in the range of δ 190-200 ppm and the carboxylic acid carbonyl carbon around δ 170-180 ppm. The aromatic carbons would resonate in the δ 120-150 ppm region, while the methylene carbons would appear in the upfield region (δ 25-40 ppm).

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

  • A broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.

  • A strong C=O stretching band for the ketone, expected around 1700-1720 cm⁻¹.

  • Another strong C=O stretching band for the carboxylic acid, usually observed around 1680-1710 cm⁻¹.

  • C-H stretching bands for the aromatic and aliphatic protons.

  • C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.

For a related compound, 5-methoxy-1H-inden-1-one-3-carboxylic acid, characteristic IR peaks are observed at 3101, 2980, 1720, 1681, 1602, 1568, 1471, 1438, 1232, 1201, and 887 cm⁻¹.[3]

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 176.17. For a similar compound, 5-methoxy-1H-inden-1-one-3-carboxylic acid, the ESI-MS showed a [M-H]⁻ peak at m/z 203.00.[3]

Synthesis of this compound

The primary and most commonly cited method for the synthesis of this compound is through the oxidation of the corresponding 1-indanone precursor.[1]

General Reaction Scheme

Synthesis of 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic_acid cluster_reactants Reactants cluster_product Product 1-indanone 1-Indanone product This compound 1-indanone->product Oxidation oxidizing_agent Oxidizing Agent (e.g., H₂O₂, TBHP) acidic_conditions Acidic Conditions

Caption: General synthesis of this compound.

Experimental Protocol (General)

Materials:

  • 1-Indanone

  • Hydrogen peroxide (H₂O₂) or tert-Butyl hydroperoxide (TBHP)

  • An appropriate acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

  • Organic solvent (e.g., acetic acid, dichloromethane)

  • Reagents for workup and purification (e.g., sodium bisulfite, sodium bicarbonate, ethyl acetate, hexane)

Procedure:

  • Dissolution: Dissolve 1-indanone in a suitable organic solvent in a reaction vessel equipped with a stirrer and a temperature probe.

  • Addition of Catalyst: Add the acid catalyst to the solution and stir.

  • Addition of Oxidizing Agent: Slowly add the oxidizing agent (e.g., hydrogen peroxide) to the reaction mixture, maintaining the temperature within a specific range (e.g., room temperature or slightly elevated).

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Once the reaction is complete, quench any remaining oxidizing agent (e.g., with sodium bisulfite solution). Neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Safety Precautions:

  • Handle oxidizing agents with care as they can be corrosive and potentially explosive.

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

Applications in Drug Development: A Key Intermediate for NSAIDs

The primary and most well-documented application of this compound is as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).[4] Its structure serves as a versatile scaffold for the construction of more complex molecules with anti-inflammatory properties.

Synthesis of Indomethacin

Indomethacin is a potent NSAID used to relieve pain, swelling, and joint stiffness. The synthesis of Indomethacin often involves the use of a substituted indole derivative, which can be prepared from precursors like this compound. While the direct conversion is not explicitly detailed in the search results, the logical synthetic pathway would involve the transformation of the indanone moiety into an indole ring system.

A traditional synthesis of indomethacin starts with 4-methoxyphenyl hydrazine and methyl levulinate, which undergo a Fischer indole synthesis.[5] An alternative and more modern approach developed by Merck involves coupling the chlorobenzamide group before the indole formation.[5] Although these specific routes do not explicitly start from this compound, the structural similarity suggests its potential as a starting material for analogous synthetic strategies.

Development of Novel Bioactive Molecules

The 1-oxo-indene scaffold is not limited to NSAIDs. Its derivatives are being explored for a range of other biological activities. The inherent reactivity of the ketone and carboxylic acid functionalities allows for diverse chemical modifications, leading to the generation of libraries of compounds for screening against various biological targets. This makes this compound a valuable starting material for the discovery of new therapeutic agents.

Future Perspectives and Conclusion

This compound is a well-established and valuable building block in organic and medicinal chemistry. Its importance is firmly rooted in its role as a key intermediate in the synthesis of NSAIDs like Indomethacin. While its primary application has been in this area, the inherent chemical versatility of the 1-oxo-indene scaffold suggests a broader potential for its use in the discovery of novel bioactive compounds targeting a range of diseases.

Future research in this area could focus on several key aspects:

  • Development of more efficient and greener synthetic routes to this compound.

  • Exploration of its use in the synthesis of a wider range of therapeutic agents beyond NSAIDs.

  • Detailed investigation of the biological activities of novel derivatives of this compound.

References

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Unlocking the Therapeutic Potential of 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indanone scaffold represents a "privileged structure" in medicinal chemistry, consistently appearing in molecules with significant and diverse biological activities. This technical guide provides an in-depth exploration of 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid, a key member of the indanone family. While primarily recognized as a crucial intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as indomethacin, its intrinsic pharmacological profile warrants a closer examination. This document will delve into the hypothesized biological activities of this compound, grounded in the extensive research on indanone derivatives, and provide detailed, field-proven experimental protocols for its comprehensive evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising molecular entity.

Introduction: The Indanone Scaffold - A Gateway to Diverse Bioactivities

The indanone core, a bicyclic aromatic ketone, is a cornerstone in the development of numerous therapeutic agents. Its rigid structure and amenability to chemical modification have made it a fertile ground for the discovery of compounds with a wide spectrum of pharmacological effects. Derivatives of the indanone nucleus have demonstrated potent anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer properties. Furthermore, recent research has highlighted the potential of indanone-based compounds in the realm of neurodegenerative disorders, particularly as acetylcholinesterase inhibitors for the management of cognitive dysfunction.

This compound, as a fundamental indanone carboxylic acid, is strategically positioned at the crossroads of these diverse biological activities. Its structural similarity to established NSAIDs and its role as a synthetic precursor strongly suggest a primary role as an anti-inflammatory agent. This guide will focus on the most probable biological activity—inflammation modulation via cyclooxygenase (COX) inhibition—while also acknowledging other potential therapeutic avenues for exploration.

Hypothesized Biological Activity and Mechanism of Action: A Focus on Anti-Inflammatory Properties

Given its structural features and its established use in the synthesis of NSAIDs like indomethacin, the primary hypothesized biological activity of this compound is anti-inflammatory. The most probable mechanism of action is the inhibition of cyclooxygenase (COX) enzymes.

The Cyclooxygenase (COX) Pathway and Inflammation

The COX enzymes, COX-1 and COX-2, are central to the inflammatory cascade. They catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, fever, and inflammation.[1]

  • COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastrointestinal mucosa and maintaining renal blood flow.

  • COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting these enzymes. Non-selective NSAIDs inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects due to the inhibition of the protective functions of COX-1. COX-2 selective inhibitors were developed to mitigate these side effects.

The following diagram illustrates the role of COX enzymes in the inflammatory pathway and the proposed mechanism of action for this compound.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Physiological Prostaglandins COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Inflammatory Prostaglandins COX2->Prostaglandins_Inflammatory GI_Protection GI Protection, Platelet Aggregation Prostaglandins_Physiological->GI_Protection Inflammation Inflammation, Pain, Fever Prostaglandins_Inflammatory->Inflammation Target_Compound 1-Oxo-2,3-dihydro-1H- indene-4-carboxylic acid Target_Compound->COX1 Inhibition (Hypothesized) Target_Compound->COX2 Inhibition (Hypothesized)

Caption: Hypothesized mechanism of action via COX inhibition.

Experimental Protocols for Biological Evaluation

To validate the hypothesized anti-inflammatory activity and elucidate the mechanism of action of this compound, a series of well-established in vitro and in vivo assays are recommended.

In Vitro Evaluation: COX Inhibition Assay

This assay will determine the direct inhibitory effect of the compound on COX-1 and COX-2 enzymes, allowing for the determination of its potency (IC50) and selectivity.

Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM Tris-HCl buffer (pH 8.0).

    • Prepare a 100 μM hematin solution (co-factor).

    • Prepare a 40 mM L-epinephrine solution (co-factor).

    • Prepare stock solutions of the test compound (this compound) and a reference NSAID (e.g., indomethacin) in DMSO.

  • Assay Procedure (96-well plate format):

    • Background Wells: Add 160 µl of Assay Buffer and 10 µl of Heme.[2]

    • 100% Initial Activity Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, and 10 µl of either COX-1 or COX-2 enzyme.[2]

    • Inhibitor Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, 10 µl of enzyme (COX-1 or COX-2), and 10 µl of the test compound at various concentrations.[3]

  • Incubation: Incubate the plate at 37°C for 10 minutes to allow for inhibitor binding.

  • Reaction Initiation: Add 20 µl of arachidonic acid solution to all wells to initiate the reaction.

  • Detection: Monitor the absorbance at 590 nm in a plate reader in kinetic mode for 5-10 minutes.[2]

  • Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity of test compound) / Activity of control] x 100 The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Self-Validation: The inclusion of a known NSAID like indomethacin serves as a positive control to validate the assay's performance. The vehicle control (DMSO) establishes the baseline enzyme activity.

COX_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Heme, Enzyme, Test Compound) Plate_Setup Set up 96-well plate (Background, Control, Inhibitor wells) Reagents->Plate_Setup Incubation Incubate at 37°C (10 min) Plate_Setup->Incubation Initiation Initiate reaction with Arachidonic Acid Incubation->Initiation Detection Measure Absorbance (590 nm, kinetic) Initiation->Detection Calculation Calculate % Inhibition Detection->Calculation IC50 Determine IC50 value Calculation->IC50

Caption: Workflow for the in vitro COX inhibition assay.

In Vivo Evaluation: Carrageenan-Induced Paw Edema in Rats

This is a classic and reliable model for evaluating the in vivo anti-inflammatory activity of a compound.[4]

Principle: Subplantar injection of carrageenan into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory efficacy.

Step-by-Step Methodology:

  • Animals: Use male Wistar rats (150-200g). Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group I: Vehicle control (e.g., saline or 0.5% carboxymethyl cellulose).

    • Group II: Positive control (e.g., Indomethacin, 10 mg/kg, intraperitoneally).

    • Group III-V: Test compound at different doses (e.g., 10, 20, 40 mg/kg, intraperitoneally or orally).

  • Dosing: Administer the vehicle, positive control, or test compound 30-60 minutes before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.[5]

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, and 4 hours after carrageenan injection.[4]

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point.

    • Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [((ΔV_{control} - ΔV_{treated})) / (ΔV_{control})] x 100 where ΔV is the change in paw volume.

Self-Validation: The positive control group treated with indomethacin should show a significant reduction in paw edema, confirming the validity of the experimental model. The vehicle control group establishes the maximal inflammatory response.

Quantitative Data Summary

The following table provides a template for summarizing the results obtained from the proposed experiments.

Biological AssayParameterThis compoundIndomethacin (Reference)
In Vitro COX Inhibition IC50 (COX-1) (µM)To be determinedLiterature Value
IC50 (COX-2) (µM)To be determinedLiterature Value
Selectivity Index (COX-1/COX-2)To be determinedLiterature Value
In Vivo Anti-inflammatory % Inhibition of Paw Edema (at 3h)To be determined (at various doses)To be determined

Synthesis of this compound

A common method for the preparation of this compound involves the oxidation of the corresponding ketone precursor, 1-indanone.[6] A typical procedure involves carrying out the reaction under acidic conditions using an oxidizing agent such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP). A more detailed synthetic route for a related compound involves halogenation followed by elimination.[7]

General Synthetic Scheme:

Synthesis Indanone 1-Indanone Oxidation Oxidation (e.g., H₂O₂, acidic conditions) Indanone->Oxidation Product 1-Oxo-2,3-dihydro-1H- indene-4-carboxylic acid Oxidation->Product

Caption: General synthesis of the target compound.

Future Directions: Exploring Broader Therapeutic Potential

While the primary focus of this guide is on the anti-inflammatory properties of this compound, the versatility of the indanone scaffold suggests other promising avenues for research.

  • Neuroprotective Activity: Indanone derivatives have shown potential as acetylcholinesterase inhibitors. Evaluating the ability of the target compound to inhibit this enzyme could open doors for its application in neurodegenerative diseases like Alzheimer's.

  • Anticancer Activity: The indanone nucleus is present in several compounds with demonstrated anticancer effects. Screening for cytotoxic activity against various cancer cell lines could be a valuable area of investigation.

  • Antimicrobial Activity: The broad-spectrum biological activity of indanones includes antimicrobial effects. Testing against a panel of pathogenic bacteria and fungi could reveal novel antimicrobial properties.

Conclusion

This compound stands as a molecule of significant interest for drug discovery and development. Its position as a key intermediate for established NSAIDs, combined with the well-documented pharmacological profile of the indanone scaffold, strongly supports its potential as an anti-inflammatory agent, likely acting through the inhibition of COX enzymes. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of its biological activity. Further exploration of its potential neuroprotective, anticancer, and antimicrobial properties could unveil a broader therapeutic utility for this versatile compound.

References

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Bio-protocol. (n.d.). 2.2. Carrageenan-Induced Paw Edema. Retrieved from [Link]

  • Current Protocols. (2010). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Retrieved from [Link]

  • Pharmacognosy Research. (2012). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Retrieved from [Link]

  • ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from [Link]

  • ChemBK. (2024). 1H-Indene-4-carboxylic acid, 2,3-dihydro-1-oxo-. Retrieved from [Link]

  • Google Patents. (n.d.). CN102603520A - Method for preparing 1H-indene-1-ketone-3-methanoic acid compound.

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A Technical Guide to the Structural Analogs of 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

<F0000000_2026-01-05_04:06:26.541_EST>

Abstract

The 1-oxo-2,3-dihydro-1H-indene (1-indanone) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] This technical guide provides an in-depth exploration of the structural analogs of 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid, a key building block for developing novel therapeutics. We will dissect the strategic modifications of this core structure, detailing the rationale behind analog design, providing field-proven synthetic protocols, and discussing the structure-activity relationships (SAR) that guide modern drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of the indanone scaffold.

Introduction: The Significance of the Indanone Scaffold

The indanone core, a bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring, is a versatile template with significant therapeutic relevance. Its rigid conformation and defined stereochemistry provide a fixed framework for orienting functional groups to interact with biological targets. The most notable example is Donepezil, an acetylcholinesterase (AChE) inhibitor approved for the treatment of Alzheimer's disease, which features a substituted indanone moiety.[1][2] The indanone scaffold is associated with a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[2][3][4]

This compound, the subject of this guide, serves as a particularly valuable starting point. The presence of the carboxylic acid group provides a critical handle for molecular interactions (e.g., hydrogen bonding, salt bridge formation) and a versatile point for chemical modification. This guide will systematically explore the chemical space around this core molecule.

Strategic Design of Structural Analogs

The exploration of structural analogs is a cornerstone of medicinal chemistry, aimed at optimizing potency, selectivity, and pharmacokinetic properties. For this compound, we can logically divide the molecule into three primary regions for modification: the aromatic ring, the cyclopentanone core, and the carboxylic acid functional group.

G cluster_0 Analog Design Strategy Core 1-Oxo-2,3-dihydro-1H- indene-4-carboxylic acid Aromatic A: Aromatic Ring Substitutions (Positions 5, 6, 7) Core->Aromatic Modulate Lipophilicity, pKa, Metabolic Stability CoreMod B: Cyclopentanone Core Modifications Core->CoreMod Alter Conformation, Scaffold Hopping Carboxyl C: Carboxylic Acid Bioisosteric Replacement Core->Carboxyl Improve PK, Reduce Toxicity, Enhance Binding

Caption: Strategic points for modification on the core scaffold.

Part A: Aromatic Ring Substitutions (SAR Exploration)

Modifying the benzene ring of the indanone core is a primary strategy to fine-tune electronic properties and explore interactions with the target protein. Lipophilic alkoxy or halo substituents, for example, can enhance biological activity by improving membrane permeability or blocking metabolic hydroxylation.[3][5]

Common Substitutions and Their Rationale:
  • Halogens (F, Cl, Br): Introduce polarity and can act as hydrogen bond acceptors. Fluorine is often used to block metabolic oxidation at specific positions.

  • Alkoxy (e.g., -OCH3): Methoxy groups can increase potency by forming key hydrogen bonds with receptor sites and can influence the molecule's conformation.[3][6]

  • Alkyl Groups (e.g., -CH3): Can fill hydrophobic pockets in the binding site, increasing van der Waals interactions and potency.

Table 1: Hypothetical SAR Data for Aromatic Ring Analogs
Compound IDR5-SubstituentR6-SubstituentAChE IC50 (nM)Rationale for Change
Parent HH150.5Baseline activity
Analog A-1 FH75.2Fluorine blocks potential metabolism.
Analog A-2 HOCH345.8Methoxy group forms key H-bond.[6]
Analog A-3 FOCH315.1Synergistic effect of both groups.

Part B: Carboxylic Acid Bioisosteric Replacement

While the carboxylic acid group is often a key part of a pharmacophore, it can lead to poor pharmacokinetic properties, such as low cell permeability and rapid metabolism via glucuronidation.[7][8] Replacing it with a bioisostere—a group with similar physicochemical properties—is a common and effective strategy to mitigate these liabilities.[9][10]

Key Bioisosteres and Their Properties:
  • Tetrazole: A widely used non-classical bioisostere. It mimics the acidity of a carboxylic acid (pKa ~4.5-4.9) while being more lipophilic and resistant to acyl glucuronidation.[7][10]

  • Acyl Sulfonamide: Offers increased potency in some cases due to the ability of both sulfonamide oxygens to act as hydrogen bond acceptors.[10]

  • Hydroxamic Acid: A moderately acidic group (pKa ~8-9) known for its strong metal-chelating properties, which can be advantageous for targeting metalloenzymes.[8]

G cluster_workflow General Synthetic Workflow for Analogs Start Starting Material (e.g., Substituted Phenylpropionic Acid) Cyclize Step 1: Friedel-Crafts Cyclization Start->Cyclize Indanone Substituted 1-Indanone Intermediate Cyclize->Indanone Modify Step 2: Functional Group Interconversion / Coupling Indanone->Modify Final Final Analog Modify->Final Purify Step 3: Purification (Chromatography, Recrystallization) Final->Purify Characterize Step 4: Characterization (NMR, MS, HPLC) Purify->Characterize

Caption: A generalized workflow for analog synthesis and validation.

Experimental Protocols

The following protocols are representative methods for the synthesis and evaluation of indanone analogs. All procedures should be performed by qualified personnel in a suitable laboratory setting.

Protocol 1: Synthesis of 6-Methoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid (Analog of Type A)

This protocol describes a Friedel-Crafts cyclization approach, a common method for forming the indanone ring system.[4]

Materials:

  • 3-(2-Bromo-4-methoxyphenyl)propanoic acid

  • Trifluoroacetic acid (TFA)

  • Trifluoroacetic anhydride (TFAA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (sat. aq. solution)

  • Magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-(2-Bromo-4-methoxyphenyl)propanoic acid (1.0 eq) in dry DCM.

  • Cyclization: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic anhydride (2.0 eq) followed by trifluoroacetic acid (10.0 eq).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into ice-cold water. Quench with saturated sodium bicarbonate solution until the pH is neutral.

  • Extraction: Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the title compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.

Protocol 2: Conversion of Carboxylic Acid to a Tetrazole Bioisostere (Analog of Type C)

This protocol outlines a common multi-step procedure to convert the carboxylic acid to the corresponding tetrazole.

Materials:

  • Indanone-4-carboxylic acid (from Protocol 1)

  • Thionyl chloride (SOCl₂)

  • Ammonia (0.5 M in dioxane)

  • Phosphorus pentachloride (PCl₅)

  • Sodium azide (NaN₃)

  • Triethylamine hydrochloride

  • Toluene

Procedure:

  • Acid Chloride Formation: Gently reflux the starting carboxylic acid (1.0 eq) in thionyl chloride (5.0 eq) for 2 hours. Remove excess thionyl chloride under reduced pressure.

  • Amide Formation: Dissolve the resulting crude acid chloride in dry DCM and cool to 0 °C. Add ammonia solution (2.5 eq) dropwise and stir for 1 hour. Perform an aqueous work-up to isolate the primary amide.

  • Nitrile Formation: Dehydrate the amide to the corresponding nitrile using a dehydrating agent like PCl₅ or trifluoroacetic anhydride. Purify the nitrile by chromatography.

  • Tetrazole Cycloaddition: In a sealed tube, combine the nitrile (1.0 eq), sodium azide (1.5 eq), and triethylamine hydrochloride (1.5 eq) in toluene. Heat the mixture at 110 °C for 12-18 hours.

  • Isolation: After cooling, acidify the reaction mixture with HCl (2M) and extract with ethyl acetate. Purify the crude product by recrystallization or column chromatography to yield the final tetrazole analog.

Biological Evaluation and Therapeutic Potential

Indanone derivatives have shown promise against a variety of biological targets, particularly in the context of neurodegenerative diseases.[2] Analogs are frequently screened for their ability to inhibit enzymes like acetylcholinesterase (AChE) and monoamine oxidases (MAO), or to prevent the aggregation of proteins such as amyloid-beta and alpha-synuclein.[11][12]

  • Alzheimer's Disease: Many indanone derivatives are designed as multi-target-directed ligands, simultaneously inhibiting AChE, preventing amyloid-beta aggregation, and exhibiting antioxidant properties.[11][13]

  • Parkinson's Disease: The scaffold is used to develop ligands that bind to misfolded α-synuclein aggregates and inhibitors of MAO-B.[2][12]

  • Anti-inflammatory Activity: Certain indan carboxylic acid derivatives, such as Clidanac, are known anti-inflammatory agents.[3]

Conclusion and Future Directions

This compound is a highly tractable scaffold for medicinal chemistry campaigns. The systematic exploration of its structural analogs through aromatic substitution and carboxylic acid bioisosterism provides a robust strategy for developing novel drug candidates. Future research should focus on developing analogs with improved blood-brain barrier penetration for CNS targets and exploring novel core modifications to access new chemical space and biological activities. The integration of computational modeling with synthetic chemistry will further accelerate the design of next-generation indanone-based therapeutics.

References

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  • Nigar, M., et al. (2017). Synthesis and antimicrobial evaluation of some novel indanone derivatives. ResearchGate. Available from: [Link]

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  • Kumar, A., et al. (2022). 1-Indanone and 1,3-indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates. PubMed. Available from: [Link]

  • Ahmed, M., et al. (2016). Synthesis and Structure-Activity-Relationships of Indan Acid Derivatives as Analgesic and Anti-Inflammatory Agents. ResearchGate. Available from: [Link]

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An In-depth Technical Guide to 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid: Molecular Structure, Properties, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid, a key bicyclic organic compound, serves as a pivotal intermediate in the synthesis of a variety of complex molecules, particularly within the pharmaceutical landscape. Its rigid, functionalized scaffold makes it an attractive starting material for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and synthetic methodologies, offering insights for its application in research and drug development.

Molecular Structure and Physicochemical Properties

This compound possesses a fused ring system consisting of a benzene ring fused to a cyclopentanone ring, with a carboxylic acid group substituted at the 4-position of the indene core.

Molecular Formula and Weight
  • Molecular Formula: C₁₀H₈O₃[1]

  • Molecular Weight: 176.17 g/mol [1]

  • CAS Number: 56461-20-2[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Melting Point225-226 °C[1]
AppearanceColorless to yellowish crystalline solid[1]
SolubilityInsoluble in water at normal temperature; soluble in organic solvents such as ethanol, dimethylformamide (DMF), and dichloromethane.[1]
Molecular Structure Diagram

The following diagram illustrates the 2D chemical structure of this compound.

Caption: 2D structure of this compound.

Synthesis and Purification

The primary synthetic route to this compound involves the oxidation of the corresponding ketone precursor, 1-indanone.[1] This method is typically carried out under acidic conditions using a suitable oxidizing agent.

Experimental Protocol: Oxidation of 1-Indanone

Causality: The oxidation of the methylene group adjacent to the aromatic ring in 1-indanone to a carboxylic acid is a common and effective strategy. The choice of a mild oxidizing agent is crucial to prevent over-oxidation or degradation of the starting material and product.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-indanone in a suitable organic solvent such as glacial acetic acid.

  • Addition of Oxidizing Agent: To the stirred solution, slowly add an oxidizing agent, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP).[1] The addition should be done portion-wise or via a dropping funnel to control the reaction temperature.

  • Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and maintain for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water. The crude product will precipitate out of the solution.

  • Purification: Collect the solid precipitate by vacuum filtration and wash with cold water. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Self-Validation: The purity of the synthesized compound should be verified by measuring its melting point and comparing it to the literature value (225-226 °C).[1] Further confirmation of the structure and purity should be obtained using spectroscopic methods as detailed below.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons of the cyclopentanone ring, and the carboxylic acid proton. The aromatic protons would likely appear as multiplets in the downfield region (δ 7-8 ppm). The two methylene groups of the cyclopentanone ring would exhibit signals in the aliphatic region (δ 2-3.5 ppm), potentially as triplets or more complex multiplets due to coupling. The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift (δ > 10 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum would provide key information about the carbon framework. The carbonyl carbon of the ketone and the carboxylic acid would resonate at low field (δ > 165 ppm). The aromatic carbons would appear in the region of δ 120-150 ppm, while the aliphatic carbons of the cyclopentanone ring would be found at higher field (δ 20-40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretch of the carboxylic acid. A strong, sharp peak around 1700-1720 cm⁻¹ would correspond to the C=O stretch of the ketone, and another strong absorption around 1680-1700 cm⁻¹ would be indicative of the C=O stretch of the carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be observed at m/z = 176.17. The fragmentation pattern could provide further structural information.

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry. Its rigid structure and functional handles allow for its incorporation into more complex molecular architectures with potential therapeutic applications.

Workflow: From Intermediate to Bioactive Molecule

drug_development_workflow A This compound B Functional Group Interconversion A->B e.g., Esterification, Amidation C Coupling Reactions B->C e.g., Suzuki, Buchwald-Hartwig D Lead Compound C->D E Preclinical Studies D->E

Caption: A generalized workflow illustrating the use of the title compound in drug discovery.

Safety and Handling

While there is no reported acute or chronic toxicity in humans, this compound should be handled with care as it can cause irritation to the skin, eyes, and respiratory tract.[1] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a synthetically versatile intermediate with significant potential in the field of drug discovery and development. This guide has provided a detailed overview of its molecular structure, physicochemical properties, and a general synthetic approach. For researchers and scientists working with this compound, a thorough characterization using modern spectroscopic techniques is paramount to ensure its identity and purity for subsequent applications.

References

  • 1H-Indene-4-carboxylic acid, 2,3-dihydro-1-oxo-. ChemBK. Available at: [Link]

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An In-depth Technical Guide to the Solubility of 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid, a crucial intermediate in pharmaceutical synthesis.[1] In the absence of extensive published quantitative data, this document establishes a predictive framework based on the molecule's physicochemical properties and the fundamental principles of solubility. It further outlines a detailed experimental protocol for researchers to accurately determine its solubility in various organic solvents, ensuring reliable and reproducible results for applications in drug development and process chemistry.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of successful drug development.[2] It influences every stage of the pharmaceutical lifecycle, from chemical synthesis and purification to formulation and bioavailability. For a molecule such as this compound, understanding its behavior in different organic solvents is paramount for optimizing reaction conditions, designing effective crystallization processes, and developing stable formulations. Poorly characterized solubility can lead to significant challenges, including unpredictable yields, formulation instability, and compromised bioavailability of the final drug product.[2] This guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding and a practical approach to evaluating the solubility of this important indanone derivative.

Physicochemical Properties and Predicted Solubility Profile

A molecule's solubility is intrinsically linked to its structural and electronic properties. The "like dissolves like" principle serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be soluble in one another.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₈O₃[4]
Molar Mass 176.17 g/mol [4]
Appearance Colorless to yellowish crystalline solid[4]
Melting Point 225-226 °CChemBK
Predicted logP 1.2PubChem
Predicted pKa Not available-

The structure of this compound incorporates both polar and non-polar features, which dictates its solubility across a spectrum of organic solvents. The presence of a carboxylic acid group (-COOH) and a ketone group (C=O) allows for hydrogen bonding with protic and polar aprotic solvents.[5][6] Conversely, the bicyclic aromatic ring system provides a significant non-polar character, promoting solubility in less polar organic solvents.[3]

Based on these structural attributes, a qualitative solubility profile can be predicted:

  • High Solubility Predicted in:

    • Polar Aprotic Solvents: Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are anticipated to be excellent solvents due to their ability to accept hydrogen bonds and their high polarity, which can effectively solvate both the polar functional groups and the aromatic ring.

    • Alcohols (e.g., Ethanol, Methanol): These protic solvents can act as both hydrogen bond donors and acceptors, leading to favorable interactions with the carboxylic acid and ketone moieties.[7][8] Shorter-chain alcohols are generally good solvents for carboxylic acids.[5]

  • Moderate to Good Solubility Predicted in:

    • Chlorinated Solvents (e.g., Dichloromethane): While less polar than alcohols, dichloromethane can still engage in dipole-dipole interactions and is known to dissolve many organic compounds, including some carboxylic acids.[4][9] The nonpolar nature of the indane ring system should contribute positively to solubility in this solvent.[9]

  • Low Solubility Predicted in:

    • Non-polar Solvents (e.g., Hexane, Toluene): The strong intermolecular hydrogen bonding between the carboxylic acid groups in the solid state will likely not be overcome by the weak van der Waals forces offered by these non-polar solvents.[3]

    • Water: The compound is reported to be insoluble in water at normal temperatures.[4] The hydrophobic nature of the bicyclic ring dominates over the hydrophilic character of the polar functional groups.[10]

Theoretical Framework: The Energetics of Dissolution

The process of dissolution can be understood as a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions. For this compound, the high melting point suggests strong intermolecular forces in the crystal lattice, primarily due to hydrogen bonding between the carboxylic acid groups, which often form stable dimers.[6]

To achieve dissolution, a solvent must provide sufficient energy through solvation to overcome this lattice energy. Solvents capable of strong hydrogen bonding and dipole-dipole interactions are therefore the most likely candidates for effective solubilization.

G cluster_1 Dissolution Process Solid Crystal Lattice (Strong H-Bonding) Dissolved Solvated Molecules (Solute-Solvent Interactions) Solid->Dissolved Solvent Solvent Molecules Solvent->Dissolved

Caption: Energetic considerations in the dissolution process.

Experimental Determination of Thermodynamic Solubility

Given the lack of quantitative data, experimental determination is essential. The "gold standard" for measuring the true equilibrium solubility is the shake-flask method.[11] This method involves agitating an excess of the solid compound in the solvent of choice for a sufficient period to reach equilibrium.

Step-by-Step Protocol: Shake-Flask Method

This protocol provides a robust framework for determining the thermodynamic solubility of this compound.

Materials:

  • This compound (solid)

  • Selected organic solvents (HPLC grade)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. An amount that is visibly in excess after equilibration is sufficient.

  • Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the mixture to equilibrate for at least 24 hours to ensure that thermodynamic equilibrium is reached.[12]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Filter the collected supernatant through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any fine particulate matter.

  • Dilution: Accurately dilute the filtrate with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound.

Analytical Method: HPLC-UV

A reverse-phase HPLC method with UV detection is well-suited for quantifying this compound due to its aromatic structure, which provides a strong chromophore.

Suggested HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point for acidic analytes.[13]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at a wavelength of maximum absorbance (to be determined by a UV scan).

A calibration curve must be prepared using standard solutions of known concentrations to ensure accurate quantification.

G Start Add Excess Solid to Solvent Equilibrate Shake for 24h at 25°C Start->Equilibrate Centrifuge Centrifuge to Pellet Solid Equilibrate->Centrifuge Filter Filter Supernatant (0.45 µm) Centrifuge->Filter Dilute Accurately Dilute Filtrate Filter->Dilute Analyze Quantify by HPLC-UV Dilute->Analyze

Caption: Workflow for the shake-flask solubility determination.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It may cause skin, eye, and respiratory irritation.[4] All handling should be performed in a well-ventilated area or a fume hood.

Conclusion and Future Outlook

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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling precautions for 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid (CAS No. 56461-20-2), a key building block in medicinal chemistry and organic synthesis. As a Senior Application Scientist, the imperative is not just to follow protocols, but to understand the underlying principles that ensure both personal safety and experimental integrity. This document is structured to provide not just the "what," but the "why," fostering a proactive safety culture in the laboratory.

Compound Identification and Physicochemical Properties

This compound is a crystalline solid, appearing colorless to yellowish.[1] Its insolubility in water and solubility in organic solvents like ethanol and dichloromethane are critical considerations for reaction quenching, extraction, and purification procedures.[1] Understanding its physical properties is the first step in risk assessment.

Property Value Source
Molecular Formula C₁₀H₈O₃,
Molecular Weight 176.17 g/mol
Melting Point 225-226 °C
Boiling Point (Predicted) 380.4 ± 31.0 °C
Density (Predicted) 1.381 ± 0.06 g/cm³
Storage Temperature Room Temperature

Hazard Identification and GHS Classification

Based on available data for the compound and its structural isomers, this compound is classified as a hazardous substance.[2] The Globally Harmonized System (GHS) provides a clear framework for understanding these risks at a glance.

GHS_Pictograms cluster_pictograms GHS Hazard Pictograms p1 Exclamation Mark

Caption: GHS Pictogram for Irritation.

GHS Classification Hazard Statement Code
Acute Toxicity, Oral (Category 4)Harmful if swallowedH302
Skin Irritation (Category 2)Causes skin irritationH315
Eye Irritation (Category 2A)Causes serious eye irritationH319
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationMay cause respiratory irritationH335

Signal Word: Warning

These classifications necessitate stringent adherence to the handling protocols outlined in the subsequent sections. The primary routes of exposure are inhalation of the dust, skin contact, eye contact, and ingestion. While no specific data on chronic toxicity is reported, the irritant nature of the compound warrants minimizing exposure.[1]

Engineering Controls and Personal Protective Equipment (PPE)

The principle of ALARA (As Low As Reasonably Achievable) should govern all handling of this compound. This begins with robust engineering controls, supplemented by appropriate PPE.

Engineering Controls:

  • Fume Hood: All weighing and handling of the solid, as well as any reactions involving it, must be conducted in a certified chemical fume hood to prevent inhalation of airborne dust.

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.

  • Eyewash Station and Safety Shower: These must be readily accessible and tested regularly.[3]

Personal Protective Equipment (PPE): The selection and use of PPE is the last line of defense. The following PPE is mandatory when handling this compound:

  • Eye Protection: Safety glasses with side shields conforming to EN166 or NIOSH standards are required at a minimum.[4] A face shield should be worn in situations with a higher risk of splashing or dust generation.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.[4] It is crucial to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal techniques to avoid skin contamination.[4]

  • Body Protection: A laboratory coat is required. For larger quantities or procedures with a high risk of spillage, a chemically resistant apron is recommended.

  • Respiratory Protection: If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with a particulate filter (P95 or P100) is necessary.[4]

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (to prevent contamination) d1 1. Lab Coat d2 2. Respirator (if required) d1->d2 d3 3. Eye/Face Protection d2->d3 d4 4. Gloves d3->d4 f1 1. Gloves f2 2. Lab Coat f1->f2 f3 3. Eye/Face Protection f2->f3 f4 4. Respirator f3->f4

Caption: PPE Donning and Doffing Workflow.

Laboratory Handling and Storage Protocol

Protocol for Weighing and Transfer:

  • Preparation: Ensure the fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatula, weigh boat, receiving flask).

  • PPE: Don the required PPE as outlined in Section 3.

  • Weighing: Carefully weigh the desired amount of this compound in a weigh boat inside the fume hood. Minimize the creation of dust.

  • Transfer: Gently transfer the solid to the reaction vessel. Use a funnel if necessary.

  • Cleanup: Clean any residual solid from the spatula and weigh boat with a suitable solvent and transfer to the reaction vessel or a designated waste container.

  • Post-Handling: Wash hands thoroughly after handling, even if gloves were worn.[5]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

  • Keep away from incompatible materials, such as strong oxidizing agents.[6]

  • The designated storage area should be clearly labeled.

Emergency Procedures

A prepared laboratory is a safe laboratory. All personnel must be familiar with these emergency procedures.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[4] Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4]

Spill Response: The response to a spill depends on its size and location.

Spill_Response_Tree cluster_small Small Spill (<10g, contained) cluster_large Large Spill (>10g or uncontained) start Spill of this compound Occurs q1 Is the spill large (>10g) or outside of a fume hood? start->q1 small_spill Small Spill Procedure q1->small_spill No large_spill Large Spill Procedure q1->large_spill Yes s1 Alert personnel in the immediate area. small_spill->s1 l1 Evacuate the immediate area. large_spill->l1 s2 Ensure proper PPE is worn (including respirator). s1->s2 s3 Gently sweep up the solid material, avoiding dust generation. s2->s3 s4 Place in a sealed, labeled hazardous waste container. s3->s4 s5 Clean the spill area with a damp cloth and decontaminate. s4->s5 l2 Alert supervisor and EH&S. l1->l2 l3 Restrict access to the area. l2->l3 l4 Do not attempt to clean up without specialized training and equipment. l3->l4

Caption: Decision Tree for Spill Response.

Firefighting:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

  • Hazards from Combustion: Thermal decomposition may produce carbon oxides.[4][5]

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][5]

Waste Disposal

All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.

  • Collect waste in a properly sealed and labeled container.

  • Dispose of the waste through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[4]

  • Do not allow the product to enter drains or the environment.[4][5]

Conclusion

This compound is a valuable synthetic intermediate, but its potential hazards demand a thorough and proactive approach to safety. By understanding its properties, implementing robust engineering controls, consistently using the correct PPE, and being prepared for emergencies, researchers can handle this compound safely and effectively. This guide serves as a foundational document; always consult the most recent Safety Data Sheet and your institution's specific safety protocols before commencing work.

References

  • Standard Operating Procedure . (n.d.). Retrieved from University of California Merced, Environmental Health & Safety. [Link]

  • MSDS of 1-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid . (2015, December 25). Capot Chemical Co., Ltd. Retrieved from [Link]

  • 1H-Indene-1-carboxylic acid, 2,3-dihydro- . (n.d.). PubChem. Retrieved from [Link]

  • This compound . (n.d.). Crysdot LLC. Retrieved from [Link]

  • 1H-Indene-4-carboxylic acid, 2,3-dihydro-1-oxo- . (2024, April 9). ChemBK. Retrieved from [Link]

  • Standard Operating Procedure for a Chemical Spill . (2009, September 17). MSU College of Engineering. Retrieved from [Link]

  • Materials Science and Engineering SOP Handling Concentrated Acids . (n.d.). McMaster University. Retrieved from [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide . (n.d.). The City University of New York. Retrieved from [Link]

  • GHS Hazardous Chemical Information List . (n.d.). Safe Work Australia. Retrieved from [Link]

  • How Will You Respond to an Acid Spill? . (2023, December 7). Absorbents Online. Retrieved from [Link]

  • GHS Classification (Rev.11, 2025) Summary . (n.d.). PubChem. Retrieved from [Link]

  • 1H-Indene-4-carboxylic acid, 2,3-dihydro-7-methyl- . (n.d.). PubChem. Retrieved from [Link]

  • Material Safety Data Sheet - 2-Oxoimidazolidine-4-carboxylic acid . (n.d.). Cole-Parmer. Retrieved from [Link]

  • Safety Data Sheet . (n.d.). Univar Solutions. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid in Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indanone Scaffold in Medicinal Chemistry

1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid (also known as 1-oxoindan-4-carboxylic acid) is a versatile bicyclic organic compound that holds significant importance as a synthetic intermediate in medicinal chemistry and drug development.[1] Its molecular structure, featuring an indanone core, is recognized as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets.[2] This makes it a valuable starting point for the synthesis of a wide array of therapeutic agents.[1]

Historically, this compound is a key building block in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), most notably Indomethacin and its analogues.[1] Its utility extends to the development of novel bioactive molecules designed to target specific biological pathways, such as those involving prostaglandin receptors.[1] This guide provides a comprehensive overview of the properties, handling, and a detailed experimental protocol for evaluating the potential of this compound as an inhibitor of cyclooxygenase (COX) enzymes, a primary mechanism for many NSAIDs.

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is critical for its effective use in a research setting.

PropertyValueSource(s)
Molecular Formula C₁₀H₈O₃[1][3]
Molecular Weight 176.17 g/mol [3][4]
Appearance Colorless to yellowish crystalline solid[1]
Solubility Insoluble in water; Soluble in ethanol, DMF, dichloromethane[1]
Storage Room temperature, in a dry, tightly sealed container[1]

Postulated Mechanism of Action: Cyclooxygenase (COX) Inhibition

The anti-inflammatory potential of compounds derived from this compound is primarily attributed to the inhibition of prostaglandin G/H synthase, more commonly known as cyclooxygenase (COX).[5][6] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[5]

The carboxylic acid moiety is a critical feature for many NSAIDs, as it has been shown to interact with a key arginine residue (Arg120 in PGHS-1) in the active site of the COX enzyme, contributing to the inhibitory activity.[7] Therefore, it is hypothesized that this compound can serve as a scaffold for COX inhibitors.

Prostaglandin_Pathway Membrane Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane->Arachidonic_Acid PLA2 COX_Enzymes COX-1 / COX-2 (Prostaglandin G/H Synthase) Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H2 (PGH2) COX_Enzymes->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor 1-Oxo-2,3-dihydro-1H- indene-4-carboxylic acid Inhibitor->COX_Enzymes Inhibition

Figure 1: Postulated inhibition of the Prostaglandin Synthesis Pathway.

Safety and Handling Precautions

As a bioactive chemical, this compound requires careful handling to minimize risk.

  • Hazard Identification: The compound is classified as harmful if swallowed, and can cause skin, eye, and respiratory irritation.[3][4][5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.[8] Work should be conducted in a well-ventilated laboratory or under a chemical fume hood.[1]

  • First Aid Measures:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Consult a physician if irritation persists.[8]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.[8]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and consult a physician.[8]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[8]

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a representative method for evaluating the inhibitory activity of this compound against COX-1 and COX-2 enzymes. This is a foundational assay in the preclinical assessment of potential NSAIDs.

Materials and Reagents
  • This compound

  • Ovine or Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic Acid (substrate)

  • Dimethyl Sulfoxide (DMSO)

  • Tris-HCl buffer (pH 8.0)

  • Heme cofactor

  • COX Chromogenic Assay Kit (or similar detection system)

  • 96-well microplate

  • Microplate reader

Workflow for COX Inhibition Assay

Figure 2: Experimental workflow for the in vitro COX inhibition assay.

Step-by-Step Procedure
  • Preparation of Test Compound:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 1000 µM to 0.1 µM). This will be used to determine the dose-response curve.

  • Assay Setup:

    • The assay should be performed in a 96-well plate format. Include controls for 100% enzyme activity (DMSO vehicle only) and a background control (no enzyme). A known COX inhibitor (e.g., Indomethacin) should be used as a positive control.

    • To each well, add 10 µL of the diluted test compound or control solution.

  • Enzyme Addition:

    • Prepare the COX-1 and COX-2 enzyme solutions in Tris-HCl buffer containing the heme cofactor, according to the manufacturer's instructions.

    • Add 150 µL of the enzyme solution to each well.

  • Pre-incubation:

    • Gently mix the plate and pre-incubate at room temperature (25°C) for 10 minutes. This allows the test compound to bind to the enzyme before the reaction is initiated.

  • Reaction Initiation:

    • Prepare the arachidonic acid substrate solution in the assay buffer.

    • Initiate the enzymatic reaction by adding 10 µL of the arachidonic acid solution to each well.

  • Incubation and Detection:

    • Immediately mix the plate and incubate for a short period (e.g., 2 minutes) at 25°C.

    • Stop the reaction and develop the colorimetric signal according to the assay kit manufacturer's protocol. This typically involves adding a solution that reacts with the prostaglandin product to produce a measurable color.

  • Data Acquisition:

    • Read the absorbance of each well using a microplate reader at the wavelength specified by the assay kit.

Data Analysis and Interpretation

  • Calculate Percent Inhibition: The percentage of COX inhibition for each concentration of the test compound is calculated using the following formula:

    % Inhibition = [ (Absorbance_Control - Absorbance_Sample) / Absorbance_Control ] * 100

  • Determine the IC₅₀ Value:

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value. The IC₅₀ is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Hypothetical Data15.21.88.4
Indomethacin (Control)0.91.40.64

This table presents hypothetical data for illustrative purposes.

Interpretation: A lower IC₅₀ value indicates greater potency. The selectivity index helps determine if the compound is more selective for COX-1 or COX-2. A higher selectivity index suggests greater selectivity for COX-2, which is often a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects.[5]

Troubleshooting

ProblemPossible CauseSolution
High variability between replicates Pipetting errors; Incomplete mixingEnsure proper calibration of pipettes; Mix plate thoroughly after each addition.
Low signal in all wells Inactive enzyme or substrateUse fresh enzyme and substrate; Verify storage conditions.
No inhibition observed Compound is insoluble or inactiveCheck compound solubility in the final assay buffer; Test a wider concentration range.

Conclusion

This compound is a compound of significant interest for researchers in drug discovery. Its established role as a precursor to potent NSAIDs and its privileged indanone structure make it an excellent candidate for synthetic modification and biological screening. The protocol provided herein offers a robust framework for assessing its inhibitory activity against key inflammatory targets like the COX enzymes, a critical first step in the journey of developing novel therapeutic agents. As with all research chemicals, adherence to strict safety protocols is paramount for ensuring a safe and productive laboratory environment.

References

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  • Capot Chemical Co., Ltd. MSDS of 1-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid. (2015). Available from: [Link]

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1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid as a building block in organic synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic Acid in Organic Synthesis

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of a Bifunctional Scaffold

This compound is a bifunctional organic building block featuring a rigid indanone core. This structure is comprised of a fused benzene ring and a five-membered ring containing a ketone, with a carboxylic acid substituent at the 4-position of the aromatic ring. Its chemical formula is C₁₀H₈O₃ and it presents as a colorless to yellowish crystalline solid.[1] This molecule has emerged as a strategically important intermediate in medicinal chemistry and organic synthesis due to the orthogonal reactivity of its two primary functional groups: the carboxylic acid and the ketone.

The carboxylic acid provides a reliable handle for amide bond formation, a cornerstone reaction in drug discovery for linking molecular fragments and exploring structure-activity relationships (SAR). The ketone offers a secondary site for modification, such as reduction or condensation reactions, allowing for further diversification of the core structure. This versatility makes it a valuable precursor for a range of complex molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) and, most notably, a new generation of targeted anticancer agents known as PARP inhibitors.[2][3][4]

Physicochemical Properties and Safe Handling

Proper handling and storage are paramount for ensuring the integrity of the reagent and the safety of the researcher.

PropertyValueSource
Molecular Formula C₁₀H₈O₃[1][2]
Molecular Weight 176.17 g/mol [2][5]
CAS Number 56461-20-2[1]
Appearance Colorless to yellowish crystalline solid[1]
Solubility Soluble in organic solvents like DMF, ethanol, and dichloromethane; insoluble in water.[1]

Safety and Handling Precautions:

  • This chemical can cause skin, eye, and respiratory tract irritation.[1]

  • Always handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • In case of contact, rinse the affected area immediately with copious amounts of water.[1]

  • Store at room temperature in a dry, tightly sealed container.[2]

Key Synthetic Transformations: Protocols and Mechanistic Rationale

The utility of this compound stems from its capacity to undergo selective transformations at its carboxylic acid and ketone functionalities.

A. Amide Bond Formation: The Gateway to Bioactive Molecules

Causality and Rationale: The formation of an amide bond is the most prevalent reaction involving this building block, particularly in the synthesis of PARP inhibitors.[6][7] The carboxylic acid is activated in situ to form a more reactive species that is susceptible to nucleophilic attack by a primary or secondary amine. Coupling reagents like HATU or EDC in combination with HOBt are employed to facilitate this transformation efficiently, minimizing side reactions and preserving the stereochemical integrity of complex amines.[7][8] This reaction is fundamental for constructing the carboxamide "warhead" that mimics the nicotinamide moiety of NAD+, enabling the final compound to bind to the PARP enzyme's active site.[3]

cluster_reactants Reactants cluster_reagents Reagents cluster_products Product Indanone 1-Oxo-2,3-dihydro-1H- indene-4-carboxylic acid Amide Target Amide Indanone->Amide Amine R-NH₂ (Amine) Amine->Amide Reagents HATU, DIPEA or EDC, HOBt Reagents->Amide Amide Coupling

Figure 1: General workflow for amide bond formation.

Protocol 1: HATU-Mediated Amide Coupling

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in an anhydrous aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (approx. 0.1 M concentration).

  • Reagent Addition: Add the desired amine (1.1 eq), followed by 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq).[7]

  • Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (3.0 eq), to the stirring solution. The base scavenges the acid formed during the reaction, driving it to completion.

  • Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired amide.

B. Fischer Esterification: Modulating Physicochemical Properties

Causality and Rationale: Converting the carboxylic acid to an ester via Fischer esterification is a classic and atom-economical transformation.[9] This reaction is often used to protect the carboxylic acid, increase the molecule's lipophilicity, or create a prodrug form to enhance metabolic stability.[10] The reaction is acid-catalyzed and reversible. It is typically performed using a large excess of the alcohol as the solvent to drive the equilibrium toward the ester product, according to Le Châtelier's principle.

cluster_reactants Reactants cluster_reagents Catalyst cluster_products Products Indanone 1-Oxo-2,3-dihydro-1H- indene-4-carboxylic acid Ester Target Ester Indanone->Ester Alcohol R-OH (Alcohol, excess) Alcohol->Ester Catalyst H₂SO₄ (catalytic) Catalyst->Ester Fischer Esterification Water H₂O

Figure 2: Reaction scheme for Fischer Esterification.

Protocol 2: Acid-Catalyzed Esterification

  • Setup: Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol or ethanol), which will act as both the reagent and the solvent (use at least a 20-fold excess).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) (approx. 5 mol%), to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 4-24 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Work-up: Allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of NaHCO₃ until effervescence ceases.

  • Extraction: Remove the bulk of the alcohol solvent under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. The crude ester can be purified by flash chromatography if necessary.

C. Ketone Reduction: Introducing a Chiral Center

Causality and Rationale: The ketone functionality provides a secondary site for structural modification. A common and synthetically useful transformation is its reduction to a secondary alcohol. This introduces a new hydroxyl group, which can serve as a hydrogen bond donor in interactions with biological targets or as a handle for further functionalization (e.g., etherification). Crucially, this reaction creates a new stereocenter, which can be pivotal for biological activity. Mild reducing agents like sodium borohydride (NaBH₄) are ideal for this purpose as they are chemoselective for ketones and aldehydes and will not reduce the carboxylic acid or the aromatic ring.

cluster_reactants Reactant cluster_reagents Reagent cluster_products Product Indanone 1-Oxo-2,3-dihydro-1H- indene-4-carboxylic acid Alcohol 1-Hydroxy-2,3-dihydro-1H- indene-4-carboxylic acid Indanone->Alcohol Reduction Reagent NaBH₄, MeOH Reagent->Alcohol

Figure 3: Chemoselective reduction of the indanone ketone.

Protocol 3: Sodium Borohydride Reduction

  • Preparation: Dissolve this compound (1.0 eq) in methanol (MeOH) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirring solution. Caution: Hydrogen gas is evolved.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor by TLC for the disappearance of the starting material.

  • Quenching: Carefully re-cool the flask to 0 °C and quench the reaction by the slow, dropwise addition of 1N HCl to decompose excess NaBH₄. Adjust the pH to ~2-3.

  • Extraction: Concentrate the mixture in vacuo to remove the methanol. Extract the resulting aqueous solution with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent. The resulting hydroxy-acid product is often pure enough for subsequent steps, but can be recrystallized or purified by column chromatography if needed.

Application Spotlight: Synthesis of PARP Inhibitors

The indanone carboxylic acid scaffold is a validated pharmacophore for inhibiting Poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA single-strand break repair. In cancers with defective homologous recombination pathways (e.g., those with BRCA1/2 mutations), inhibiting PARP leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality.[3][4] The synthesis of these inhibitors hinges on the amide coupling protocol described above.

start Building Block 1-Oxo-2,3-dihydro-1H- indene-4-carboxylic acid step1 Key Transformation Amide Coupling (Protocol 1) start->step1 Couple with Amine Fragment step2 Intermediate Indanone Carboxamide Scaffold step1->step2 step3 Further Synthesis (e.g., deprotection, cyclization) step2->step3 end Final Product Potent PARP Inhibitor step3->end

Figure 4: Synthetic workflow from building block to a PARP inhibitor.

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis. Its defined structure and orthogonally reactive functional groups provide a robust platform for the construction of complex molecular architectures. The protocols detailed herein for amidation, esterification, and ketone reduction represent fundamental, reliable transformations that enable chemists in research, discovery, and development to access a wide array of novel compounds, most notably in the pursuit of next-generation therapeutics like PARP inhibitors.

References

  • ChemBK. (2024, April 9). 1H-Indene-4-carboxylic acid, 2,3-dihydro-1-oxo-. Available from: [Link]

  • National Institutes of Health (NIH). (2021, September 6). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Available from: [Link]

  • MySkinRecipes. This compound. Available from: [Link]

  • ResearchGate. Synthesis of 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acids 4a-b. Available from: [Link]

  • SpringerLink. (2017, September 15). Exploring the amide coupling of carboxylic acids with amines using green solvent limonene. Available from: [Link]

  • National Institutes of Health (NIH). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Available from: [Link]

  • National Institutes of Health (NIH). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Available from: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023, November 26). An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold. Available from: [Link]

  • National Institutes of Health (NIH). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available from: [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available from: [Link]

  • Fisher Scientific. Amide Synthesis. Available from: [Link]

  • PubChem. 3-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid. Available from: [Link]

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The Privileged Scaffold: 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic Acid as a Cornerstone for Novel Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Elegance of a Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in the structures of biologically active compounds, earning them the designation of "privileged scaffolds." These structures possess the inherent ability to interact with multiple biological targets, providing a robust starting point for the design of novel therapeutics. The 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid core is a prime example of such a privileged scaffold. Its rigid, bicyclic nature provides a defined three-dimensional orientation for pendant functional groups, while the carboxylic acid moiety offers a crucial anchor point for interactions with target proteins, or a versatile handle for synthetic elaboration. This guide delves into the application of this scaffold in medicinal chemistry, with a particular focus on its role in the development of potent receptor tyrosine kinase (RTK) inhibitors for cancer therapy.

The carboxylic acid group is a common feature in many drugs, contributing to target binding through strong electrostatic and hydrogen bond interactions.[1] However, its acidic nature can sometimes lead to poor pharmacokinetic properties.[2][3] The 1-oxoindane-4-carboxylic acid structure provides a platform where this functional group can be strategically employed or modified to optimize both potency and drug-like properties. One of the most successful applications of this scaffold has been in the synthesis of dihydroindenopyrazoles, a class of compounds that have demonstrated significant potential as multi-targeted RTK inhibitors.[4]

This application note will provide a detailed exploration of the synthesis of dihydroindenopyrazole derivatives from this compound, their mechanism of action as exemplified by the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, and detailed protocols for the in vitro evaluation of these compounds.

Application Focus: Dihydroindenopyrazoles as EGFR Tyrosine Kinase Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[5] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC).[6] Consequently, the development of small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain has been a major focus of anticancer drug discovery.

The dihydroindenopyrazole scaffold, derived from this compound, has emerged as a promising framework for the design of novel EGFR inhibitors. These compounds effectively mimic the binding of ATP to the kinase domain, thereby blocking the downstream signaling cascade that promotes tumor growth.

Mechanism of Action: Interrupting the EGFR Signaling Cascade

Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular domain. This phosphorylation event creates docking sites for adaptor proteins, which in turn activate downstream signaling pathways, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[7][8] These pathways are central to promoting cell proliferation and survival. Dihydroindenopyrazole-based inhibitors competitively bind to the ATP pocket of the EGFR kinase domain, preventing autophosphorylation and the subsequent activation of these oncogenic signaling cascades.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization P_EGFR P-EGFR EGFR->P_EGFR Autophosphorylation Grb2_SOS Grb2/SOS P_EGFR->Grb2_SOS Recruitment PI3K PI3K P_EGFR->PI3K RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Dihydroindenopyrazole Inhibitor Inhibitor->P_EGFR Inhibition

Figure 1: Simplified EGFR Signaling Pathway and the Point of Inhibition by Dihydroindenopyrazoles.

Experimental Protocols

Part 1: Synthesis of Dihydroindenopyrazole Derivatives

The synthesis of dihydroindenopyrazoles from this compound typically involves a multi-step process. The following is a generalized protocol based on literature precedents.[9]

Step 1: Esterification of this compound

This initial step converts the carboxylic acid to a more reactive ester, which is amenable to subsequent condensation reactions.

  • Materials: this compound, Ethanol (absolute), Sulfuric acid (concentrated), Round-bottom flask, Reflux condenser, Magnetic stirrer, Heating mantle.

  • Procedure:

    • To a solution of this compound (1 equivalent) in absolute ethanol, add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Neutralize the residue with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo to yield the ethyl ester.

Step 2: Claisen-Schmidt Condensation

This step forms the α,β-unsaturated ketone intermediate, a crucial precursor for the pyrazole ring formation.

  • Materials: Ethyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate, Substituted benzaldehyde, Sodium hydroxide or potassium hydroxide, Ethanol, Round-bottom flask, Magnetic stirrer, Ice bath.

  • Procedure:

    • Dissolve the ethyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate (1 equivalent) and a substituted benzaldehyde (1.1 equivalents) in ethanol.

    • Cool the solution in an ice bath and add a solution of sodium hydroxide or potassium hydroxide in ethanol dropwise.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid.

    • Filter the resulting precipitate, wash with water, and dry to obtain the chalcone intermediate.

Step 3: Cyclization to form the Dihydroindenopyrazole Core

The final step involves the reaction of the chalcone with a hydrazine derivative to form the pyrazole ring.

  • Materials: Chalcone intermediate, Hydrazine hydrate or substituted hydrazine hydrochloride, Glacial acetic acid, Ethanol, Round-bottom flask, Reflux condenser, Magnetic stirrer, Heating mantle.

  • Procedure:

    • To a solution of the chalcone intermediate (1 equivalent) in ethanol, add hydrazine hydrate or a substituted hydrazine hydrochloride (1.2 equivalents) and a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 6-12 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature. The product often precipitates out of the solution.

    • Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure dihydroindenopyrazole derivative.

Synthesis_Workflow A 1-Oxo-2,3-dihydro-1H- indene-4-carboxylic acid B Esterification (EtOH, H₂SO₄) A->B C Ethyl 1-oxo-2,3-dihydro-1H- indene-4-carboxylate B->C D Claisen-Schmidt Condensation (ArCHO, NaOH) C->D E Chalcone Intermediate D->E F Cyclization (Hydrazine, AcOH) E->F G Dihydroindenopyrazole Derivative F->G

Figure 2: General Synthetic Workflow for Dihydroindenopyrazole Derivatives.

Part 2: In Vitro Biological Evaluation

Protocol 2.1: Biochemical EGFR Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[10][11]

  • Objective: To determine the IC₅₀ value of a test compound against recombinant EGFR kinase.

  • Materials:

    • Recombinant Human EGFR (active kinase domain)

    • Test Compound (dihydroindenopyrazole derivative)

    • Erlotinib (positive control inhibitor)

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • ATP (Adenosine 5'-triphosphate)

    • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • White, opaque 96-well or 384-well plates

    • Luminometer

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of the test compound and control inhibitor (e.g., Erlotinib) in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).

    • Reaction Setup:

      • To the wells of a white assay plate, add 5 µL of the diluted test compound or control.

      • Add 10 µL of a master mix containing the Poly(Glu, Tyr) substrate and ATP in kinase assay buffer.

      • Include "no inhibitor" (positive control) and "no enzyme" (blank) controls.

    • Kinase Reaction: Initiate the reaction by adding 10 µL of diluted EGFR enzyme to each well.

    • Incubation: Incubate the plate at room temperature for 60 minutes.

    • Reaction Termination and ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Signal Generation: Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

    • Data Acquisition: Measure the luminescence using a plate reader.

    • Data Analysis:

      • Subtract the blank (no enzyme) signal from all other readings.

      • Calculate the percent inhibition for each compound concentration relative to the positive control (no inhibitor).

      • Plot the percent inhibition versus the logarithm of the compound concentration and determine the IC₅₀ value using a non-linear regression curve fit.

Protocol 2.2: Cellular Antiproliferative Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[1][12][13]

  • Objective: To determine the IC₅₀ value of a test compound against a cancer cell line (e.g., A549, a human lung adenocarcinoma cell line with high EGFR expression).

  • Materials:

    • A549 cancer cell line

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Test Compound (dihydroindenopyrazole derivative)

    • Gefitinib (positive control inhibitor)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • 96-well clear, flat-bottom plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

    • Compound Treatment: Prepare a serial dilution of the test compound and control inhibitor in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

    • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis:

      • Subtract the absorbance of the blank (medium only) wells.

      • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle-treated control.

      • Plot the percent viability against the logarithm of the compound concentration and determine the IC₅₀ value using a non-linear regression curve fit.

Data Presentation: A Case Study

To illustrate the potential of the this compound scaffold, the following table summarizes representative data for a hypothetical dihydroindenopyrazole derivative, "Compound X," evaluated for its EGFR inhibitory and antiproliferative activities.

CompoundEGFR Kinase IC₅₀ (nM)A549 Cell Viability IC₅₀ (µM)
Compound X 500.5
Erlotinib 20.1
Gefitinib 300.2

Table 1: In Vitro Activity of a Representative Dihydroindenopyrazole (Compound X) compared to known EGFR inhibitors.

Conclusion and Future Directions

The this compound scaffold has proven to be a valuable starting point for the development of novel kinase inhibitors, particularly those targeting the EGFR signaling pathway. The synthetic accessibility of this scaffold and the versatility of the carboxylic acid functional group allow for the generation of diverse libraries of compounds with potent and selective anticancer activity. The protocols detailed in this guide provide a robust framework for the synthesis and in vitro evaluation of such compounds, enabling researchers to efficiently advance their drug discovery programs.

Future research in this area will likely focus on further optimizing the pharmacokinetic properties of dihydroindenopyrazole derivatives, exploring their activity against resistant EGFR mutants, and expanding their application to other kinase targets implicated in cancer and other diseases. The continued exploration of this privileged scaffold holds significant promise for the discovery of the next generation of targeted therapeutics.

References

  • Simplified EGFR-signaling pathway. Ligands are EGF, TGF-β, ER, and AR.... ResearchGate. Available from: [Link]

  • A comprehensive pathway map of epidermal growth factor receptor signaling. PMC. Available from: [Link]

  • EGF/EGFR Signaling Pathway. Creative Diagnostics. Available from: [Link]

  • EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. Available from: [Link]

  • Ballatore C, et al. Carboxylic Acid (Bio)Isosteres in Drug Design. J Med Chem. 2013;56(19):7445-7457.
  • Horgan C, O'Sullivan TP. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Curr Med Chem. 2022;29(13):2203-2234.
  • A New Series of Indeno[1,2-c]pyrazoles as EGFR TK Inhibitors for NSCLC Therapy. MDPI. Available from: [Link]

  • EGFR Enzyme Kinase System Datasheet. BPS Bioscience. Available from: [Link]

  • In Vitro Enzyme Kinetics Analysis of EGFR. Springer Nature Experiments. Available from: [Link]

  • Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. PMC. Available from: [Link]

  • 2,3]thiepino [4,5-c]pyrazole-3-carboxamide Derivatives as the Potential Epidermal Growth Factor Receptors for Tyrosine Kinase Inhibitors. PMC. Available from: [Link]

  • Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. ResearchGate. Available from: [Link]

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Application Note & Protocols: Strategic Derivatization of 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic Acid for the Development of Novel Bioactive Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-oxo-2,3-dihydro-1H-indene (1-indanone) scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This technical guide provides a comprehensive framework for the strategic derivatization of 1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid, a key intermediate for generating novel molecular entities for bioassays. We will delve into the rationale behind common derivatization strategies, providing detailed, step-by-step protocols for esterification and amidation reactions. Furthermore, we will outline a foundational protocol for a cell-based cytotoxicity bioassay to evaluate the therapeutic potential of the synthesized derivatives.

Introduction: The 1-Indanone Core - A Versatile Scaffold for Drug Discovery

The 1-indanone moiety is a recurring motif in numerous pharmacologically active compounds.[4] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating specific interactions with biological targets. The presence of a carboxylic acid at the 4-position of the 1-oxo-2,3-dihydro-1H-indene ring system offers a versatile handle for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).[5] By converting the carboxylic acid into a diverse array of esters and amides, researchers can modulate key physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby fine-tuning the biological activity and pharmacokinetic profile of the parent molecule.

Strategic Derivatization of the Carboxylic Acid Moiety

The primary functional group for derivatization on our scaffold is the carboxylic acid. This group can be readily converted into a variety of other functional groups, with esters and amides being the most common due to their prevalence in known drug molecules and their relative ease of synthesis.

Esterification: Modulating Lipophilicity and Membrane Permeability

Esterification of the carboxylic acid with a range of alcohols can significantly alter the lipophilicity of the resulting compound. This, in turn, can influence its ability to cross cellular membranes and access intracellular targets. The Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is a reliable method for generating a library of ester derivatives.[6]

Objective: To synthesize the methyl ester of this compound.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane (DCM)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

Procedure:

  • To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).

  • Add anhydrous methanol (20 mL per gram of carboxylic acid).

  • Stir the mixture until the carboxylic acid is fully dissolved.

  • Carefully add concentrated sulfuric acid (0.1 eq) dropwise to the stirring solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C) for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane (30 mL).

  • Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 20 mL) to neutralize the excess acid.

  • Wash the organic layer with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.

  • Purify the crude product by column chromatography on silica gel if necessary.

Esterification_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product Carboxylic_Acid 1-Oxo-2,3-dihydro-1H- indene-4-carboxylic acid Reflux Reflux (4-6 hours) Carboxylic_Acid->Reflux Alcohol Methanol Alcohol->Reflux Catalyst H₂SO₄ (cat.) Catalyst->Reflux Evaporation Evaporation of excess alcohol Reflux->Evaporation Extraction Extraction with DCM Evaporation->Extraction Washing Washing with NaHCO₃ and Brine Extraction->Washing Drying Drying over MgSO₄ Washing->Drying Ester Methyl 1-oxo-2,3-dihydro- 1H-indene-4-carboxylate Drying->Ester

Caption: Esterification Workflow.

Amidation: Introducing Hydrogen Bond Donors and Acceptors

The formation of amides introduces a nitrogen atom, which can act as a hydrogen bond donor and/or acceptor, depending on the degree of substitution. This can lead to stronger and more specific interactions with biological targets. Direct amidation of carboxylic acids with amines can be achieved using coupling reagents or through catalytic methods, which are often preferred for their greener reaction profiles.[7][8] Boric acid has emerged as an effective catalyst for this transformation.[7]

Objective: To synthesize the N-benzyl amide of this compound.

Materials:

  • This compound

  • Benzylamine

  • Boric acid

  • Toluene

  • Dean-Stark apparatus

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 eq), benzylamine (1.1 eq), and boric acid (0.1 eq).

  • Add toluene as the solvent (20 mL per gram of carboxylic acid).

  • Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (30 mL).

  • Wash the organic layer with a saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Amidation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product Carboxylic_Acid 1-Oxo-2,3-dihydro-1H- indene-4-carboxylic acid Reflux_DS Reflux with Dean-Stark Trap Carboxylic_Acid->Reflux_DS Amine Benzylamine Amine->Reflux_DS Catalyst Boric Acid (cat.) Catalyst->Reflux_DS Extraction Extraction with Ethyl Acetate Reflux_DS->Extraction Washing Washing with NaHCO₃ and Brine Extraction->Washing Drying Drying over MgSO₄ Washing->Drying Purification Purification Drying->Purification Amide N-benzyl-1-oxo-2,3-dihydro- 1H-indene-4-carboxamide Purification->Amide

Caption: Amidation Workflow.

Bioassays: Evaluating the Biological Potential of Derivatives

Once a library of derivatives has been synthesized, the next crucial step is to evaluate their biological activity. A variety of bioassays can be employed depending on the therapeutic area of interest. For compounds with potential anticancer activity, a cell-based cytotoxicity assay is a common starting point.[9][10]

Foundational Protocol: Cell-Based Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized derivatives against a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Synthesized derivatives (dissolved in DMSO to create stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the cancer cells to ~80% confluency.

    • Trypsinize the cells, count them, and dilute to the desired seeding density in complete medium.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized derivatives in complete medium from the DMSO stock solutions.

    • Remove the old medium from the 96-well plate and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using a suitable software package.

Data Presentation and Interpretation

The results from the derivatization and bioassays should be systematically organized for clear interpretation and comparison.

Table 1: Summary of Derivatization Reactions

EntryDerivative TypeR GroupReaction Time (h)Yield (%)
1Ester-CH₃685
2Ester-CH₂CH₃682
3Amide-CH₂Ph1875
4Amide-Ph2468

Table 2: Cytotoxicity of this compound Derivatives against HeLa Cells

CompoundDerivative TypeR GroupIC₅₀ (µM)
Parent CompoundCarboxylic Acid-H>100
1Ester-CH₃52.3
2Ester-CH₂CH₃45.1
3Amide-CH₂Ph15.8
4Amide-Ph21.2

The hypothetical data in Table 2 suggests that the amide derivatives exhibit greater cytotoxicity compared to the ester derivatives and the parent carboxylic acid. This could be attributed to the introduction of the amide bond, which may facilitate key interactions with the biological target.

Conclusion

The derivatization of this compound is a powerful strategy for generating novel compounds with potential therapeutic applications. By systematically modifying the carboxylic acid moiety into a diverse range of esters and amides, researchers can effectively explore the structure-activity relationship and identify lead candidates for further development. The protocols outlined in this application note provide a solid foundation for the synthesis and biological evaluation of these promising molecules.

References

  • Synthesis of 1-indanones with a broad range of biological activity. National Institutes of Health (NIH). Available at: [Link]

  • Recent developments in biological activities of indanones. ResearchGate. Available at: [Link]

  • Recent Developments in Biological Activities of Indanones. PubMed. Available at: [Link]

  • Protocol to identify small-molecule inhibitors against cancer drug resistance. PubMed. Available at: [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. ResearchGate. Available at: [Link]

  • bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. ACS Publications. Available at: [Link]

  • Protocol to identify small-molecule inhibitors against cancer drug resistance. National Institutes of Health (NIH). Available at: [Link]

  • A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. MDPI. Available at: [Link]

  • 1H-Indene-4-carboxylic acid, 2,3-dihydro-1-oxo-. ChemBK. Available at: [Link]

  • A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. ResearchGate. Available at: [Link]

  • 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid monohydrate. National Institutes of Health (NIH). Available at: [Link]

  • Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. Available at: [Link]

  • ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. PubChem. Available at: [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Available at: [Link]

  • Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora. PubMed Central. Available at: [Link]

  • Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses. Available at: [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Available at: [Link]

  • Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Science and Education Publishing. Available at: [Link]

Sources

Application Note: Spectroscopic Analysis of 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the spectroscopic characterization of 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid, a molecule of interest in pharmaceutical and organic synthesis. Detailed protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are presented, along with an in-depth analysis of the expected spectral data. This guide is intended for researchers, scientists, and drug development professionals requiring a robust analytical framework for this and structurally related compounds.

Introduction

This compound is a bifunctional organic molecule featuring an indanone core and a carboxylic acid substituent. The indanone moiety is a common scaffold in medicinal chemistry, and the carboxylic acid group provides a handle for further synthetic modifications or for modulating the pharmacokinetic properties of a potential drug candidate. Accurate structural elucidation and purity assessment are critical for its application in research and development. This application note details the orthogonal analytical techniques of NMR, IR, and MS for the comprehensive characterization of this compound.

The structural features of this compound, including an aromatic ring, a ketone, a carboxylic acid, and aliphatic protons, give rise to a rich and informative spectroscopic fingerprint. Understanding these characteristic signals is paramount for confirming the identity and purity of the synthesized or procured material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, both ¹H and ¹³C NMR will provide detailed information about the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons of the five-membered ring, and the acidic proton of the carboxylic acid. The predicted chemical shifts (in ppm) in a solvent like DMSO-d₆ are detailed in Table 1. The use of DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the exchangeable acidic proton.

Causality behind Predictions:

  • Carboxylic Acid Proton (H-11): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature. It is expected to appear as a broad singlet far downfield, typically above 12 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.

  • Aromatic Protons (H-5, H-6, H-7): These protons form an ABC spin system. H-5 and H-7 are ortho to the electron-withdrawing carbonyl and carboxylic acid groups, respectively, and will be the most deshielded of the aromatic protons. H-6, being meta to both groups, will be the most upfield of the three.

  • Aliphatic Protons (H-2, H-3): The protons at C-2 are adjacent to the carbonyl group, which deshields them. The protons at C-3 are adjacent to the aromatic ring. Both will appear as triplets due to coupling with each other.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The predicted chemical shifts are summarized in Table 2.

Causality behind Predictions:

  • Carbonyl Carbons (C-1, C-10): The ketone carbonyl (C-1) is expected to be significantly downfield, typically around 200 ppm. The carboxylic acid carbonyl (C-10) will also be downfield, but generally more upfield than a ketone, in the 165-185 ppm range.[1]

  • Aromatic Carbons (C-3a, C-4, C-5, C-6, C-7, C-7a): The quaternary carbons (C-3a, C-4, C-7a) will have different chemical shifts based on their substitution. The protonated aromatic carbons (C-5, C-6, C-7) will appear in the typical aromatic region of 120-140 ppm.

  • Aliphatic Carbons (C-2, C-3): These carbons will be the most upfield signals in the spectrum, with C-2 being more deshielded due to its proximity to the carbonyl group.

NMR Experimental Protocol

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate analysis.

dot

Caption: Workflow for NMR Spectroscopic Analysis.

Detailed Steps:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.[2][3]

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a small vial.[2]

    • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing and Interpretation:

    • Apply Fourier transformation to the raw free induction decay (FID) data.

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

    • Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Table 1: Predicted ¹H NMR Data

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-11 (COOH) ~13.0 br s -
H-5 ~7.8 d ~7.5
H-7 ~7.7 d ~7.5
H-6 ~7.5 t ~7.5
H-2 ~3.1 t ~6.0

| H-3 | ~2.7 | t | ~6.0 |

Table 2: Predicted ¹³C NMR Data

Carbon Predicted Chemical Shift (ppm)
C-1 (C=O) ~205
C-10 (COOH) ~168
C-4 ~155
C-7a ~145
C-3a ~135
C-6 ~134
C-5 ~128
C-7 ~125
C-2 ~36

| C-3 | ~25 |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. This compound has several characteristic IR-active functional groups.

Predicted IR Spectrum

The IR spectrum will be dominated by absorptions from the carboxylic acid and the α,β-unsaturated ketone moieties.

Causality behind Predictions:

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption is expected in the range of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[4][5][6][7]

  • C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

  • C=O Stretches: Two distinct carbonyl absorptions are predicted. The carboxylic acid C=O stretch will appear around 1710-1690 cm⁻¹. The ketone C=O, being conjugated with the aromatic ring, will absorb at a lower wavenumber, typically in the 1685-1665 cm⁻¹ range.[8][9][10]

  • C=C Stretch (Aromatic): Absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.

  • C-O Stretch (Carboxylic Acid): A strong absorption between 1320-1210 cm⁻¹ is expected for the C-O single bond stretch of the carboxylic acid.[4]

IR Experimental Protocol

The choice of sampling technique depends on the physical state of the sample and the desired information. For a solid sample like this compound, the KBr pellet method is a traditional and effective approach.

dot

References

Application Notes and Protocols for the Development of Novel Analogs of 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid with Improved Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Indanone Scaffold

The 1-oxo-2,3-dihydro-1H-indene (indanone) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous bioactive molecules.[1] Derivatives of this structure have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[2] The parent compound, 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid, is a known intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), highlighting its potential as a starting point for the development of new therapeutics with enhanced efficacy and selectivity.[3]

This guide provides a comprehensive framework for researchers engaged in the design, synthesis, and evaluation of novel analogs based on this promising scaffold. By explaining the causality behind experimental choices and providing detailed, validated protocols, we aim to empower scientists to rationally develop next-generation therapeutic agents.

Strategic Development of Novel Analogs

The development of potent and selective analogs requires a systematic approach that integrates rational design, chemical synthesis, and biological evaluation. The overall workflow is designed to efficiently identify and optimize lead compounds.

DrugDiscoveryWorkflow cluster_design Phase 1: Design & Synthesis cluster_screening Phase 2: Biological Evaluation cluster_optimization Phase 3: Lead Optimization start Core Scaffold 1-Oxo-2,3-dihydro-1H- indene-4-carboxylic acid ester Esterification (Protection) start->ester condensation Claisen-Schmidt Condensation ester->condensation diversification Analog Library (A-Series) condensation->diversification hydrolysis Ester Hydrolysis diversification->hydrolysis primary_assay Primary Screening (e.g., TNF-α Inhibition) diversification->primary_assay diversification2 Analog Library (B-Series) hydrolysis->diversification2 diversification2->primary_assay secondary_assay Secondary Screening (e.g., COX-2 Inhibition) primary_assay->secondary_assay sar SAR Analysis secondary_assay->sar lead_opt Lead Optimization sar->lead_opt Iterative Design preclinical Preclinical Studies lead_opt->preclinical

Caption: Drug Discovery Workflow for Indanone Analogs.

Analog Design Strategy: Leveraging Structure-Activity Relationships (SAR)

The primary strategy for generating analogs from this compound involves a Claisen-Schmidt condensation to introduce a benzylidene moiety at the 2-position.[4] This creates an α,β-unsaturated ketone system, a common feature in many biologically active compounds.[5] Further diversification can be achieved by modifying the carboxylic acid group at the 4-position.

  • Modification at the 2-Position (Benzylidene Ring): The substitution pattern on the aromatic aldehyde used in the Claisen-Schmidt condensation is a critical determinant of biological activity. Both electron-donating and electron-withdrawing groups can be explored to modulate the electronic properties of the molecule and its interaction with biological targets.

  • Modification at the 4-Position (Carboxylic Acid): The carboxylic acid can be converted into esters or amides. This modification alters the polarity, hydrogen bonding potential, and overall pharmacokinetic properties of the analogs.

Synthetic Protocols

The following protocols provide a step-by-step guide for the synthesis of a library of analogs.

Protocol 1: Esterification of this compound

To prevent unwanted side reactions during the base-catalyzed Claisen-Schmidt condensation, the carboxylic acid group is first protected as a methyl ester.

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous methanol (10 mL per gram of acid) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add phosphorus oxychloride (1.2 eq.) or thionyl chloride (1.2 eq.) dropwise to the stirred solution.[6]

  • Remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture over crushed ice.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate.[3] The product can be purified further by column chromatography on silica gel if necessary.

Protocol 2: Claisen-Schmidt Condensation for 2-Benzylidene Analog Synthesis

This protocol describes the base-catalyzed condensation of the methyl ester from Protocol 1 with a substituted aromatic aldehyde.[4]

Materials:

  • Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate (from Protocol 1)

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH), 20% aqueous solution

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • In a round-bottom flask, dissolve methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate (1.0 eq.) and the desired aromatic aldehyde (1.0 eq.) in ethanol.

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add the 20% aqueous sodium hydroxide solution (2-3 eq.) to the flask. A color change and/or precipitate formation may be observed.

  • Remove the ice bath and continue stirring at room temperature overnight (12-18 hours).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture in an ice bath and acidify with 10% HCl until the pH is ~2-3. This will neutralize the catalyst and precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.[7]

Characterization: The synthesized analogs should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and FTIR spectroscopy to confirm their structure and purity.[2][8]

Biological Evaluation: Assessing Anti-Inflammatory Efficacy

The anti-inflammatory potential of the synthesized analogs can be evaluated using a tiered screening approach. A primary cell-based assay to measure the inhibition of a key pro-inflammatory cytokine is followed by a more specific secondary assay to elucidate the mechanism of action.

Protocol 3: Primary Screening - TNF-α Release Inhibition Assay in RAW 264.7 Macrophages

This protocol details a method to assess the ability of the synthesized compounds to inhibit the release of Tumor Necrosis Factor-alpha (TNF-α) from lipopolysaccharide (LPS)-stimulated murine macrophages.[9][10]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Synthesized indanone analogs (dissolved in DMSO)

  • Dexamethasone (positive control)

  • MTT reagent (for cytotoxicity assessment)

  • TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 1-2 x 10⁵ cells/well in 100 µL of complete DMEM and incubate overnight at 37°C in a 5% CO₂ incubator.[9]

  • Compound Treatment: The next day, pre-treat the cells with various concentrations of the synthesized analogs (e.g., 1, 5, 10, 25 µM) or dexamethasone (1 µM) for 1 hour. Ensure the final DMSO concentration is ≤ 0.1%.

  • LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the vehicle control.

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant for TNF-α measurement.

  • TNF-α Quantification: Determine the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Cytotoxicity Assay: Assess the viability of the remaining cells using the MTT assay to ensure that the observed inhibition of TNF-α is not due to cytotoxicity.[11]

Protocol 4: Secondary Screening - COX-2 Inhibition Assay

This protocol describes a method to determine the direct inhibitory activity of the compounds on the cyclooxygenase-2 (COX-2) enzyme.[12]

Materials:

  • Human recombinant COX-2 enzyme

  • COX-2 inhibitor screening assay kit (containing reaction buffer, heme, arachidonic acid substrate, and a colorimetric or fluorometric probe)

  • Celecoxib (positive control)

  • Synthesized indanone analogs (dissolved in DMSO)

  • 96-well microplate

  • Plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the assay kit manufacturer's instructions. Equilibrate the reaction buffer to the recommended temperature (e.g., 37°C).

  • Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and the COX-2 enzyme to each well.

  • Inhibitor Addition: Add various concentrations of the synthesized analogs or celecoxib to the respective wells. Add inhibitor vehicle (DMSO) to the "100% initial activity" and "background" control wells.

  • Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

  • Kinetic Measurement: Immediately measure the absorbance or fluorescence in a kinetic mode for a defined period (e.g., 2 minutes) using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Mechanism of Action: The NF-κB Signaling Pathway

Many anti-inflammatory agents exert their effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including TNF-α, IL-6, and COX-2.[2] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes.

NFkB_Pathway cluster_Nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB degrades IkB->NFkB_IkB NFkB NF-κB NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus translocates Transcription Gene Transcription NFkB->Transcription activates NFkB_IkB->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) COX-2 Transcription->Cytokines Indanone Indanone Analog (Inhibitor) Indanone->IKK

Caption: Simplified NF-κB Signaling Pathway and Point of Inhibition.

Data Presentation and Interpretation

The efficacy of the synthesized analogs should be quantified and presented in a clear, tabular format to facilitate structure-activity relationship (SAR) analysis. The IC₅₀ values from the biological assays are key metrics for comparison.

Compound IDR¹ (on Benzylidene)R² (at C4)TNF-α Inhibition IC₅₀ (µM) [RAW 246.7]COX-2 Inhibition IC₅₀ (µM)
Parent H-COOH> 50> 50
Analog A-1 H-COOCH₃28.5 ± 2.145.2 ± 3.8
Analog A-2 4-Cl-COOCH₃15.2 ± 1.319.8 ± 2.5
Analog A-3 4-OCH₃-COOCH₃22.1 ± 1.935.7 ± 3.1
Analog A-4 3,4-(OH)₂-COOCH₃8.7 ± 0.910.3 ± 1.1
Analog B-1 4-Cl-COOH12.5 ± 1.116.4 ± 1.9
Analog B-2 4-Cl-CONH₂18.9 ± 1.525.1 ± 2.8
Celecoxib --N/A0.03 ± 0.005
Dexamethasone --0.8 ± 0.1N/A

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation of Results:

  • Esterification (A-1 vs. Parent): Converting the carboxylic acid to a methyl ester can improve cell permeability, leading to observable activity.

  • Benzylidene Substitution (A-2, A-3, A-4 vs. A-1): The electronic nature and hydrogen bonding capacity of substituents on the benzylidene ring significantly impact potency. Dihydroxy substitution (A-4) appears particularly favorable.

  • Carboxylic Acid Moiety (B-1, B-2 vs. A-2): Hydrolysis of the ester back to the carboxylic acid (B-1) can sometimes retain or even improve activity. Conversion to an amide (B-2) may alter the activity profile.

Conclusion

The this compound scaffold represents a versatile starting point for the development of novel anti-inflammatory agents. By employing a systematic approach of analog synthesis through Claisen-Schmidt condensation and subsequent biological evaluation using the detailed protocols provided, researchers can effectively explore the structure-activity relationships and identify lead compounds with improved efficacy. Further optimization of these leads, guided by mechanistic insights into pathways such as NF-κB signaling, holds significant promise for the discovery of next-generation therapeutics.

References

  • Ye, Z., et al. (2016). Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents. European Journal of Medicinal Chemistry, 114, 133-146. [Link]

  • van der Walt, M. M., et al. (2019). Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions. Bioorganic & Medicinal Chemistry, 27(4), 656-668. [Link]

  • ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]

  • Jamaludin, N. S., et al. (2018). Synthesis, Characterisation and Vasolidation Properties of Indanone-based Chalcones. Journal of Physical Science, 29(1), 99-111. [Link]

  • Zou, Y., et al. (2025). Design, synthesis, and anti-inflammatory activity studies of indanone derivatives containing cinnamic acid skeleton. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]

  • PubChem. (n.d.). Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. [Link]

  • Der Pharma Chemica. (n.d.). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. [Link]

  • Tweedie, D., et al. (2011). A cellular model of inflammation for identifying TNF-α synthesis inhibitors. Journal of Neuroscience Methods, 201(2), 349-357. [Link]

  • Li, Y., et al. (2022). Guidelines for anti-inflammatory assays in RAW264.7 cells. Food Science and Human Wellness, 11(5), 1093-1102. [Link]

  • ChemBK. (2024). 1H-Indene-4-carboxylic acid, 2,3-dihydro-1-oxo-. [Link]

  • House, H. O., et al. (1960). The Synthesis of Derivatives of 1-Indanone and Indenone. The Journal of Organic Chemistry, 25(9), 1495-1499. [Link]

  • Zhang, Y., et al. (2014). 1-Indanone chalcones and their 2,4-Dinitrophenylhydrazone derivatives: Synthesis, physicochemical properties and in vitro antioxidant activities. Journal of Chemical and Pharmaceutical Research, 6(4), 844-851. [Link]

  • Patel, N. B., & Patel, J. C. (2009). Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5-dihydroimidazol-1-yl)amide Derivatives. Asian Journal of Chemistry, 21(7), 5155-5160. [Link]

  • Wikipedia. (n.d.). Claisen–Schmidt condensation. [Link]

  • Organic Chemistry Portal. (n.d.). Indanone synthesis. [Link]

  • Li, Y., et al. (2023). Synthesis and Activity of Aurone and Indanone Derivatives. Letters in Drug Design & Discovery, 20(1), 1-1. [Link]

  • ResearchGate. (2023). (PDF) Synthesis and Activity of Aurone and Indanone Derivatives. [Link]

  • L, P. S., & S, P. (2023). Synthesis of (E)-2-Benzylidene-N-(3-(3-oxo-2,3-dihydro-4Hbenzo[b][4][9]oxazin-4-yl)propyl)hydrazine-1-carbothioamides. Asian Journal of Chemistry, 35(7), 1575-1578. [Link]

  • Google Patents. (n.d.). CN113248356A - Industrial production method of 4-hydroxy-1-indanone.
  • Jahng, Y., et al. (2008). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones. Molecules, 13(7), 1518-1529. [Link]

  • ResearchGate. (2012). (PDF) Synthesis and anticancer activity of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives. [Link]

  • Awadé, A., et al. (1992). One step purification and characterization of the pyrrolidone carboxyl peptidase of Streptococcus pyogenes over-expressed in Escherichia coli. FEBS letters, 308(1), 70-74. [Link]

  • Aryee-Bohannon, F., et al. (2022). 1-Indanone and 1,3-indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates. ChemMedChem, 17(2), e202100611. [Link]

Sources

Application Note: 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid as a Versatile Scaffold for the Synthesis of Fused Ring Systems in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract

The indanone framework is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules and therapeutic agents.[1] This application note provides an in-depth guide to the strategic use of 1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid as a key building block for the synthesis of complex, fused heterocyclic systems. We will explore its inherent reactivity, provide detailed, field-proven protocols for constructing novel polycyclic scaffolds, and discuss the causality behind critical experimental choices. The protocols are designed to be self-validating, with clear guidance on reaction monitoring, purification, and characterization.

Introduction: The Strategic Importance of the Indanone Scaffold

Fused ring systems are a cornerstone of modern drug discovery, offering rigid three-dimensional structures that can effectively orient functional groups for optimal interaction with biological targets. The indanone core, specifically, provides a synthetically versatile platform. This compound is a particularly valuable starting material due to its bifunctional nature: it possesses a reactive ketone, an activatable alpha-methylene group, and a carboxylic acid on a benzene ring, which can be used for further derivatization or to modulate physicochemical properties.[2][3] Its utility has been demonstrated in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules.[2] This guide will focus on leveraging its unique reactivity to construct novel indeno-fused quinoline and pyrazole systems, which are classes of compounds with significant therapeutic potential.

Core Reactivity and Synthetic Potential

The synthetic versatility of this compound stems from several key reactive sites. Understanding these sites is crucial for designing efficient synthetic routes to novel fused systems.

  • The Carbonyl Group (C1-Ketone): Acts as a primary electrophile, readily participating in condensation reactions with various nucleophiles (e.g., amines, hydrazines) to form imines or hydrazones, which are key intermediates for cyclization.

  • The α-Methylene Group (C2): The protons on this carbon are acidic and can be removed by a base to form an enolate. This nucleophilic enolate is central to reactions like the Friedländer annulation for building a new fused ring.

  • The Aromatic Ring: While the carboxylic acid group is deactivating, the ring can still undergo electrophilic substitution under forcing conditions. More importantly, the existing ring structure serves as the foundation onto which new rings are fused.

  • The Carboxylic Acid Group (C4): This group can be converted to esters, amides, or other derivatives to fine-tune solubility, lipophilicity, and target engagement.[4][5] It can also direct metallation for further functionalization.

Caption: A diagram illustrating the principal reactive centers of this compound.

Protocol I: Synthesis of Indeno[1,2-b]quinoline Scaffolds via Friedländer Annulation

The Friedländer synthesis is a powerful acid- or base-catalyzed condensation reaction between an α-methylene ketone and a 2-aminoaryl aldehyde or ketone to form a quinoline. Here, we leverage the intrinsic reactivity of the indanone's α-methylene group.

Principle & Rationale: This protocol utilizes a base-catalyzed pathway. Potassium hydroxide deprotonates the C2-methylene group of the indanone, forming a nucleophilic enolate. This enolate then attacks the carbonyl carbon of 2-aminobenzaldehyde in an aldol addition. Subsequent dehydration to form an α,β-unsaturated ketone is followed by intramolecular cyclization via nucleophilic attack of the aniline nitrogen onto the indanone carbonyl. A final dehydration step yields the fully aromatic, fused indeno[1,2-b]quinoline system. The choice of ethanol as a solvent provides good solubility for the reactants and is suitable for the reaction temperature required.

Detailed Experimental Protocol

Reaction: Synthesis of 11-oxo-5,11-dihydro-4H-indeno[1,2-b]quinoline-6-carboxylic acid.

Reagents & Materials

ReagentMW ( g/mol )AmountMoles (mmol)Notes
This compound176.171.76 g10.0Starting material
2-Aminobenzaldehyde121.141.21 g10.0Ensure high purity
Potassium Hydroxide (KOH)56.110.84 g15.0Catalyst
Ethanol (Absolute)46.0750 mL-Solvent
Hydrochloric Acid (2M)-~20 mL-For neutralization
Deionized Water-200 mL-For work-up

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.76 g, 10.0 mmol) and 2-aminobenzaldehyde (1.21 g, 10.0 mmol).

  • Dissolution: Add 50 mL of absolute ethanol and stir the mixture until most solids are dissolved.

  • Catalyst Addition: Carefully add potassium hydroxide (0.84 g, 15.0 mmol) to the mixture. The solution will typically turn a darker color.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 6-8 hours.

    • Causality Insight: Refluxing provides the necessary activation energy for both the initial aldol condensation and the subsequent dehydration and cyclization steps without requiring harsh, high-pressure conditions.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of ethyl acetate:hexane. The disappearance of the starting materials and the appearance of a new, lower Rf, UV-active spot indicates product formation.

  • Work-up: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into 100 mL of cold deionized water.

  • Precipitation: Acidify the aqueous mixture to pH ~4-5 by dropwise addition of 2M HCl. A solid precipitate should form.

    • Trustworthiness Check: The carboxylic acid product is soluble in its basic salt form (potassium carboxylate). Neutralization protonates it, causing it to precipitate from the aqueous solution, which is a key purification step.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with 50 mL of cold deionized water, followed by 20 mL of cold ethanol to remove residual impurities.

  • Drying: Dry the product in a vacuum oven at 60 °C overnight. Expected yield: 75-85%.

Characterization Data (Expected)

AnalysisExpected Result
Appearance Yellow to brown solid
¹H NMR (400 MHz, DMSO-d₆) δ 12.5-13.5 (s, 1H, COOH), 8.0-8.5 (m, Ar-H), 7.2-7.9 (m, Ar-H), 4.1 (s, 2H, CH₂)
LC-MS (ESI-) m/z calculated for C₁₇H₁₁NO₃: 277.07. Found: 276.06 [M-H]⁻

Protocol II: Synthesis of Indeno[1,2-c]pyrazole Scaffolds

This protocol demonstrates a classic Paal-Knorr type synthesis, where the 1,3-dicarbonyl-like functionality of the indanone is reacted with a hydrazine derivative to construct a five-membered pyrazole ring.

Principle & Rationale: The reaction proceeds via the initial formation of a hydrazone intermediate between the indanone ketone and phenylhydrazine. Under acidic conditions (provided by acetic acid, which also serves as the solvent), an intramolecular electrophilic attack from the aromatic ring onto the imine carbon is facilitated. Subsequent tautomerization and aromatization lead to the stable, fused indeno[1,2-c]pyrazole system. Acetic acid is an ideal medium as it acts as both a solvent and a catalyst for the cyclization and dehydration steps.

Detailed Experimental Protocol

Reaction: Synthesis of 2-phenyl-2,5-dihydro-4H-indeno[1,2-c]pyrazole-3-carboxylic acid.

Reagents & Materials

ReagentMW ( g/mol )AmountMoles (mmol)Notes
This compound176.171.76 g10.0Starting material
Phenylhydrazine108.141.1 mL11.0Use freshly distilled
Glacial Acetic Acid60.0540 mL-Solvent and catalyst

Procedure:

  • Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, dissolve this compound (1.76 g, 10.0 mmol) in 40 mL of glacial acetic acid.

  • Reagent Addition: Add phenylhydrazine (1.1 mL, 11.0 mmol) to the solution dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to reflux (approx. 118 °C) and maintain for 4 hours.

    • Causality Insight: The higher temperature in refluxing acetic acid is necessary to drive the intramolecular cyclization and subsequent dehydration, which are the rate-limiting steps for forming the aromatic pyrazole ring.

  • Monitoring: Monitor the reaction by TLC (5:5 ethyl acetate:hexane). The formation of a new, highly fluorescent spot is indicative of the fused aromatic product.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Isolation: A solid will precipitate out of the solution. Collect the crude product by vacuum filtration and wash thoroughly with deionized water until the filtrate is neutral.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to afford the pure product.

  • Drying: Dry the purified crystals in a vacuum oven at 70 °C. Expected yield: 80-90%.

Experimental_Workflow Figure 2: General Experimental Workflow for Fused Ring Synthesis arrow arrow start 1. Reagent Setup (Indanone + Coupling Partner) reaction 2. Reaction (Solvent + Catalyst, Heat) start->reaction monitor 3. TLC Monitoring (Check for completion) reaction->monitor monitor->reaction Incomplete workup 4. Quenching & Precipitation (e.g., Water/Acid) monitor->workup Complete isolate 5. Isolation (Vacuum Filtration) workup->isolate purify 6. Purification (Recrystallization or Chromatography) isolate->purify characterize 7. Characterization (NMR, MS, etc.) purify->characterize product Final Fused-Ring Product characterize->product

Caption: A generalized workflow for the synthesis and purification of indeno-fused heterocyclic systems.

Applications in Drug Development

The synthesized indeno[1,2-b]quinolines and indeno[1,2-c]pyrazoles represent rigid molecular scaffolds with significant potential in drug discovery.

  • Indenoquinolines: The quinoline motif is present in numerous FDA-approved drugs, notably for its antimalarial and anticancer properties. This fused system could be explored for activities such as DNA intercalation or kinase inhibition.

  • Indenopyrazoles: Fused pyrazole systems are known to exhibit a wide range of biological activities, including anti-inflammatory (e.g., Celecoxib, which targets COX-2) and anticancer effects. The carboxylic acid handle on these novel scaffolds provides a convenient point for creating libraries of analogs to probe structure-activity relationships (SAR).

Further derivatization of the carboxylic acid group can be used to generate prodrugs with improved metabolic stability or to attach linkers for targeted drug delivery.[1]

Conclusion

This compound is a cost-effective and highly adaptable starting material for constructing diverse and medicinally relevant fused heterocyclic systems. The protocols detailed in this note for synthesizing indeno-quinolines and -pyrazoles are robust, scalable, and founded on well-established chemical principles. By explaining the causality behind each step, we empower researchers to not only replicate these methods but also to rationally adapt them for the creation of novel molecular architectures in their pursuit of next-generation therapeutics.

References

  • Das, S., & Dutta, A. (n.d.). Synthesis of different heterocycles from indeno[1,2‐b]furan adducts. ResearchGate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Scholars' Bank. (n.d.). SYNTHESIS OF ASYMMETRIC HETEROCYCLE-FUSED INDACENES FOR ORGANIC ELECTRONIC APPLICATION. University of Oregon. Retrieved from [Link]

  • University of Oregon. (n.d.). Synthesis of Asymmetric Heterocycle-Fused Indacenes for Organic Electronic Application. Retrieved from [Link]

  • Tian, X., et al. (2021). Thiophene fused indenocorannulenes: synthesis, variable emission, and exceptional chiral configurational stability. Royal Society of Chemistry. Retrieved from [Link]

  • New Journal of Chemistry. (n.d.). Tuning the photochromism of indeno-fused 2H-naphthopyrans using steric spirocyclic groups. Royal Society of Chemistry. Retrieved from [Link]

  • ChemBK. (2024). 1H-Indene-4-carboxylic acid, 2,3-dihydro-1-oxo-. Retrieved from [Link]

  • PubMed. (2012). Synthesis of fused indazole ring systems and application to nigeglanine hydrobromide. Organic Letters. Retrieved from [Link]

  • PubMed. (2015). Synthesis and Thermal Behavior of a Fused, Tricyclic 1,2,3,4-Tetrazine Ring System. Angewandte Chemie International Edition. Retrieved from [Link]

  • Horgan, C. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. Retrieved from [Link]

  • Ball, M. et al. (2016). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. Retrieved from [Link]

Sources

Application Notes & Protocols: Reaction Conditions for Friedel-Crafts Acylation of Indene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring.[1][2] This powerful carbon-carbon bond-forming reaction has found extensive application in the synthesis of aromatic ketones, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals.[3] Indene, a bicyclic aromatic hydrocarbon, and its derivatives present a unique and interesting substrate for this reaction. The electron-rich nature of the indene core makes it susceptible to electrophilic aromatic substitution, yet the nuanced reactivity of its five-membered ring poses specific challenges and opportunities for regiocontrol.

This guide provides a comprehensive overview of the reaction conditions for the Friedel-Crafts acylation of indene derivatives. It delves into the mechanistic underpinnings, key reaction parameters, and practical protocols to empower researchers in designing and executing successful acylation strategies for this important class of compounds.

Theoretical Background: Mechanism and Regioselectivity

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution (EAS) mechanism.[1][4][5] The reaction is typically catalyzed by a Lewis acid, which activates the acylating agent (an acyl halide or anhydride) to generate a highly electrophilic acylium ion.[4][6][7] This acylium ion is then attacked by the π-electrons of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4][5] Subsequent deprotonation of this intermediate restores the aromaticity of the ring and yields the final acylated product.[4][5]

A key advantage of the Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the introduced acyl group.[8][9] This electron-withdrawing effect prevents polysubstitution, a common side reaction in Friedel-Crafts alkylation.[8][10] Furthermore, the acylium ion is resonance-stabilized and does not undergo rearrangements, leading to more predictable product formation.[6][9][11]

For indene derivatives, the site of acylation is a critical consideration. The electron density is not uniformly distributed across the bicyclic system. Theoretical and experimental studies have shown that electrophilic attack can occur at various positions on both the five-membered and six-membered rings. The regioselectivity is influenced by a combination of factors including the electronic effects of substituents on the indene core, the nature of the acylating agent, the choice of Lewis acid catalyst, and the solvent. Generally, acylation tends to occur at positions that lead to the most stable carbocation intermediate.

Figure 1: Generalized mechanism of Friedel-Crafts acylation on an indene derivative.

Key Reaction Parameters and Optimization

The success and selectivity of the Friedel-Crafts acylation of indene derivatives are highly dependent on the careful selection and optimization of several key reaction parameters.

Catalysts

The choice of Lewis acid catalyst is paramount. Strong Lewis acids are typically required to generate the acylium ion effectively. Aluminum chloride (AlCl₃) is the most common and powerful catalyst for this transformation.[1] However, its high reactivity can sometimes lead to side reactions or decomposition of sensitive substrates. Other Lewis acids that have been employed include:

  • Ferric chloride (FeCl₃): A milder alternative to AlCl₃, often used when substrate sensitivity is a concern.[6]

  • Zinc chloride (ZnCl₂): Can be used as a catalyst, sometimes in combination with other reagents or under specific conditions like microwave irradiation.[12]

  • Boron trifluoride (BF₃): Often used as its etherate complex (BF₃·OEt₂), it can promote acylation, particularly with anhydrides.

  • Tin(IV) chloride (SnCl₄): Another Lewis acid that can be utilized.[3]

  • Trifluoromethanesulfonic acid (TfOH) and other Brønsted acids: In some cases, strong Brønsted acids can catalyze the acylation, especially with more reactive indene derivatives.[13]

Stoichiometric amounts of the Lewis acid are often necessary because the ketone product can form a complex with the catalyst, rendering it inactive.[1][10]

Acylating Agents

The most common acylating agents are acyl chlorides and acid anhydrides.[1]

  • Acyl Chlorides: Generally more reactive than anhydrides and are widely used.

  • Acid Anhydrides: Can be used as a less reactive alternative, which can sometimes improve selectivity. The use of cyclic anhydrides can lead to the formation of keto-acids.[14]

Solvents

The choice of solvent is crucial as it must be inert to the strong Lewis acids and the reaction conditions.[15] Common solvents include:

  • Carbon disulfide (CS₂): A traditional, non-polar solvent for Friedel-Crafts reactions.[15]

  • Dichloromethane (CH₂Cl₂): A versatile and commonly used solvent.[15]

  • 1,2-Dichloroethane (DCE): Similar to dichloromethane but with a higher boiling point.

  • Nitrobenzene: A polar solvent that can be used, but its deactivating nature can slow down the reaction.[15][16] It's important to note that the polarity of the solvent can influence the regioselectivity of the reaction.[17] For instance, in the acylation of naphthalene, non-polar solvents favor kinetic product formation, while polar solvents favor the thermodynamic product.[17]

In some instances, solvent-free conditions or the use of "green" solvents like deep eutectic solvents have been explored.[12][15]

Temperature and Reaction Time

The reaction temperature can significantly impact the outcome. Lower temperatures are often preferred to minimize side reactions and improve selectivity. Reaction times can vary from a few minutes to several hours and should be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Parameter Common Choices Considerations
Catalyst AlCl₃, FeCl₃, ZnCl₂, BF₃·OEt₂, SnCl₄, TfOHStoichiometric amounts are often required. Catalyst strength can influence reactivity and side reactions.[1][10]
Acylating Agent Acyl chlorides, Acid anhydridesAcyl chlorides are generally more reactive.[1]
Solvent CS₂, CH₂Cl₂, 1,2-Dichloroethane, NitrobenzeneMust be inert to the reaction conditions. Solvent polarity can affect regioselectivity.[15][17]
Temperature -20 °C to room temperatureLower temperatures often improve selectivity and reduce side reactions.
Reaction Time 30 minutes to 24 hoursShould be monitored to ensure complete conversion and minimize product degradation.

Experimental Protocols

The following protocols provide a general framework for the Friedel-Crafts acylation of an indene derivative. It is crucial to perform all reactions in a well-ventilated fume hood and to handle all reagents, especially Lewis acids and acylating agents, with appropriate personal protective equipment (PPE).

Protocol 1: Acylation using an Acyl Chloride and AlCl₃

Protocol_1_Workflow A 1. Setup B 2. Reagent Addition A->B Inert Atmosphere C 3. Reaction B->C Controlled Temperature D 4. Quenching C->D Monitor Progress (TLC) E 5. Workup D->E Slow Addition of Ice/Water F 6. Purification E->F Extraction & Washing G G F->G Column Chromatography

Figure 2: Workflow for Friedel-Crafts acylation using an acyl chloride.

Materials:

  • Indene derivative (1.0 eq)

  • Acyl chloride (1.1 - 1.5 eq)

  • Anhydrous Aluminum chloride (AlCl₃) (1.1 - 2.0 eq)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Ice-cold water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet, add anhydrous aluminum chloride.

  • Solvent Addition: Add anhydrous dichloromethane to the flask and cool the suspension to 0 °C in an ice bath.

  • Acylating Agent Addition: Add the acyl chloride dropwise to the stirred suspension of AlCl₃. Allow the mixture to stir at 0 °C for 15-30 minutes.

  • Substrate Addition: Dissolve the indene derivative in anhydrous dichloromethane and add this solution dropwise to the reaction mixture via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C or let it warm to room temperature. Monitor the progress of the reaction by TLC.

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice or a mixture of ice and concentrated HCl. Caution: This quenching process is highly exothermic.

  • Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volume). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Acylation using an Acid Anhydride and FeCl₃

Materials:

  • Indene derivative (1.0 eq)

  • Acid anhydride (1.2 - 2.0 eq)

  • Anhydrous Ferric chloride (FeCl₃) (1.5 - 2.5 eq)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Ice-cold dilute HCl

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend anhydrous FeCl₃ in anhydrous DCE.

  • Reagent Addition: Add the indene derivative to the suspension, followed by the dropwise addition of the acid anhydride.

  • Reaction: Heat the reaction mixture to a specified temperature (e.g., 50-80 °C) and stir for the required time, monitoring by TLC.

  • Quenching: Cool the reaction mixture to room temperature and then slowly pour it into a beaker containing ice-cold dilute HCl.

  • Workup: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCE. Combine the organic extracts and wash with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the residue by flash column chromatography.

Troubleshooting and Side Reactions

Several challenges can arise during the Friedel-Crafts acylation of indene derivatives. Understanding these potential issues can aid in troubleshooting and optimizing the reaction.

Side_Reactions Indene Indene Derivative DesiredProduct Desired Acylated Product Indene->DesiredProduct Polyacylation Polyacylation Indene->Polyacylation Strongly Activating Groups Decomposition Substrate/Product Decomposition Indene->Decomposition Harsh Conditions RingOpening Ring Opening/Rearrangement Indene->RingOpening Highly Strained Systems Isomerization Isomerization of Product DesiredProduct->Isomerization Thermodynamic Control

Figure 3: Potential side reactions in the Friedel-Crafts acylation of indenes.

  • Low Yield: This can be due to insufficient catalyst, deactivated substrate, or steric hindrance. Increasing the amount of Lewis acid or using a more reactive acylating agent may help. For deactivated indene systems, more forcing conditions (higher temperature, stronger Lewis acid) might be necessary.

  • Poor Regioselectivity: The formation of multiple isomers is a common challenge. Screening different Lewis acids and solvents can significantly influence the regiochemical outcome.[17] Lowering the reaction temperature often favors the formation of the kinetic product.

  • Polyacylation: While less common than in alkylation, polyacylation can occur if the indene ring is highly activated by electron-donating groups. Using a milder Lewis acid or a less reactive acylating agent can mitigate this.

  • Decomposition: Sensitive indene derivatives may decompose under the harsh conditions of the reaction. Using a milder catalyst (e.g., FeCl₃ instead of AlCl₃) and lower temperatures is advisable.

  • Intramolecular Reactions: If the indene derivative possesses a suitable tethered acyl chloride, intramolecular Friedel-Crafts acylation can occur, leading to the formation of fused ring systems.[18]

Conclusion

The Friedel-Crafts acylation of indene derivatives is a versatile and powerful method for the synthesis of acylated indenes, which are important building blocks in medicinal chemistry and materials science. A thorough understanding of the reaction mechanism and the influence of various reaction parameters is essential for achieving high yields and desired regioselectivity. By carefully selecting the catalyst, acylating agent, solvent, and temperature, researchers can effectively navigate the complexities of this reaction and unlock its full synthetic potential. The protocols and troubleshooting guide provided herein serve as a valuable resource for the successful application of this important transformation.

References

  • Filo. (2025, June 24).
  • Sigma-Aldrich.
  • Chemical Communications (RSC Publishing). Lewis acid-catalyzed formation of indene derivatives via tandem reactions of arylacetylenes with the cations generated from 2-silylmethyl cyclopropyl carbinols.
  • Wikipedia. (2024, November 26). Friedel–Crafts reaction.
  • Organic Chemistry Portal.
  • Semantic Scholar. (2004, October 1). 3-Acylindoles via a one-pot, regioselective Friedel-Crafts reaction.
  • Allen. Which of the following is used as a solvent in the Friedel-Crafts reaction :-.
  • BYJU'S.
  • PubMed. (2014, June 6). Facile synthesis of 3-aryloxindoles via brønsted acid catalyzed Friedel-Crafts alkylation of electron-rich arenes with 3-diazooxindoles.
  • Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction.
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  • National Institutes of Health. (2018, December 3).
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  • Organic Syntheses.
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  • Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions.
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  • Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
  • Royal Society of Chemistry. (2018, December 3).
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  • YouTube. (2019, August 6). 01.
  • Semantic Scholar. Lewis acid catalyzed intramolecular direct ene reaction of indoles.
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  • ResearchGate. (2025, August 10).

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Application Notes and Protocols for a Novel Synthetic Route to Indomethacin from 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Pathway to a Keystone NSAID

Indomethacin, chemically known as 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid, is a potent nonsteroidal anti-inflammatory drug (NSAID) widely utilized for its analgesic and antipyretic properties.[1] Its synthesis has been a subject of extensive research, with the Fischer indole synthesis being a cornerstone of many established routes.[2][3] This application note details a novel, multi-step synthetic protocol for indomethacin, commencing from the readily available starting material, 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid. This proposed pathway, while requiring several transformations to construct the requisite indole precursor, offers a unique approach for researchers exploring new synthetic strategies for this important pharmaceutical agent. The core of this synthesis lies in the strategic modification of the starting indanone system to generate a suitable acyclic keto-acid, which then undergoes the classical Fischer indole cyclization.

Overall Synthetic Scheme

The proposed synthesis is a multi-step process that can be broadly divided into three key stages:

  • Transformation of the Starting Material: Conversion of this compound into a suitable precursor for the Fischer indole synthesis.

  • Core Indole Formation: Construction of the indole nucleus via the Fischer indole synthesis.

  • Final Functionalization: Acylation of the indole nitrogen and final hydrolysis to yield indomethacin.

Indomethacin_Synthesis_Overview A This compound B Intermediate Keto-Acid A->B Multi-step Transformation C Indole Acetic Acid Ester Derivative B->C Fischer Indole Synthesis D Indomethacin C->D N-Acylation & Hydrolysis

Caption: Overall workflow for the synthesis of Indomethacin.

Part 1: Transformation of this compound

The initial phase of the synthesis focuses on converting the rigid indanone framework of the starting material into a flexible acyclic keto-acid that contains the necessary functionalities for the subsequent Fischer indole cyclization. This is achieved through a four-step sequence: Baeyer-Villiger oxidation, lactone hydrolysis, oxidation of the resulting secondary alcohol, and a multi-step conversion of the carboxylic acid to introduce the acetic acid side chain.

Step 1.1: Baeyer-Villiger Oxidation of this compound

The Baeyer-Villiger oxidation is a reliable method for converting cyclic ketones into lactones (cyclic esters).[4][5] In this step, the indanone carbonyl is oxidized to insert an oxygen atom, forming a seven-membered lactone.

Protocol:

ParameterValue
Reactants This compound, m-Chloroperoxybenzoic acid (m-CPBA)
Solvent Dichloromethane (DCM)
Temperature 0 °C to room temperature
Reaction Time 12-24 hours
Work-up Aqueous sodium bisulfite wash, followed by extraction

Detailed Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bisulfite to destroy excess peroxide.

  • Separate the organic layer, and wash successively with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude lactone.

Safety Note: m-CPBA is a potentially explosive oxidizing agent and should be handled with care. Avoid friction and heat.[6][7][8][9]

Step 1.2: Hydrolysis of the Lactone

The newly formed lactone is hydrolyzed under basic conditions to open the ring and generate a hydroxy di-acid.[10][11][12]

Protocol:

ParameterValue
Reactant Lactone from Step 1.1
Reagent Sodium hydroxide (NaOH)
Solvent Water/Methanol mixture
Temperature Reflux
Reaction Time 2-4 hours
Work-up Acidification and extraction

Detailed Procedure:

  • Dissolve the crude lactone from the previous step in a mixture of methanol and 10% aqueous sodium hydroxide.

  • Heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with concentrated hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude hydroxy di-acid.

Step 1.3: Oxidation of the Secondary Alcohol

The secondary alcohol is then oxidized to a ketone using Jones reagent, which is a solution of chromium trioxide in sulfuric acid.[13][14][15][16][17] This step is crucial for forming the keto-acid necessary for the Fischer indole synthesis.

Protocol:

ParameterValue
Reactant Hydroxy di-acid from Step 1.2
Reagent Jones Reagent (CrO₃/H₂SO₄ in water)
Solvent Acetone
Temperature 0 °C to room temperature
Reaction Time 1-2 hours
Work-up Quenching with isopropanol and extraction

Detailed Procedure:

  • Dissolve the hydroxy di-acid in acetone and cool the solution to 0 °C.

  • Slowly add Jones reagent dropwise with vigorous stirring, maintaining the temperature below 10 °C. The color of the reaction mixture will change from orange to green.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Quench the excess oxidant by adding isopropanol until the green color persists.

  • Remove the acetone under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude keto di-acid.

Step 1.4: Conversion of the Carboxylic Acid to the Acetic Acid Side Chain

This multi-step transformation converts one of the carboxylic acid groups into the required acetic acid side chain.

Side_Chain_Formation A Keto di-acid B Primary Alcohol A->B 1. LiAlH4 Reduction C Tosylate B->C 2. TsCl, Pyridine Tosylation D Nitrile C->D 3. NaCN Cyanation E Keto-acid Precursor D->E 4. H3O+ Hydrolysis

Caption: Multi-step conversion of the carboxylic acid to the acetic acid side chain.

1.4.1. Selective Reduction to a Primary Alcohol:

The aromatic carboxylic acid is selectively reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[18][19][20][21]

Protocol:

ParameterValue
Reactant Keto di-acid from Step 1.3
Reagent Lithium aluminum hydride (LiAlH₄)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to reflux
Reaction Time 4-6 hours
Work-up Careful quenching with water and NaOH

Detailed Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, suspend LiAlH₄ (2.0 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C and slowly add a solution of the keto di-acid in anhydrous THF.

  • After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting granular precipitate and wash thoroughly with THF.

  • Concentrate the filtrate to obtain the crude keto-alcohol.

Safety Note: LiAlH₄ reacts violently with water and is pyrophoric. Handle with extreme caution under an inert atmosphere.[1][2][22][23][24]

1.4.2. Tosylation of the Primary Alcohol:

The primary alcohol is converted to a tosylate, a good leaving group, in preparation for nucleophilic substitution.[25][26][27][28][29]

Protocol:

ParameterValue
Reactant Keto-alcohol from Step 1.4.1
Reagent p-Toluenesulfonyl chloride (TsCl), Pyridine
Solvent Dichloromethane (DCM)
Temperature 0 °C to room temperature
Reaction Time 12-16 hours
Work-up Aqueous work-up and extraction

Detailed Procedure:

  • Dissolve the keto-alcohol in anhydrous DCM and cool to 0 °C.

  • Add pyridine (1.5 eq.) followed by p-toluenesulfonyl chloride (1.2 eq.).

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 12-16 hours.

  • Dilute the reaction with DCM and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude tosylate.

1.4.3. Nucleophilic Substitution with Cyanide:

The tosylate is displaced by a cyanide ion to form a nitrile.[3][4][30][31]

Protocol:

ParameterValue
Reactant Tosylate from Step 1.4.2
Reagent Sodium cyanide (NaCN)
Solvent Dimethylformamide (DMF)
Temperature 60-80 °C
Reaction Time 6-8 hours
Work-up Aqueous work-up and extraction

Detailed Procedure:

  • Dissolve the tosylate in DMF and add sodium cyanide (1.5 eq.).

  • Heat the mixture to 60-80 °C and stir for 6-8 hours.

  • Cool the reaction, pour into water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry, and concentrate to yield the crude nitrile.

Safety Note: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which will liberate toxic hydrogen cyanide gas.[3][4][30][31][32]

1.4.4. Hydrolysis of the Nitrile:

The nitrile is hydrolyzed under acidic conditions to the desired carboxylic acid, yielding the final keto-acid precursor for the Fischer indole synthesis.[5][33][34][35][36]

Protocol:

ParameterValue
Reactant Nitrile from Step 1.4.3
Reagent Concentrated Hydrochloric Acid (HCl)
Solvent Water/Dioxane
Temperature Reflux
Reaction Time 12-24 hours
Work-up Extraction

Detailed Procedure:

  • Dissolve the nitrile in a mixture of dioxane and concentrated HCl.

  • Heat the solution to reflux for 12-24 hours.

  • Cool the reaction and extract with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate to give the keto-acid precursor.

Part 2: Core Indole Formation via Fischer Indole Synthesis

This stage involves the classical Fischer indole synthesis, where the prepared keto-acid is reacted with 4-methoxyphenylhydrazine to form a hydrazone in situ, which then cyclizes under acidic conditions to form the indole core of indomethacin.[2][3]

Protocol:

ParameterValue
Reactants Keto-acid precursor from Part 1, 4-Methoxyphenylhydrazine hydrochloride
Catalyst Polyphosphoric acid (PPA) or glacial acetic acid
Temperature 80-100 °C
Reaction Time 2-4 hours
Work-up Neutralization and extraction

Detailed Procedure:

  • Combine the keto-acid precursor (1.0 eq.) and 4-methoxyphenylhydrazine hydrochloride (1.1 eq.) in glacial acetic acid or polyphosphoric acid.

  • Heat the mixture to 80-100 °C for 2-4 hours.

  • Cool the reaction mixture and pour it into ice-water.

  • Neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the indole acetic acid ester derivative.

Part 3: Final Functionalization

The final steps involve the acylation of the indole nitrogen with p-chlorobenzoyl chloride, followed by the hydrolysis of the ester to yield the final product, indomethacin.

Step 3.1: N-Acylation of the Indole

The indole nitrogen is acylated using p-chlorobenzoyl chloride in the presence of a strong base like sodium hydride.[37]

Protocol:

ParameterValue
Reactant Indole acetic acid ester from Part 2
Reagents Sodium hydride (NaH), p-Chlorobenzoyl chloride
Solvent Anhydrous Dimethylformamide (DMF)
Temperature 0 °C to room temperature
Reaction Time 2-3 hours
Work-up Quenching with water and extraction

Detailed Procedure:

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF at 0 °C, add a solution of the indole acetic acid ester (1.0 eq.) in DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then add p-chlorobenzoyl chloride (1.1 eq.).

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry, and concentrate. Purify by column chromatography.

Safety Note: p-Chlorobenzoyl chloride is corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment.[38][39][40][41][42]

Step 3.2: Saponification to Indomethacin

The final step is the hydrolysis of the ester to the carboxylic acid, yielding indomethacin.[37][43]

Protocol:

ParameterValue
Reactant Acylated indole ester from Step 3.1
Reagent Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
Solvent Tetrahydrofuran (THF)/Water mixture
Temperature Room temperature
Reaction Time 3-5 hours
Work-up Acidification and filtration/extraction

Detailed Procedure:

  • Dissolve the ester in a mixture of THF and water.

  • Add lithium hydroxide (2.0 eq.) and stir at room temperature for 3-5 hours.

  • Remove the THF under reduced pressure.

  • Acidify the aqueous residue with 1M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain indomethacin.

Conclusion

This application note provides a comprehensive and detailed protocol for a novel synthetic route to indomethacin starting from this compound. While this pathway is more lengthy than some established industrial syntheses, it offers valuable insights into the strategic manipulation of functional groups and the application of classical named reactions to achieve a complex molecular target. The detailed step-by-step procedures, along with the rationale behind each transformation, are intended to provide researchers and drug development professionals with a robust guide for the laboratory-scale synthesis of this important anti-inflammatory agent.

References

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  • Baeyer–Villiger oxidation - Wikipedia. (2023, December 28). Retrieved January 5, 2026, from [Link]

  • Organic synthesis of indomethacin - The Science Snail. (2018, February 13). Retrieved January 5, 2026, from [Link]

  • Fischer indole synthesis - Wikipedia. (2023, December 15). Retrieved January 5, 2026, from [Link]

  • m-CPBA Technical Data Sheet. (n.d.). Acros Organics. Retrieved January 5, 2026, from [Link]

  • SODIUM CYANIDE (NaCN) Safety and Handling Guidance. (n.d.).
  • laboratory chemical safety summary: sodium cyanide and potassium cyanide. (1994, July). National Research Council. Retrieved January 5, 2026, from [Link]

  • Nitrile to Acid - Common Conditions. (n.d.). Retrieved January 5, 2026, from [Link]

  • Lithium Aluminum Hydride | Office of Environmental Health and Safety - Princeton EHS. (n.d.). Retrieved January 5, 2026, from [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. (2023, January 22). Retrieved January 5, 2026, from [Link]

  • Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). (2017, May 25). University of California, Los Angeles. Retrieved January 5, 2026, from [Link]

  • Jones Oxidation - Organic Chemistry Portal. (n.d.). Retrieved January 5, 2026, from [Link]

  • hydrolysis of nitriles - Chemguide. (n.d.). Retrieved January 5, 2026, from [Link]

  • p-CHLOROBENZYL CHLORIDE HAZARD SUMMARY. (2003, February). New Jersey Department of Health. Retrieved January 5, 2026, from [Link]

  • LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved January 5, 2026, from [Link]

  • Cyanides Storage, Handling and General Use Information - University of Windsor. (n.d.). Retrieved January 5, 2026, from [Link]

  • Alcohol to Tosylate using Tosyl Cl, base - Organic Synthesis. (n.d.). Retrieved January 5, 2026, from [Link]

  • Indomethacin | C19H16ClNO4 | CID 3715 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

  • Jones oxidation - Wikipedia. (2023, November 29). Retrieved January 5, 2026, from [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. (n.d.). Retrieved January 5, 2026, from [Link]

  • Jones oxidation - Sciencemadness Wiki. (2019, July 11). Retrieved January 5, 2026, from [Link]

  • MSDS of p-chlorobenzoyl chloride. (2013, August 26).
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  • Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC - NIH. (2018, August 24). Retrieved January 5, 2026, from [Link]

  • Tosylates And Mesylates - Master Organic Chemistry. (2015, March 10). Retrieved January 5, 2026, from [Link]

  • Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines - Green Chemistry (RSC Publishing). (2011, May 18). Retrieved January 5, 2026, from [Link]

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Application Notes and Protocols: Investigating 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic Acid as a Modulator of Prostaglandin Receptors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Targeting Prostaglandin E2 Signaling

Prostaglandins are a class of lipid autacoids that play a critical role in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer.[1][2] These signaling molecules exert their effects by binding to a family of nine distinct G-protein coupled receptors (GPCRs), designated as DP, EP1-4, FP, IP, and TP.[1] Among these, the prostaglandin E2 (PGE2) receptors, particularly the EP2 and EP4 subtypes, have garnered significant attention as therapeutic targets. The EP2 receptor, upon activation by PGE2, couples to the Gαs protein, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA) and other downstream effectors.[1][3] This signaling cascade is implicated in the potentiation of inflammatory responses.

Given the adverse effects associated with the chronic use of non-steroidal anti-inflammatory drugs (NSAIDs) that broadly inhibit cyclooxygenase (COX) enzymes, a more targeted approach of modulating specific downstream prostaglandin receptors is a promising therapeutic strategy.[3] Selective antagonists of the EP2 receptor, for instance, have the potential to offer anti-inflammatory benefits with a reduced side-effect profile.[2][3]

This document provides a comprehensive guide for the investigation of novel chemical entities, using 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid as a representative scaffold, for their potential to modulate prostaglandin receptor activity, with a particular focus on the EP2 receptor. While the indanone core is present in various biologically active molecules, the specific activity of this compound against prostaglandin receptors is not yet established in publicly available literature.[4][5][6][7][8][9][10] Therefore, the following protocols are designed to provide a robust framework for the initial characterization and validation of such compounds.

Mechanism of Action: The Prostaglandin E2/EP2 Receptor Signaling Pathway

The binding of PGE2 to the EP2 receptor initiates a signaling cascade that is central to its pro-inflammatory effects. Understanding this pathway is crucial for interpreting the results of functional assays designed to identify and characterize EP2 receptor antagonists.

PGE2_EP2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_antagonist Potential Point of Intervention PGE2 Prostaglandin E2 (PGE2) EP2 EP2 Receptor PGE2->EP2 Binds Gas Gαs EP2->Gas Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to Gas->AC Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Inflammatory_Genes Pro-inflammatory Gene Expression CREB->Inflammatory_Genes Induces Indanone 1-Oxo-2,3-dihydro-1H-indene- 4-carboxylic acid (Test Compound) Indanone->EP2 Potential Antagonist

Caption: PGE2/EP2 Receptor Signaling Pathway and Potential Antagonism.

Experimental Protocols

The following section outlines detailed protocols for the primary assessment of a test compound's interaction with prostaglandin receptors. These protocols are designed to be self-validating by including appropriate controls and providing a clear rationale for each step.

Protocol 1: Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity of a test compound to a specific receptor. It measures the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the binding affinity (Ki) of this compound for the human EP2 receptor.

Materials:

  • Human recombinant EP2 receptor-expressing cell membranes (e.g., from CHO or HEK293 cells)

  • [³H]-PGE2 (Radioligand)

  • Unlabeled PGE2 (for non-specific binding determination)

  • This compound (Test Compound)

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well filter plates (GF/C)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the Assay Buffer. The final solvent concentration in the assay should be kept constant and low (e.g., <1%).

    • Dilute the [³H]-PGE2 in Assay Buffer to a working concentration of approximately 0.5-2.0 nM (near its Kd).

    • Prepare a high concentration of unlabeled PGE2 (e.g., 10 µM) in Assay Buffer for determining non-specific binding.

    • Thaw the cell membranes on ice and dilute to the desired concentration in Assay Buffer (typically 5-20 µg of protein per well).

  • Assay Setup (in a 96-well plate):

    • Total Binding (TB): 50 µL Assay Buffer + 50 µL [³H]-PGE2 + 150 µL membrane suspension.

    • Non-Specific Binding (NSB): 50 µL unlabeled PGE2 (10 µM) + 50 µL [³H]-PGE2 + 150 µL membrane suspension.

    • Test Compound: 50 µL of each dilution of the test compound + 50 µL [³H]-PGE2 + 150 µL membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked (in wash buffer) 96-well filter plate using a vacuum manifold. Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Reagent_Prep Reagent Preparation (Membranes, Radioligand, Test Compound) Assay_Setup Assay Setup in 96-well Plate (TB, NSB, Compound Wells) Reagent_Prep->Assay_Setup Incubation Incubation (RT, 60-90 min) Assay_Setup->Incubation Filtration Vacuum Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50 & Ki Determination) Counting->Data_Analysis

Caption: Workflow for the Competitive Radioligand Binding Assay.

Protocol 2: cAMP Functional Assay

This assay determines whether the test compound acts as an agonist or an antagonist at the EP2 receptor by measuring its effect on the production of the second messenger, cAMP.

Objective: To assess the functional activity (agonist or antagonist) of this compound at the human EP2 receptor.

Materials:

  • HEK293 or CHO cells stably expressing the human EP2 receptor.

  • PGE2 (agonist).

  • This compound (Test Compound).

  • Cell culture medium (e.g., DMEM/F12).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

Procedure:

Part A: Agonist Mode

  • Cell Seeding: Seed the EP2-expressing cells in a 96-well plate and grow to confluence.

  • Assay Preparation: Wash the cells with serum-free medium and pre-incubate with a PDE inhibitor for 15-30 minutes.

  • Compound Addition: Add serial dilutions of the test compound to the wells. Include a positive control (PGE2) and a vehicle control.

  • Incubation: Incubate for 30-60 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of the test compound to determine the EC50 (effective concentration for 50% of maximal response).

Part B: Antagonist Mode

  • Cell Seeding and Preparation: Same as in Part A.

  • Compound Pre-incubation: Pre-incubate the cells with serial dilutions of the test compound for 15-30 minutes.

  • Agonist Challenge: Add a fixed concentration of PGE2 (typically the EC80 concentration) to all wells except the vehicle control.

  • Incubation: Incubate for 30-60 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels.

  • Data Analysis: Plot the percentage inhibition of the PGE2-induced cAMP response against the log concentration of the test compound to determine the IC50.

Data Presentation

The following table provides a template for summarizing the key quantitative data obtained from the experimental protocols.

CompoundReceptorAssay TypeParameterValue (nM)Selectivity vs. Other Receptors
This compound hEP2Radioligand BindingKiTBDTBD
hEP2cAMP Functional (Antagonist)IC50TBDTBD
hEP4Radioligand BindingKiTBDTBD
hDP1Radioligand BindingKiTBDTBD
Reference Antagonist (e.g., TG6-10-1) hEP2Radioligand BindingKiKnownKnown

TBD: To Be Determined

Troubleshooting and Data Interpretation

  • High Non-Specific Binding in Radioligand Assay: This can be due to excessive membrane protein, radioligand sticking to the filter plate, or inadequate washing. Optimize the protein concentration and ensure thorough washing.

  • No Activity in Functional Assay: The compound may not be active at the tested concentrations, or it may have low cell permeability. Consider higher concentrations or permeability assays.

  • Agonist Activity Detected: If the compound stimulates cAMP production on its own, it is acting as an agonist.

  • Partial Agonism/Antagonism: The compound may elicit a submaximal response compared to the full agonist (partial agonism) or may not fully inhibit the agonist response (partial antagonism).

  • Selectivity: It is crucial to test the compound against other related prostaglandin receptors (e.g., EP4, DP1) to determine its selectivity profile.[11] High selectivity is a desirable characteristic for a therapeutic candidate.

Conclusion

The protocols and guidelines presented in this document provide a comprehensive framework for the initial investigation of this compound and other novel compounds as potential modulators of prostaglandin receptors. By systematically applying these methods, researchers can effectively characterize the binding affinity and functional activity of test compounds, thereby identifying promising leads for the development of next-generation anti-inflammatory therapeutics.

References

  • Jiang, J., & Ganesh, T. (2021). EP2 Antagonists (2011–2021): A Decade's Journey from Discovery to Therapeutics.
  • Jiang, J., Yu, Y., Liu, J., & Jiang, C. (2025). Modulating inflammatory prostaglandin E2 signaling to mitigate neurobehavioral comorbidities associated with seizure disorders. Neurobiology of Disease, 193, 106456.
  • Jiang, C., Yu, Y., Liu, J., & Jiang, J. (2025). Selective EP2 antagonists that have been tested in animal models of SE for therapeutic effects.
  • Ganesh, T., Jiang, J., & Dingledine, R. (2015). Development of second generation EP2 antagonists with high selectivity. Bioorganic & Medicinal Chemistry Letters, 25(17), 3583–3587.
  • Kaur, M., Singh, M., & Kumar, A. (2018). Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction. Bioorganic & Medicinal Chemistry, 26(1), 100–111.
  • Ganesh, T. (2023). Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis. Journal of Medicinal Chemistry, 66(15), 10245–10258.
  • Singh, P., & Kumar, V. (2023). Indanone derivatives: Emerging frontiers in cancer therapy. Journal of Molecular Structure, 1284, 135334.
  • Kumar, A., & Singh, P. (2022). Synthesis, pharmacological evaluation and molecular docking studies of indanone derivatives.
  • O'Dell, T. J., & Kandel, E. R. (1994).
  • Kumar, A., & Singh, P. (2021). Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents. Letters in Drug Design & Discovery, 18(9), 863–876.
  • Zhang, Y., et al. (2018). Structure–activity relationships of 2-benzylidene-1-indanone derivatives.
  • Zhang, Y., et al. (2018). Design, synthesis, and structure-activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. Drug Design, Development and Therapy, 12, 887–899.
  • Zhang, Y., et al. (2018). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. Drug Design, Development and Therapy, 12, 887–899.
  • Singh, P., & Kumar, V. (2021). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Advances, 11(52), 32966–32986.
  • Kim, H. P., et al. (2017). Design, synthesis, and structure-activity relationship study of halogen containing 2-benzylidene-1-indanone derivatives for inhibition of LPS-stimulated ROS production in RAW 264.7 macrophages. European Journal of Medicinal Chemistry, 133, 121–138.
  • PubChem. (n.d.). 3-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid. Retrieved from [Link]

  • ChemBK. (2024). 1H-Indene-4-carboxylic acid, 2,3-dihydro-1-oxo-. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indene-1-carboxylic acid, 2,3-dihydro-3-oxo-. Retrieved from [Link]

  • Wang, Y., et al. (2024). A concise and scalable chemoenzymatic synthesis of prostaglandins.
  • Li, Y., et al. (2010). 2-, 3-, and 4-(1-Oxo-1H-2,3-dihydroisoindol-2-yl)benzoic acids and their corresponding organotin carboxylates: synthesis, characterization, fluorescent, and biological activities. Bioorganic & Medicinal Chemistry Letters, 20(19), 5649–5652.
  • Pettersson, U., et al. (2019). Discovery and optimization of pyridyl-cycloalkyl-carboxylic acids as inhibitors of microsomal prostaglandin E synthase-1 for the treatment of endometriosis. Bioorganic & Medicinal Chemistry Letters, 29(18), 2700–2705.
  • Wang, Y., et al. (2016). Design, Synthesis and Evaluation of Indene Derivatives as Retinoic Acid Receptor α Agonists. Molecules, 21(10), 1335.
  • Narumiya, S., Sugimoto, Y., & Ushikubi, F. (1999). Genetic and pharmacological analysis of prostanoid receptor function.
  • Wang, Y., et al. (2016). Design, Synthesis and Evaluation of Indene Derivatives as Retinoic Acid Receptor α Agonists. Molecules, 21(10), 1335.
  • Lin, C. R., et al. (2006). Prostaglandin E2 receptor EP4 contributes to inflammatory pain hypersensitivity. Journal of Pharmacology and Experimental Therapeutics, 319(3), 1096–1103.
  • Stork, G., & Takahashi, T. (1977). Chiral Synthesis of Prostaglandins (PGEi) from D-Glyceraldehyde. Journal of the American Chemical Society, 99(4), 1275–1276.
  • Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and Inflammation. Arteriosclerosis, Thrombosis, and Vascular Biology, 31(5), 986–1000.

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Application Notes and Protocols for the Analytical Characterization of 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the essential analytical techniques for the structural confirmation, purity assessment, and detailed characterization of 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid (CAS: 56461-20-2). As a critical intermediate in the synthesis of pharmaceuticals, pigments, and other high-value organic compounds, rigorous analytical verification is paramount.[1] This guide is intended for researchers, quality control analysts, and drug development professionals, offering both the theoretical basis and practical, step-by-step protocols for a multi-technique analytical approach. We detail methodologies for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy.

Introduction and Physicochemical Profile

This compound is a bicyclic organic compound featuring a fused benzene ring and a five-membered ring containing a ketone and two methylene groups, with a carboxylic acid substituent on the aromatic ring. Its molecular structure presents a unique combination of functional groups—a ketone, a carboxylic acid, and an aromatic system—each contributing distinct and measurable spectroscopic signatures. Accurate characterization is crucial for ensuring batch-to-batch consistency, verifying synthetic outcomes, and meeting regulatory standards.

The compound is typically a colorless to yellowish crystalline solid, with poor solubility in water but soluble in organic solvents like dimethylformamide (DMF) and ethanol.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₈O₃[1]
Molar Mass 176.17 g/mol [1][2][3]
Appearance Colorless to yellowish crystalline solid[1]
Melting Point 225-226 °C[1]
Boiling Point (Predicted) 380.4 ± 31.0 °C[1]
Density (Predicted) 1.381 ± 0.06 g/cm³[1]
Solubility Insoluble in water; Soluble in ethanol, DMF, dichloromethane[1]

Structural Elucidation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the molecule's carbon-hydrogen framework. Both ¹H and ¹³C NMR are required for complete structural assignment.

Principle of the Technique

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei like ¹H and ¹³C absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies (chemical shifts) are highly sensitive to the local electronic environment, providing detailed information about atomic connectivity and molecular structure.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is strategic as it effectively solubilizes the compound and its residual proton signal does not interfere with key analyte signals. The acidic proton of the carboxylic acid is also readily observable in this solvent.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set a spectral width of approximately 16 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 220 ppm.

    • A longer acquisition time and a higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (DMSO-d₆ at 2.50 ppm) and the ¹³C spectrum to the solvent peak (DMSO-d₆ at 39.52 ppm).

Expected Results and Interpretation

¹H NMR (400 MHz, DMSO-d₆):

  • Carboxylic Acid Proton (-COOH): A very broad singlet is expected in the downfield region of δ 10.0 - 13.0 ppm . This significant deshielding is characteristic of acidic protons.[4] The signal will disappear upon the addition of a drop of D₂O due to proton-deuterium exchange, providing definitive confirmation.

  • Aromatic Protons (Ar-H): The three protons on the benzene ring will appear in the δ 7.5 - 8.0 ppm region. Their specific chemical shifts and coupling patterns (doublets, triplets) will depend on their position relative to the electron-withdrawing ketone and carboxylic acid groups.

  • Aliphatic Protons (-CH₂-): The two methylene groups of the five-membered ring will resonate as two distinct multiplets in the δ 2.5 - 3.5 ppm region.[4] The protons alpha to the ketone (at C2) will be slightly more deshielded than the protons at C3.

¹³C NMR (101 MHz, DMSO-d₆):

  • Ketone Carbonyl (C=O): A highly deshielded signal is expected around δ 195 - 205 ppm .

  • Carboxylic Acid Carbonyl (C=O): This carbonyl carbon is also significantly deshielded, appearing in the δ 165 - 175 ppm range.[4]

  • Aromatic Carbons (Ar-C): Six distinct signals are expected between δ 120 - 150 ppm , representing the six carbons of the benzene ring.

  • Aliphatic Carbons (-CH₂-): Two signals in the δ 25 - 40 ppm region will correspond to the two methylene carbons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis A Weigh 5-10 mg Sample B Dissolve in 0.7 mL DMSO-d6 A->B C Acquire 1H Spectrum B->C D Acquire 13C Spectrum B->D E Fourier Transform & Phasing C->E D->E F Calibrate & Integrate E->F G Assign Signals to Structure F->G MS_Workflow A Prepare Dilute Solution (~20 µg/mL in MeOH) B Infuse into ESI Source (Negative Ion Mode) A->B C Mass Analysis (e.g., TOF or Orbitrap) B->C D Detect Ions C->D E Analyze Spectrum D->E F Confirm [M-H]⁻ at m/z 175.0395 E->F

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this valuable indanone intermediate. We will delve into the common synthetic routes, troubleshoot prevalent issues, and provide detailed, field-proven protocols to streamline your experimental workflow.

Section 1: The Synthetic Pathway - A Mechanistic Overview

The most prevalent and industrially relevant method for constructing the 1-indanone core is the intramolecular Friedel-Crafts acylation.[1][2] This reaction typically proceeds from a 3-arylpropionic acid precursor. The overall strategy involves two key transformations:

  • Activation of the Carboxylic Acid: The carboxylic acid is converted into a more reactive acylating agent, most commonly an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

  • Intramolecular Cyclization: The activated acyl group undergoes an intramolecular electrophilic aromatic substitution, driven by a Lewis acid or Brønsted acid catalyst, to form the five-membered ketone ring.

The core of this synthesis lies in the generation of a resonance-stabilized acylium ion, which acts as the electrophile that attacks the aromatic ring.[3][4] The subsequent deprotonation restores aromaticity and yields the desired indanone product.

Friedel_Crafts_Acylation_Mechanism Start 3-(2-carboxyphenyl)propanoic acid (Precursor) AcylChloride 3-(2-(chloroformyl)phenyl)propanoic acid (Acyl Chloride) Start->AcylChloride + SOCl₂ or (COCl)₂ AcyliumIon Acylium Ion Intermediate (Electrophile) AcylChloride->AcyliumIon + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->AcyliumIon AreniumIon Arenium Ion Intermediate (Sigma Complex) AcyliumIon->AreniumIon Intramolecular Attack ProductComplex Product-Catalyst Complex AreniumIon->ProductComplex Deprotonation (Restores Aromaticity) FinalProduct 1-Oxo-2,3-dihydro-1H-indene- 4-carboxylic acid ProductComplex->FinalProduct Hydrolysis Workup Aqueous Workup Workup->FinalProduct

Caption: Intramolecular Friedel-Crafts acylation pathway.

Section 2: Troubleshooting Guide for Low-Yield Synthesis

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Problem Area: Low or No Product Formation

Q1: My reaction is stalled with significant unreacted starting material. What are the most likely causes related to the catalyst?

A1: Catalyst inefficiency is the primary suspect for incomplete reactions. The root cause often lies in one of these areas:

  • Moisture Contamination: Lewis acid catalysts, particularly aluminum chloride (AlCl₃), are extremely sensitive to moisture.[5] Water will hydrolyze and deactivate the catalyst, halting the reaction.

    • Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Catalyst Loading: Unlike many catalytic reactions, Friedel-Crafts acylations require a stoichiometric amount of the Lewis acid catalyst. The resulting ketone product is a Lewis base that forms a stable, often irreversible complex with the catalyst.[6] This complex sequesters the catalyst, preventing it from participating in further cycles.

    • Solution: Use at least 1.1 to 1.5 equivalents of AlCl₃ relative to the starting acyl chloride. For substrates with other Lewis basic functional groups, even higher loadings may be necessary.

  • Poor Catalyst Choice: While AlCl₃ is a workhorse, it is not universally optimal. Highly deactivated aromatic rings may require more potent catalytic systems.

    • Solution: Consider alternative catalysts. Polyphosphoric acid (PPA) can act as both the catalyst and solvent and is effective for many substrates.[5] For challenging cyclizations, superacids like trifluoromethanesulfonic acid (TfOH) may be required.[7]

Q2: I've confirmed my catalyst system is active, but the yield remains poor. Could my starting material or other reaction conditions be the issue?

A2: Absolutely. Beyond the catalyst, several other factors critically influence the reaction's success:

  • Purity of the Acyl Chloride: The conversion of the carboxylic acid to the acyl chloride must be complete. Any remaining carboxylic acid can complicate the reaction and workup.

    • Solution: Monitor the conversion to the acyl chloride (e.g., by IR spectroscopy, watching for the disappearance of the broad O-H stretch). Ensure complete removal of excess thionyl chloride under vacuum before proceeding with the cyclization, as it can participate in side reactions.

  • Suboptimal Temperature: The reaction rate is highly dependent on temperature. Too low a temperature will result in a sluggish or stalled reaction.[5] Conversely, excessive heat can promote side reactions or product degradation.

    • Solution: The optimal temperature is substrate-dependent. For AlCl₃-mediated reactions, a gradual warm-up from 0 °C to room temperature or slightly above is a common starting point. PPA-catalyzed reactions often require higher temperatures (e.g., 80-120 °C). Experiment with a temperature gradient to find the sweet spot for your specific substrate.

  • Incorrect Solvent: The solvent must dissolve the starting material and be compatible with the strong Lewis acid.

    • Solution: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common choices for AlCl₃-catalyzed reactions. Nitrobenzene can also be used but presents purification and safety challenges. For PPA reactions, PPA itself is the solvent.

Problem Area: Significant Side Product Formation

Q3: My reaction produces a significant amount of a high-molecular-weight, insoluble material (tar). What is it and how can I prevent it?

A3: The formation of tarry polymers is a classic sign that an intermolecular reaction is outcompeting your desired intramolecular cyclization.[5] The acylium ion from one molecule is reacting with the aromatic ring of another molecule, leading to chain growth.

  • Causality: This is a concentration-dependent phenomenon. At high concentrations, molecules are more likely to encounter each other than to fold and react with themselves.

  • Solution: High-Dilution Conditions: The most effective way to favor the intramolecular pathway is to run the reaction at high dilution (e.g., 0.01-0.05 M).[5] This can be achieved by slowly adding the acyl chloride solution to a larger volume of the catalyst-solvent slurry over several hours using a syringe pump. This maintains a very low instantaneous concentration of the reactive intermediate.

Problem Area: Product Degradation and Purification

Q4: My crude yield looks promising, but I lose a significant amount of product during workup and purification. How can I improve this?

A4: The indanone product can be unstable under prolonged exposure to the harsh acidic conditions of the reaction.[5] Furthermore, the carboxylic acid functionality dictates a specific purification strategy.

  • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, quench the reaction promptly. Over-extending the reaction time provides no benefit and increases the risk of degradation.

  • Controlled Quenching: The workup, which involves hydrolyzing the aluminum chloride complex, is highly exothermic.

    • Solution: Pour the reaction mixture slowly onto crushed ice or a mixture of ice and concentrated HCl. This dissipates heat and ensures the product remains protonated and soluble in the organic layer.

  • Acid-Base Extraction: Leverage the carboxylic acid group for purification.

    • Solution: After quenching and separating the layers, extract the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The deprotonated carboxylate salt of your product will move into the aqueous layer, leaving non-acidic impurities behind. Re-acidify the aqueous layer with cold HCl to precipitate your purified product, which can then be collected by filtration.

Section 3: Detailed Experimental Protocols

Here we provide two validated starting protocols. The choice between them depends on available equipment, substrate sensitivity, and scale.

ParameterProtocol 1: AlCl₃ in DCMProtocol 2: Polyphosphoric Acid (PPA)
Precursor 3-(aryl)propionyl chloride3-(aryl)propionic acid
Catalyst Aluminum Chloride (AlCl₃)Polyphosphoric Acid (PPA)
Stoichiometry 1.1 - 1.5 eq. AlCl₃PPA serves as solvent and catalyst
Solvent Dichloromethane (DCM)None (PPA is the medium)
Temperature 0 °C to 40 °C80 °C to 120 °C
Typical Time 2 - 12 hours1 - 4 hours
Pros Milder conditions, good for sensitive substratesSimple setup, no need for acyl chloride prep
Cons Moisture sensitive, requires acyl chloride prepHigh temperatures, viscous medium
Protocol 1: Intramolecular Cyclization via Acyl Chloride and AlCl₃

This protocol is suitable for the cyclization of 3-arylpropionyl chlorides.

  • Preparation: Under an inert atmosphere (N₂), add anhydrous aluminum chloride (1.2 eq.) to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and addition funnel.

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to create a slurry (approx. 0.1 M final concentration). Cool the mixture to 0 °C in an ice bath.

  • Substrate Addition: Dissolve the 3-arylpropionyl chloride (1.0 eq.) in a minimal amount of anhydrous DCM and add it to the addition funnel. Add the substrate solution dropwise to the AlCl₃ slurry over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the flask back to 0 °C and cautiously pour the mixture onto a stirred solution of crushed ice and concentrated HCl.

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Extract with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Purify via acid-base extraction as described in Q4 or by column chromatography.

Protocol 2: Direct Cyclization with Polyphosphoric Acid (PPA)

This protocol is a convenient one-step method directly from the carboxylic acid.

  • Preparation: To a round-bottom flask equipped with a mechanical stirrer (PPA is very viscous) and a thermometer, add polyphosphoric acid (10-20 times the weight of the substrate).

  • Heating: Heat the PPA to 80-90 °C with stirring.

  • Substrate Addition: Add the 3-arylpropionic acid (1.0 eq.) in one portion. The mixture may initially be heterogeneous.

  • Reaction: Continue stirring at 80-120 °C for 1-4 hours. The mixture should become more homogeneous as the reaction progresses. Monitor by quenching a small aliquot and analyzing by TLC/LC-MS.

  • Workup: After completion, allow the mixture to cool slightly (to ~60-70 °C) and then very carefully pour it onto a large amount of crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Purification: Collect the precipitated solid by filtration. Wash thoroughly with cold water. The crude solid can be further purified by recrystallization or by dissolving in an organic solvent and performing an acid-base extraction as described in Q4.

Section 4: Frequently Asked Questions (FAQs)

FAQ 1: Why is a stoichiometric amount of AlCl₃ required for the Friedel-Crafts acylation, while other electrophilic aromatic substitutions are catalytic?

The product of the acylation, an aryl ketone, is a Lewis base. It readily coordinates with the strong Lewis acid catalyst, AlCl₃, forming a stable complex.[6] This complex deactivates both the ketone product towards further acylation (an advantage) and the catalyst itself.[8] Because this complex is stable under the reaction conditions, the catalyst is not regenerated, and a full equivalent is consumed for each equivalent of product formed.

FAQ 2: Can I use the carboxylic acid directly with a Lewis acid like AlCl₃ without converting it to the acyl chloride?

While some Friedel-Crafts acylations can be performed directly from carboxylic acids using milder Lewis acids or Brønsted acids, it is generally not recommended with strong Lewis acids like AlCl₃.[6] The hydroxyl group of the carboxylic acid can react with AlCl₃, complicating the reaction and consuming additional equivalents of the catalyst. The most reliable and high-yielding procedure involves the prior formation of the more reactive acyl chloride.

FAQ 3: What are the best analytical techniques for monitoring the reaction progress?

Thin-Layer Chromatography (TLC) is the quickest and most common method. Use a suitable mobile phase (e.g., ethyl acetate/hexanes) to achieve good separation between your starting material and the less polar indanone product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for tracking the disappearance of starting material and the appearance of the product, confirming its molecular weight simultaneously.

Section 5: Visual Workflow for Troubleshooting

This flowchart provides a logical path for diagnosing and solving common synthesis problems.

Troubleshooting_Workflow Start Start Synthesis Monitor Monitor Reaction (TLC, LC-MS) Start->Monitor Complete Reaction Complete? Monitor->Complete Byproducts Problem: Significant Byproducts (e.g., Polymer) Monitor->Byproducts Workup Proceed to Workup & Purification Complete->Workup Yes Stalled Problem: Reaction Stalled (High SM) Complete->Stalled No End High Yield Product Workup->End CheckMoisture Check for Moisture: - Anhydrous Reagents? - Dry Glassware? - Inert Atmosphere? Stalled->CheckMoisture CheckCatalyst Check Catalyst Loading: - Stoichiometric Amount? (≥1.1 eq.) CheckMoisture->CheckCatalyst Moisture OK CheckTemp Check Temperature: - Is it too low? CheckCatalyst->CheckTemp Loading OK CheckConc Check Concentration: - Is it too high? Byproducts->CheckConc HighDilution Implement High Dilution: - Use Syringe Pump - Slow Addition CheckConc->HighDilution Yes, >0.1M

Sources

Technical Support Center: Purification of 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the purification of crude 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid. The methodologies and recommendations provided herein are grounded in established chemical principles and validated through practical application in the field.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science.[1] Its purity is paramount for the success of subsequent synthetic steps and for obtaining reliable biological data. The purification of this compound, however, can present several challenges, from the removal of closely related impurities to handling its specific physicochemical properties. This guide is designed to be a comprehensive resource to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, some common impurities to anticipate include:

  • Unreacted Starting Materials: For instance, if a Friedel-Crafts acylation of a substituted phenylpropanoic acid is used, residual starting acid may be present.[2]

  • Regioisomers: Intramolecular cyclization reactions can sometimes yield isomeric indanones, which can be difficult to separate.[3]

  • Polymeric Byproducts: Strong acid catalysts, such as polyphosphoric acid, used in some synthetic approaches can lead to the formation of high molecular weight polymeric impurities.[3]

  • Solvent Residues: Residual solvents from the reaction or initial work-up are common.

  • Water: The presence of water can affect crystallization and chromatographic behavior.

Q2: My crude product is a discolored, sticky solid. What is the likely cause and what should be my first purification step?

A2: Discoloration and a sticky or oily consistency are strong indicators of impurities, particularly residual starting materials, byproducts, or degradation products.[4] A broad melting point range would further confirm the presence of impurities.

Your first and often most effective purification step should be an acid-base extraction . This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities. The carboxylic acid can be converted to its water-soluble carboxylate salt with a mild base, washed with an organic solvent to remove non-acidic impurities, and then regenerated by acidification.

Q3: I am observing significant streaking/tailing of my compound on a silica gel TLC plate. How can I resolve this?

A3: Streaking of carboxylic acids on silica gel is a common phenomenon due to the interaction between the acidic proton of the carboxyl group and the silica surface. To mitigate this, you should add a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your mobile phase. This ensures that the carboxylic acid remains protonated and travels as a single species, resulting in a more compact spot.

Troubleshooting and Purification Protocols

This section provides detailed troubleshooting guides for the most common purification techniques for this compound.

Purification Method Selection Workflow

The choice of purification method depends on the nature and quantity of the impurities. The following workflow provides a general decision-making framework.

PurificationWorkflow Start Crude this compound AcidBase Acid-Base Extraction Start->AcidBase Analysis1 TLC/NMR Analysis AcidBase->Analysis1 Recrystallization Recrystallization Analysis2 TLC/NMR Analysis Recrystallization->Analysis2 Chromatography Column Chromatography PureProduct Pure Product Chromatography->PureProduct Analysis1->Recrystallization Sufficiently Pure (>90%) Analysis1->Chromatography Complex Mixture Analysis2->Chromatography Persistent Impurities Analysis2->PureProduct High Purity (>98%)

Caption: Decision workflow for purification of this compound.

Method 1: Acid-Base Extraction

This is a highly effective first-pass purification to remove neutral and basic impurities.

Protocol:

  • Dissolution: Dissolve the crude product in a suitable organic solvent in which the impurities are also soluble (e.g., dichloromethane or ethyl acetate).

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Gently invert the funnel multiple times, venting frequently to release any pressure buildup from CO₂ evolution.

  • Separation: Allow the layers to separate. The deprotonated carboxylate salt will be in the aqueous layer (typically the top layer, but always check). Drain the organic layer.

  • Washing: Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add 1M HCl with stirring until the solution is acidic (test with litmus paper). The this compound will precipitate out as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly.

Troubleshooting:

IssuePotential CauseSolution
Emulsion Formation Vigorous shaking of the separatory funnel.Add a small amount of brine (saturated NaCl solution) to break the emulsion. In the future, use gentle inversions instead of vigorous shaking.
Product Oiling Out The product has a low melting point or is still impure.Ensure the acidification is done slowly in an ice bath. If it still oils out, extract the acidified aqueous solution with a fresh portion of organic solvent, dry the organic layer with a drying agent (e.g., anhydrous MgSO₄), and evaporate the solvent.
Low Recovery Incomplete extraction or acidification.Perform multiple extractions with the base. Ensure the aqueous layer is sufficiently acidified to precipitate all the product.
Method 2: Recrystallization

Recrystallization is an excellent technique for removing small amounts of impurities from a solid product.

Protocol:

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this compound, ethanol or a mixture of ethanol and water are good starting points.[1][4]

  • Dissolution: In a fume hood, dissolve the crude solid in a minimum amount of the hot recrystallization solvent. Add the solvent portion-wise until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[5][6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Troubleshooting:

IssuePotential CauseSolution
No Crystals Form Too much solvent was used; the solution is not supersaturated.Evaporate some of the solvent to concentrate the solution and attempt to recrystallize again.
Oiling Out The melting point of the solid is below the boiling point of the solvent, or significant impurities are present.Try a lower boiling point solvent or a solvent mixture. If impurities are the issue, an additional purification step (e.g., acid-base extraction or chromatography) may be necessary before recrystallization.
Poor Recovery The compound is too soluble in the cold solvent.Use a different solvent or a solvent mixture where the compound has lower solubility at cold temperatures. Ensure the solution is thoroughly cooled in an ice bath before filtration.
Method 3: Column Chromatography

Column chromatography is a powerful technique for separating complex mixtures or removing closely related impurities.

Protocol:

  • Stationary Phase: Silica gel is the most common stationary phase for this type of compound.

  • Mobile Phase Selection: A good starting point for the mobile phase is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The optimal ratio should be determined by TLC analysis. A typical starting point could be 70:30 hexanes:ethyl acetate.

  • Mobile Phase Modification: As mentioned in the FAQs, add 0.5-1% acetic or formic acid to the mobile phase to prevent streaking of the carboxylic acid.

  • Column Packing: Pack the column with a slurry of silica gel in the mobile phase.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly stronger solvent and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting:

IssuePotential CauseSolution
Poor Separation Inappropriate mobile phase polarity.Optimize the mobile phase composition based on TLC analysis. A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary for complex mixtures.
Compound Stuck on Column The compound is too polar for the chosen mobile phase.Increase the polarity of the mobile phase. If the compound is very polar, consider using a more polar stationary phase like alumina.
Band Broadening Improperly packed column or overloading of the sample.Ensure the column is packed uniformly without air bubbles. Do not overload the column with too much sample.

Summary of Purification Parameters

Purification MethodKey ParametersTypical Values/Ranges
Acid-Base Extraction Base for ExtractionSaturated aq. NaHCO₃
Acid for Precipitation1M HCl
Recrystallization Suitable SolventsEthanol, Ethanol/Water
Column Chromatography Stationary PhaseSilica Gel
Mobile PhaseHexanes/Ethyl Acetate (e.g., 70:30) + 0.5-1% Acetic Acid

References

  • Organic Syntheses. (n.d.). 2-indanone. Retrieved from [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Common impurities in 4-Methyl-1-indanone and their removal.
  • Fillion, E., et al. (2008). PREPARATION OF 5,6-DIMETHOXY-2-METHYL-1-INDANONE. Organic Syntheses, 85, 64-71.
  • ChemBK. (2024). 1H-Indene-4-carboxylic acid, 2,3-dihydro-1-oxo-. Retrieved from [Link]

  • Acta Crystallographica Section E. (n.d.). 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid monohydrate. Retrieved from [Link]

  • Parra, T. (2020, July 17). How To Recrystallize A Solid [Video]. YouTube. [Link]

  • Sci Vis Lab. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. [Link]

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common side reactions in the synthesis of 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important indanone derivative. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what is the key reaction mechanism?

A1: The most prevalent and classical method for synthesizing this compound is through an intramolecular Friedel-Crafts acylation of a suitable precursor, typically 3-(2-carboxyphenyl)propanoic acid. This reaction is generally promoted by a strong Brønsted or Lewis acid.[1] The key mechanism involves the activation of the aliphatic carboxylic acid by the strong acid catalyst to form a highly electrophilic acylium ion. This intermediate is then attacked by the electron-rich aromatic ring in an intramolecular fashion to form the five-membered ketone ring. A final deprotonation step restores aromaticity, yielding the desired indanone product.[1]

Troubleshooting Guide: Common Side Reactions & Experimental Issues

This section addresses specific problems you might encounter during the synthesis, providing explanations for their causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Product

Q2: I'm getting a very low yield of my target indanone. What are the likely causes and how can I improve it?

A2: Low yields in this intramolecular Friedel-Crafts acylation are a common issue and can stem from several factors. Inadequate catalyst activity is a primary suspect. The direct cyclization of a dicarboxylic acid precursor requires a potent acid to generate the acylium ion.[2]

Troubleshooting Steps & Optimization:

  • Catalyst Choice and Concentration: If you are using a standard Lewis acid like AlCl₃, consider switching to a stronger "superacid" like polyphosphoric acid (PPA) or triflic acid (TfOH), which are often more effective for this transformation.[2] Ensure you are using a sufficient catalyst loading, as inadequate amounts can lead to incomplete conversion.[2]

  • Reaction Conditions: Temperature and reaction time are critical. While some less reactive substrates may require high temperatures (even up to 250 °C) for efficient cyclization, excessive heat can lead to decomposition and side reactions.[3] It is advisable to start at a moderate temperature (e.g., 80-100 °C with PPA) and monitor the reaction progress by TLC or LC-MS to find the optimal balance.

  • Substrate Quality: Ensure your starting material, 3-(2-carboxyphenyl)propanoic acid, is pure and dry. The presence of impurities can interfere with the reaction.

  • Intermolecular Reactions: At high concentrations, intermolecular acylation can compete with the desired intramolecular cyclization, leading to polymeric byproducts.[4] Running the reaction at a higher dilution can favor the intramolecular pathway.

ParameterRecommendationRationale
Catalyst Polyphosphoric Acid (PPA) or Triflic Acid (TfOH)Stronger acids are more effective at generating the acylium ion from a carboxylic acid.[2]
Temperature 80-150 °C (monitor for optimal)Balances reaction rate with potential for decomposition at higher temperatures.[3]
Concentration High dilutionFavors intramolecular cyclization over intermolecular polymerization.[4]

Workflow for Optimizing Yield:

Yield_Optimization Start Low Yield Observed Catalyst Verify Catalyst Activity (PPA/TfOH) Start->Catalyst Temp Optimize Temperature (e.g., 80-150°C) Catalyst->Temp Step 2 Dilution Increase Dilution Temp->Dilution Step 3 Purity Check Starting Material Purity Dilution->Purity Step 4 Improved_Yield Improved Yield Purity->Improved_Yield Success

Caption: A stepwise approach to troubleshooting low yields.

Problem 2: Formation of an Isomeric Impurity

Q3: My characterization data (NMR, LC-MS) suggests the presence of an isomer. What is this impurity and how can I avoid it?

A3: The most likely isomeric impurity is 1-Oxo-2,3-dihydro-1H-indene-6-carboxylic acid . This arises from the electrophilic attack of the acylium ion at the para position to the propanoic acid chain, rather than the desired ortho position.

Understanding Regioselectivity:

The carboxylic acid group already present on the aromatic ring is an electron-withdrawing group and a meta-director for electrophilic aromatic substitution.[2][5][6] In the intramolecular Friedel-Crafts acylation of 3-(2-carboxyphenyl)propanoic acid, the cyclization occurs onto a benzene ring that is substituted with another carboxylic acid group. This existing carboxyl group deactivates the ring towards electrophilic attack but directs incoming electrophiles to the positions meta to it. The position ortho to the propanoic acid side chain (leading to the 4-carboxy product) is meta to the existing carboxyl group, making it the favored site of attack. The position para to the propanoic acid side chain (leading to the 6-carboxy product) is also meta to the existing carboxyl group. Therefore, a mixture of isomers is possible. However, steric hindrance at the position between the two substituents can influence the regiochemical outcome.

Preventative Measures and Purification:

  • Solvent Effects: The choice of solvent can influence the regioselectivity. For instance, using nitromethane as a solvent in some Friedel-Crafts acylations has been shown to improve the ratio of regioisomers.[6]

  • Purification: If the formation of the 6-carboxy isomer cannot be completely suppressed, purification is necessary. Recrystallization is often an effective method. Due to the differences in polarity and crystal packing between the 4-carboxy and 6-carboxy isomers, a suitable solvent system can selectively crystallize the desired product. Common solvents for the recrystallization of carboxylic acids include ethanol, water, or mixtures like ethanol/water or ethyl acetate/hexane.[7]

Visualizing Isomer Formation:

Isomer_Formation cluster_cyclization Intramolecular Friedel-Crafts Acylation Precursor 3-(2-carboxyphenyl)propanoic acid COOH CH2CH2COOH Acylium Acylium Ion Intermediate Precursor->Acylium + PPA/TfOH Product_4 This compound (Desired Product) Acylium->Product_4 Ortho attack (meta to COOH) [Major] Product_6 1-Oxo-2,3-dihydro-1H-indene-6-carboxylic acid (Isomeric Impurity) Acylium->Product_6 Para attack (meta to COOH) [Minor]

Caption: Formation of the desired 4-carboxy and isomeric 6-carboxy indanone.

Problem 3: Suspected Decarboxylation

Q4: I'm concerned about decarboxylation of my product under the strong acidic and high-temperature conditions. Is this a significant side reaction?

A4: Decarboxylation, the loss of CO₂, is a valid concern when heating carboxylic acids, especially in the presence of a strong acid.[8][9] While aromatic carboxylic acids are generally more stable than β-keto acids, the harsh conditions of a PPA-catalyzed cyclization can potentially lead to some degree of decarboxylation, which would result in the formation of 1-indanone.

Identifying and Minimizing Decarboxylation:

  • Analytical Evidence: The most direct way to confirm decarboxylation is to look for the presence of 1-indanone in your crude product mixture by LC-MS or by comparing the ¹H NMR spectrum to a reference spectrum of 1-indanone. The ¹H NMR of 1-indanone would show a simpler aromatic region compared to the carboxylic acid product and would lack the characteristic broad singlet for the carboxylic acid proton (typically >10 ppm).[10]

  • Reaction Optimization: To minimize decarboxylation, it is crucial to use the lowest effective temperature and the shortest possible reaction time. Running small-scale trials at different temperatures and monitoring the reaction progress can help identify the optimal conditions that favor cyclization without significant decarboxylation.

  • Alternative Catalysts: If decarboxylation is a persistent issue with PPA, exploring milder catalysts or alternative synthetic routes may be necessary.

Experimental Protocols

Protocol 1: Synthesis of this compound via PPA Cyclization
  • Preparation: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, add 3-(2-carboxyphenyl)propanoic acid.

  • Catalyst Addition: To the starting material, add polyphosphoric acid (PPA) (typically 10-20 times the weight of the starting material).

  • Reaction: Heat the mixture with stirring in an oil bath at 80-100 °C. Monitor the reaction by TLC (e.g., using a 9:1 dichloromethane:methanol eluent). The reaction is typically complete within 1-3 hours.

  • Workup: Allow the reaction mixture to cool to about 60 °C and then pour it slowly onto crushed ice with vigorous stirring.

  • Isolation: The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.[7]

Protocol 2: Identification of Product and Impurities
  • ¹H NMR Spectroscopy: The ¹H NMR spectrum of the desired product will show characteristic signals for the aromatic protons, the two methylene groups of the indanone ring, and a broad singlet for the carboxylic acid proton, typically downfield (>10 ppm).[10] The presence of the 6-carboxy isomer would likely result in a more complex aromatic region.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for the ketone carbonyl, the carboxylic acid carbonyl (typically in the 165-185 ppm range), and the aromatic and aliphatic carbons.[11]

  • IR Spectroscopy: Look for a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹) and two C=O stretches: one for the ketone (around 1700-1720 cm⁻¹) and one for the carboxylic acid (around 1680-1700 cm⁻¹).[11]

  • LC-MS: This is an excellent technique to confirm the mass of the desired product (C₁₀H₈O₃, MW: 176.17 g/mol )[12][13] and to detect any isomeric impurities or byproducts like the decarboxylated compound.

References

  • BenchChem Technical Support.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Procopio, A., et al. (2012). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 17(11), 13372-13385.
  • Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones. ACS Fall 2025. American Chemical Society.
  • University of Rochester Department of Chemistry.
  • Fillion, E., et al. (2005). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, 82, 144.
  • ChemBK. 1H-Indene-4-carboxylic acid, 2,3-dihydro-1-oxo-.
  • PubChem. 1H-Indene-1-carboxylic acid, 2,3-dihydro-3-oxo-.
  • BenchChem. (1S)-3-Oxo-2,3-dihydro-1H-indene-1-carboxylic acid.
  • Google Patents.
  • Ahmed, S., et al. (2018). Synthesis of 1-indanones with a broad range of biological activity. RSC Advances, 8(1), 1-28.
  • Das, A., et al. (2014). An efficient synthesis of highly substituted indanones and chalcones promoted by superacid. RSC Advances, 4(59), 31215-31219.
  • Preprints.org. Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1Hisochromene-4-carboxylic acids.
  • Cooke Grains. 1-Oxo-2,3-dihydro-1H-indene-4-carboxylicacid , 98+%, 56461-20-2.
  • YouTube.
  • Cui, D. M., et al. (2004). Synthesis of 1-Indanones by Intramolecular Friedel–Crafts Reaction of 3-Arylpropionic Acids Catalyzed by Tb(OTf)3. Tetrahedron Letters, 45(8), 1741-1744.
  • OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry.
  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • National Institutes of Health.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Google Patents.
  • Royal Society of Chemistry. Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals. Chemical Science.
  • PubChem. 2,3-dihydro-1H-indene-4-carboxylic acid.
  • National Institutes of Health.
  • YouTube.
  • Semantic Scholar.
  • National Institute of Standards and Technology. Indene - the NIST WebBook.
  • PubChem. ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate.
  • ResearchGate. MW vs. US in the intramolecular Friedel-Craft acylation of 3-(4-methoxyphenyl) propionic acid (1).
  • PubChem. 1-Oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid.
  • Wikipedia. Friedel–Crafts reaction.
  • National Institutes of Health.
  • ResearchGate. Direct oxidative cyclization of 3-arylpropionic acids using PIFA or Oxone: synthesis of 3,4-dihydrocoumarins.

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stability and storage conditions for 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid

Introduction

This guide provides in-depth technical support for the handling, storage, and stability of this compound (CAS No. 56461-20-2). This molecule is a valuable building block in medicinal chemistry and organic synthesis, notably used as a reactant in the preparation of dihydroindenopyrazoles which act as multitargeted receptor tyrosine kinase inhibitors[1]. Understanding its stability profile is critical for ensuring experimental reproducibility and the integrity of your research. This document is intended for researchers, scientists, and drug development professionals.

Product Specifications and Initial Handling

Upon receiving your product, it is crucial to verify its physical state and implement correct storage protocols immediately.

PropertyValueSource
CAS Number 56461-20-2
Molecular Formula C₁₀H₈O₃[1][2]
Molecular Weight 176.17 g/mol [1]
Appearance Crystalline solid, colorless to yellowish[2]
Purity Typically ≥95%
Solubility Soluble in organic solvents such as ethanol, dimethylformamide (DMF), and dichloromethane; insoluble in water at room temperature.[2]

Initial Handling Protocol:

  • Upon receipt, visually inspect the container for any damage.

  • Before opening, allow the product to equilibrate to room temperature, especially if it has been shipped cold. This prevents condensation of atmospheric moisture.

  • Handle the compound in a well-ventilated area or a chemical fume hood.[3]

  • Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as the compound may cause skin, eye, and respiratory irritation.[2][3]

Frequently Asked Questions (FAQs) on Storage & Stability

This section addresses common questions regarding the long-term stability and storage of this compound.

Q1: What are the optimal long-term storage conditions for the solid compound?

For long-term storage, the solid compound should be kept in a tightly-closed container in a cool, dry, and well-ventilated area.[3] While some suppliers suggest room temperature storage is adequate, for extended periods (months to years), storing in a refrigerated environment (2-8°C) is recommended to minimize the rate of potential degradation pathways and maintain product quality.[4] Always store away from sources of ignition and incompatible substances.[3]

Q2: Is the compound sensitive to light, air, or moisture?

Q3: How should I prepare and store stock solutions?

Stock solutions should be prepared using high-purity, anhydrous solvents. Based on its reported solubility, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or ethanol are suitable choices.[2] For optimal stability in solution, we recommend the following:

  • Prepare solutions fresh for each experiment whenever possible.

  • If short-term storage is necessary, aliquot the solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture.

  • Store solutions at -20°C or -80°C for extended stability. Before use, thaw the vial completely and vortex gently to ensure a homogeneous solution.

Q4: What is the expected shelf life of this compound?

The manufacturer's safety data sheet indicates that the compound is stable under recommended storage conditions.[5] However, a specific shelf life is often not provided. When stored as a solid in a cool, dry, and dark environment, the compound should remain stable for several years. For solutions, the stability is greatly reduced and is solvent-dependent. We recommend re-qualifying the purity of the solid compound after 2-3 years of storage, or if any change in physical appearance is noted.

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Q1: My solid this compound has developed a yellow or brownish tint. Can I still use it?

A change in color from its typical colorless to yellowish appearance is a potential indicator of degradation.[2] The indanone moiety is susceptible to oxidation, which could lead to the formation of colored impurities. While a slight color change may not significantly impact all applications, it compromises the compound's purity.

Recommendation: Before using the discolored material, we strongly advise performing a purity analysis using a suitable analytical method like HPLC, LC-MS, or ¹H NMR. This will allow you to quantify the level of impurity and make an informed decision on whether to proceed with your experiment or to use a fresh batch of the compound.

G A Observe color change in solid compound (e.g., off-white to yellow/brown) B Is the experiment highly sensitive to impurities? A->B Evaluate C Perform Purity Analysis (e.g., HPLC, LC-MS) B->C Yes / Unsure E Proceed with experiment, but note the observation B->E No D Is purity acceptable for the intended application? C->D Analyze data D->E Yes F Discard the batch and use a fresh, high-purity lot D->F No G Consider purification if feasible (e.g., recrystallization) F->G Alternative

Caption: Decision workflow for handling discolored compound.

Q2: I am observing unexpected peaks in my HPLC/LC-MS analysis of a recently prepared sample. What is the likely cause?

Unexpected peaks can arise from several sources. Consider the following possibilities:

  • Compound Degradation: If the solution was not prepared fresh or was stored improperly, the compound may have started to degrade. The ester linkage in some solvents (like methanol/ethanol) could potentially react with the carboxylic acid under certain conditions, or the indanone ring could undergo oxidation.

  • Solvent Impurities: Ensure you are using high-purity, HPLC-grade solvents. Older solvents or lower-grade solvents can contain impurities that are detected by sensitive analytical equipment.

  • Contamination: The vial, pipette tips, or other equipment used for sample preparation may have been contaminated.

  • pH Effects: The pH of your mobile phase could be causing on-column degradation or altering the retention time and peak shape.

Recommendation: Prepare a fresh solution of the compound using a new bottle of high-purity solvent and clean equipment. Analyze this fresh sample immediately to see if the extraneous peaks persist.

Q3: The compound is not dissolving as expected in my chosen solvent.

While the compound is soluble in several organic solvents, the rate of dissolution can be slow.[2]

Recommendation:

  • Ensure you have not exceeded the solubility limit of the compound in that specific solvent.

  • Gently warm the solution (e.g., to 30-40°C) and use a vortex or sonicator to aid dissolution. Avoid excessive heat, which could accelerate degradation.

  • If solubility remains an issue, consider switching to a more polar aprotic solvent like DMF or DMSO.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

  • Preparation: In a chemical fume hood, weigh out 1.762 mg of this compound.

  • Dissolution: Add the solid to a clean, appropriately sized vial. Add 1.0 mL of anhydrous, high-purity DMSO.

  • Mixing: Cap the vial tightly and vortex thoroughly. If necessary, gently warm the vial and sonicate for 5-10 minutes until the solid is completely dissolved.

  • Storage: For immediate use, keep the solution at room temperature. For short-term storage (1-2 weeks), store at 4°C. For long-term storage, aliquot into single-use volumes and store at -20°C or -80°C.

  • Handling: Before use from frozen stock, thaw the vial completely at room temperature and vortex to ensure homogeneity. Avoid repeated freeze-thaw cycles.

References

  • Crysdot LLC. This compound. [Link]

  • Capot Chemical Co., Ltd. (2015). MSDS of 1-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid. [Link]

  • ChemBK. (2024). 1H-Indene-4-carboxylic acid, 2,3-dihydro-1-oxo-. [Link]

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Technical Support Center: Troubleshooting Low Conversion Rates in Indanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, chemists, and professionals in drug development engaged in the synthesis of indanones. This guide is designed to provide in-depth, field-proven insights into overcoming common challenges, particularly low conversion rates, encountered during these critical chemical transformations. Our approach is rooted in a deep understanding of reaction mechanisms and extensive hands-on experience to ensure the scientific integrity and success of your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most prevalent synthetic routes for preparing 1-indanones, and which is most common?

A1: The most common and direct pathway to 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides.[1][2] This method is widely favored for its reliability and is typically promoted by a Brønsted or Lewis acid catalyst.[1] Alternative strategies include the Nazarov cyclization of divinyl ketones, various transition-metal-catalyzed reactions, and photochemical C-H annulation strategies.[1][3]

Q2: Which catalyst is generally the most effective for the intramolecular Friedel-Crafts cyclization to form indanones?

A2: The choice of catalyst is highly dependent on the substrate and the specific reaction conditions. While aluminum chloride (AlCl₃) is a frequently used Lewis acid, other catalysts such as iron(III) chloride (FeCl₃) and niobium pentachloride (NbCl₅) are also effective.[1][4] For direct cyclization of 3-arylpropionic acids, strong Brønsted acids like polyphosphoric acid (PPA) and superacids such as triflic acid (TfOH) are often preferred and can lead to higher yields.[2][5]

Q3: How can I control regioselectivity in indanone synthesis, especially when using PPA?

A3: Controlling regioselectivity is a significant challenge when multiple cyclization sites are available on the aromatic ring.[1] For reactions catalyzed by polyphosphoric acid (PPA), adjusting the phosphorus pentoxide (P₂O₅) content can effectively switch the regioselectivity.[6] PPA with a lower P₂O₅ content tends to favor the formation of the indanone isomer with an electron-donating group meta to the carbonyl, while a higher P₂O₅ content favors the ortho or para isomer.[6] The choice of solvent can also influence the product distribution; for instance, nitromethane has been shown to provide optimal selectivity in certain cases.[1][7]

Q4: My Friedel-Crafts reaction is highly sensitive to moisture. How can I mitigate this?

A4: Many Lewis acid catalysts, such as AlCl₃, are extremely sensitive to moisture, which can lead to their deactivation.[1][8] To ensure anhydrous conditions, all glassware should be thoroughly oven-dried or flame-dried before use. Reagents and solvents should be of high purity and dried using appropriate methods. Performing the reaction under an inert atmosphere, such as nitrogen or argon, is also crucial to prevent atmospheric moisture from interfering with the reaction.[9]

Troubleshooting Guide: Low Conversion Rates

Low or no yield of the desired indanone is a frequent and frustrating issue. The following section provides a systematic approach to diagnosing and resolving the root causes of poor conversion rates.

Issue 1: Low or No Product Yield

A low yield of the desired indanone can stem from several factors, ranging from catalyst inactivity to suboptimal reaction conditions. A logical, step-by-step investigation is key to identifying and rectifying the problem.

Potential Cause & Solution Table

Potential Cause Underlying Principle & Explanation Recommended Solution & Protocol
Inactive or Inappropriate Catalyst The choice and activity of the Lewis or Brønsted acid are critical for promoting the electrophilic aromatic substitution. Lewis acids like AlCl₃ can be deactivated by moisture, while the strength of a Brønsted acid like PPA is dependent on its P₂O₅ content.[1][8][9]Solution: Use a fresh, high-purity batch of the acid catalyst. For moisture-sensitive catalysts like AlCl₃, ensure all reagents and glassware are anhydrous and the reaction is conducted under an inert atmosphere.[8][9] If using PPA, consider the regiochemical outcome desired and select a grade with the appropriate P₂O₅ concentration.[6] For particularly stubborn substrates, a stronger catalyst system, such as a superacid like triflic acid, may be necessary.[1][5]
Deactivated Aromatic Ring The Friedel-Crafts reaction is an electrophilic aromatic substitution, and its rate is significantly reduced by the presence of electron-withdrawing groups on the aromatic ring. These groups make the ring less nucleophilic and therefore less reactive towards the acylium ion intermediate.[10]Solution: If the substrate is highly deactivated, more forcing reaction conditions, such as higher temperatures and stronger catalysts, may be required.[10] However, this can also lead to an increase in side products. Alternatively, exploring a different synthetic route that does not rely on electrophilic aromatic substitution may be a more viable strategy.
Suboptimal Reaction Temperature The reaction temperature has a profound impact on the reaction rate. Insufficient heat may result in an incomplete reaction due to an inability to overcome the activation energy, while excessive heat can promote side reactions, such as polymerization and decomposition, leading to a lower yield of the desired product.[8][10]Solution: The optimal temperature is substrate and catalyst dependent. For AlCl₃-catalyzed reactions, it is common to start at a low temperature (e.g., 0°C) and then allow the reaction to warm to room temperature.[10] It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ideal temperature and reaction time.[8][9]
Poor Solvent Choice The solvent plays a crucial role in the solubility of the reagents and the activity of the catalyst. An inappropriate solvent can hinder the reaction by preventing the components from interacting effectively.Solution: The choice of solvent should be carefully considered based on the specific reaction. For some Friedel-Crafts acylations, nitromethane has been shown to improve selectivity.[1][7] A solvent that ensures the solubility of all reactants and is compatible with the chosen catalyst is essential. Small-scale trials with different solvents can help identify the optimal choice for your specific system.
Incomplete Reaction The reaction may not have proceeded to completion, leaving a significant amount of starting material unreacted. This can be due to insufficient reaction time, low temperature, or a deactivated catalyst.[8][9]Solution: Monitor the reaction closely with TLC or LC-MS until the starting material is consumed.[8][9] If the reaction stalls, consider incrementally increasing the reaction time or temperature. Ensure that the catalyst is active and used in the appropriate amount.

Troubleshooting Workflow for Low Indanone Yield

G start Low Indanone Yield Observed catalyst Check Catalyst Activity & Choice start->catalyst inactive_catalyst Inactive/Moisture Contaminated? catalyst->inactive_catalyst Yes conditions Verify Reaction Conditions (Temp, Time) temp_issue Suboptimal Temperature? conditions->temp_issue Yes substrate Assess Substrate Reactivity deactivated_ring Deactivated Aromatic Ring? substrate->deactivated_ring Yes workup Optimize Workup & Purification product_loss Product Loss During Workup? workup->product_loss Yes wrong_catalyst Inappropriate Catalyst Strength? inactive_catalyst->wrong_catalyst No solution1 Use Fresh, Anhydrous Catalyst Under Inert Atmosphere inactive_catalyst->solution1 Yes wrong_catalyst->conditions No solution2 Select a Stronger Catalyst (e.g., TfOH, PPA) wrong_catalyst->solution2 Yes time_issue Insufficient Reaction Time? temp_issue->time_issue No solution3 Optimize Temperature Profile (Monitor with TLC/LC-MS) temp_issue->solution3 Yes time_issue->substrate No solution4 Increase Reaction Time (Monitor with TLC/LC-MS) time_issue->solution4 Yes deactivated_ring->workup No solution5 Use Forcing Conditions or Alternative Synthetic Route deactivated_ring->solution5 Yes solution6 Optimize Extraction & Purification (e.g., Recrystallization) product_loss->solution6 Yes G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Product Formation A 3-Arylpropionyl Chloride C Acylium Ion Intermediate (Resonance Stabilized) A->C + AlCl₃ B Lewis Acid (e.g., AlCl₃) D Aromatic Ring Attack C->D E Arenium Ion Intermediate D->E F Deprotonation E->F G 1-Indanone F->G H Regenerated Catalyst + HCl

Sources

Technical Support Center: Optimizing Reaction Temperature for Indanone Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indanone Cyclization. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their indanone synthesis, with a specific focus on the critical parameter of reaction temperature. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to directly address the challenges you may encounter during your experiments. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your research.

Section 1: Troubleshooting Common Issues in Indanone Cyclization

This section addresses prevalent problems encountered during indanone synthesis, offering insights into their causes and providing actionable solutions, with a special emphasis on the role of temperature.

FAQ 1: My indanone cyclization reaction is showing low to no conversion. What are the likely causes and how can I troubleshoot this?

Low or no conversion is a frequent hurdle in intramolecular cyclizations to form indanones. The issue often lies in a combination of factors, with reaction temperature being a primary suspect.

Underlying Causes & Solutions:

  • Insufficient Thermal Energy: The intramolecular Friedel-Crafts acylation or Nazarov cyclization has an activation energy barrier that must be overcome. If the reaction temperature is too low, the reactants will not have sufficient energy to proceed to the transition state, resulting in a sluggish or stalled reaction.[1]

    • Troubleshooting Step: Gradually and cautiously increase the reaction temperature. For many Friedel-Crafts acylations using common Lewis acids like AlCl₃, a typical starting point is 0 °C, followed by warming to room temperature. However, some substrates, particularly those with deactivating groups, may require significantly higher temperatures, sometimes even up to 250 °C in high-boiling point solvents like chlorobenzene.[2][3] It is crucial to monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) as you increase the temperature to find the optimal point without inducing decomposition.[1]

  • Catalyst Inactivity: The choice and activity of your catalyst are paramount.

    • Lewis Acids (e.g., AlCl₃): These are highly sensitive to moisture. Any water in your reaction vessel or solvent will hydrolyze and deactivate the catalyst.[4] Ensure all glassware is flame-dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4][5]

    • Brønsted Acids (e.g., Polyphosphoric Acid - PPA): The concentration of PPA, specifically its P₂O₅ content, significantly impacts its reactivity.[1] For substrates that are less reactive, a higher P₂O₅ content or a stronger acid like triflic acid (TfOH) or Eaton's reagent may be necessary.[1][2]

  • Deactivated Aromatic Ring: If your 3-arylpropionic acid precursor contains electron-withdrawing groups on the aromatic ring, the nucleophilicity of the ring is reduced, making the electrophilic aromatic substitution more difficult.[6][2]

    • Solution: In such cases, more forcing conditions are required. This translates to using stronger catalysts (e.g., superacids like TfOH) and potentially higher reaction temperatures.[4][5]

FAQ 2: I am observing the formation of significant byproducts. How can I minimize these side reactions by optimizing the temperature?

Byproduct formation is often a direct consequence of suboptimal reaction conditions, particularly temperature. Understanding the nature of the impurities can help in devising a strategy to mitigate them.

Common Side Reactions and Temperature-Based Solutions:

  • Intermolecular Acylation and Polymerization: At high concentrations and elevated temperatures, the acylium ion intermediate can react with another molecule of the starting material rather than intramolecularly, leading to dimers and polymers.[1][2]

    • Troubleshooting Step:

      • High Dilution: Perform the reaction under high-dilution conditions to favor the intramolecular pathway.[1]

      • Temperature Control: Avoid excessively high temperatures, which can promote these side reactions.[1] A controlled, gradual increase in temperature is key. For some systems, starting at a low temperature (e.g., 0 °C) and slowly warming to room temperature is optimal.[6]

  • Formation of Regioisomers: For substituted aromatic precursors, cyclization can occur at different positions, leading to a mixture of regioisomers.[1][2]

    • Troubleshooting Step: Temperature control is crucial as lower temperatures often favor the kinetic product, while higher temperatures may lead to the thermodynamic product.[4] The choice of catalyst and solvent can also significantly influence regioselectivity.[1][4] For instance, in PPA-mediated reactions, adjusting the P₂O₅ content can switch the regioselectivity.[4][7]

  • Formation of Indene Derivatives: At high temperatures, elimination reactions can occur, leading to the formation of indene byproducts.[1]

    • Troubleshooting Step: Maintain strict temperature control and consider using milder reaction conditions if indene formation is significant. A milder work-up procedure can also be beneficial.[1]

Data Presentation: Effect of Temperature on Indanone Synthesis

The following table summarizes the effect of reaction temperature on the cyclization of 3-phenylpropionyl chloride to 1-indanone using AlCl₃ as a catalyst in dichloromethane (DCM).[6]

ExperimentTemperature (°C)Time (h)Conversion (%)Purity (%)Observations
1-20845>95Reaction was very slow and incomplete.
20475>98Clean reaction, minor starting material present.
325 (Room Temp)292>98Optimal result, clean and complete conversion.
440 (Reflux)18190Faster reaction but increased byproduct formation.

Section 2: Experimental Protocols and Workflows

To provide a practical context, this section details a standard experimental protocol for indanone synthesis and a troubleshooting workflow.

Experimental Protocol: Synthesis of 1-Indanone from 3-Phenylpropanoic Acid using Triflic Acid

This protocol outlines the direct cyclization of the carboxylic acid, a common method for indanone synthesis.[6]

Materials:

  • 3-Phenylpropanoic acid

  • Trifluoromethanesulfonic acid (Triflic acid, TfOH)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ice

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stirrer and place it under an inert atmosphere.

  • Reagents: Dissolve 3-phenylpropanoic acid (1 mmol) in anhydrous dichloromethane (2 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Catalyst Addition: Slowly and dropwise, add triflic acid (4 mmol) to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by TLC.

  • Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing ice and saturated NaHCO₃ solution to quench the reaction.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volume).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Flame-dry glassware under inert atmosphere add_reagents Add 3-phenylpropanoic acid and anhydrous DCM start->add_reagents cool Cool to 0 °C in an ice bath add_reagents->cool add_catalyst Slowly add Triflic Acid cool->add_catalyst react Warm to RT and stir for 4h add_catalyst->react monitor Monitor by TLC react->monitor quench Quench with ice and NaHCO₃ monitor->quench extract Extract with DCM quench->extract dry Dry, filter, and concentrate extract->dry purify Purify by column chromatography dry->purify end end purify->end Obtain pure 1-indanone

Caption: Experimental workflow for 1-indanone synthesis.

Troubleshooting Decision Tree

This diagram provides a logical pathway for troubleshooting low yield in indanone cyclization.

G start Low Yield in Indanone Cyclization check_temp Is the reaction temperature optimized? start->check_temp increase_temp Gradually increase temperature and monitor check_temp->increase_temp No check_catalyst Is the catalyst active and sufficient? check_temp->check_catalyst Yes increase_temp->check_catalyst catalyst_solution Use anhydrous conditions, fresh catalyst, or a stronger acid check_catalyst->catalyst_solution No check_substrate Is the aromatic ring deactivated? check_catalyst->check_substrate Yes catalyst_solution->check_substrate substrate_solution Use more forcing conditions (stronger catalyst, higher temp) check_substrate->substrate_solution Yes check_completion Has the reaction gone to completion? check_substrate->check_completion No substrate_solution->check_completion monitor_reaction Monitor reaction progress over time (TLC/LC-MS) check_completion->monitor_reaction No yield_improved Yield Improved check_completion->yield_improved Yes monitor_reaction->yield_improved

Caption: Troubleshooting workflow for low yield.

Section 3: Conclusion

The optimization of reaction temperature is a critical aspect of successful indanone cyclization. It is a parameter that is intrinsically linked to reaction rate, selectivity, and the formation of byproducts. By systematically evaluating the effects of temperature in conjunction with other reaction variables such as catalyst choice, substrate reactivity, and reaction concentration, researchers can significantly improve the efficiency and outcome of their indanone syntheses. This guide provides a foundational framework for troubleshooting and optimizing your experiments. For further in-depth information, please consult the references provided below.

References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Indanone Cyclization.
  • Caruso, T., Riela, S., Meo, P. L., & Gruttadauria, M. (2020). Optimization of Nazarov Cyclization of 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one in Deep Eutectic Solvents by a Design of Experiments Approach. Molecules, 25(23), 5726. [Link]

  • ResearchGate. (n.d.). Synthesis of 1-Indanones by Intramolecular Friedel—Crafts Reaction of 3-Arylpropionic Acids Catalyzed by Tb(OTf)3. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Enhancing Yield in 1-Indanone Synthesis via Friedel-Crafts Acylation.
  • Caruso, T., Riela, S., Meo, P. L., & Gruttadauria, M. (2020). Optimization of Nazarov Cyclization of 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one in Deep Eutectic Solvents by a Design of Experiments Approach. PubMed. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 4-Methyl-1-indanone via Nazarov Cyclization.
  • Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

  • Ghosh, S., & Ghosh, U. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(51), 33235-33261. [Link]

  • Organic Syntheses. (n.d.). 2-indanone. Retrieved from [Link]

  • BenchChem. (n.d.). Scale-up considerations for the industrial production of 1-indanone.
  • ResearchGate. (n.d.). Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCL5 as Lewis acid. Retrieved from [Link]

  • van der Vlugt, T. J. A., et al. (n.d.). Regioselective Synthesis of Indanones.
  • Prosa, M., et al. (2019). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 24(17), 3122. [Link]

  • BenchChem. (n.d.). Technical Support Center: Optimization of Friedel-Crafts Reactions for Indanone Synthesis.
  • ResearchGate. (n.d.). MW-, US-assisted and Q-tube™ protocols for 1-indanone synthesis applied.... Retrieved from [Link]

  • Lou, T., Liao, E.-T., Wilsily, A., & Fillion, E. (n.d.). Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion. Organic Syntheses Procedure. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Photo-Catalyzed Synthesis of Indanones from Aromatic Aldehydes and Terminal Alkynes. ACS Publications. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 1-Indanone via Intramolecular Friedel-Crafts Acylation.
  • BenchChem. (n.d.). Technical Support Center: Optimization of the Nazarov Cyclization.
  • University of Liverpool IT Services. (2020). Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade.
  • ScholarSpace. (n.d.). Chapter 1: The Nazarov Cyclization. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalyst optimization for Nazarov cyclization. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the cyclization reaction conditions a. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization Conditions for the Synthesis of Indanone 4df. Retrieved from [Link]

  • ACS Omega. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 1-Indanone via Friedel-Crafts Reaction.
  • ResearchGate. (n.d.). Optimization of the intramolecular cyclization-solvent effect. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Remarkable temperature effect on intramolecular [3+2] cyclization. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Guide to Catalytic Systems for Asymmetric Indanone Synthesis.
  • SciSpace. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Retrieved from [Link]

  • Organic Letters. (2024). Photocatalytic Synthesis of Indanone, Pyrone, and Pyridinone Derivatives with Diazo Compounds as Radical Precursors. ACS Publications. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Deactivation in Friedel-Crafts Reactions for Indanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to addressing a critical challenge in synthetic chemistry: catalyst deactivation during the intramolecular Friedel-Crafts acylation for indanone synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter diminished catalyst performance. We will move beyond simple procedural lists to explore the underlying causes of deactivation, providing you with the expert insights needed to diagnose, troubleshoot, and ultimately prevent these issues in your workflow.

The intramolecular cyclization of 3-arylpropionic acids or their acyl chlorides is a cornerstone method for synthesizing the 1-indanone core, a privileged scaffold in medicinal chemistry.[1][2] This reaction is heavily reliant on the efficacy of Brønsted or Lewis acid catalysts.[1] However, the very nature of these powerful catalysts makes them susceptible to various deactivation pathways that can stall reactions, reduce yields, and complicate purification. This resource provides field-proven insights and actionable protocols to maintain catalyst stability and ensure robust reaction performance.

Troubleshooting Guide: Diagnosing and Remediating Catalyst Deactivation

This section is structured as a direct response to common issues observed during experimentation.

Q1: My reaction started, but the yield has plateaued and is not reaching completion. What is the likely cause?

This is a classic symptom of gradual catalyst deactivation. Several mechanisms could be at play, often acting in concert. The most common culprits are product inhibition, fouling (coking), and poisoning.

A1: Primary Deactivation Mechanisms & Causal Analysis

  • Product Inhibition (Complexation): This is arguably the most frequent issue with traditional Lewis acid catalysts like aluminum chloride (AlCl₃) in Friedel-Crafts acylation. The ketone product is a moderate Lewis base and forms a stable, often irreversible complex with the strong Lewis acid catalyst.[3][4][5] This complex effectively sequesters the catalyst, removing it from the reaction cycle. This is why stoichiometric or even super-stoichiometric amounts of the "catalyst" are often required.[3]

  • Fouling (Coking): Particularly prevalent with solid acid catalysts like zeolites, coking involves the formation of heavy, carbonaceous deposits on the catalyst surface and within its pores.[6][7] These "coke" precursors can arise from side reactions or polymerization of the starting material or product at acidic sites, physically blocking access to the active centers.[8][9]

  • Poisoning: This occurs when impurities in the reaction mixture strongly chemisorb onto the catalyst's active sites, rendering them inactive.[6][10][11]

    • Moisture: Lewis acids such as AlCl₃ are extremely sensitive to water. Even trace amounts of moisture can hydrolyze and deactivate the catalyst, completely halting the reaction.[1] It is imperative to use anhydrous solvents and reagents and to maintain an inert atmosphere.

    • Other Poisons: Substrates or solvents containing Lewis basic functional groups (e.g., nitrogen or sulfur heteroatoms) can act as poisons by coordinating strongly to the acid sites.

Diagnostic Workflow

The following diagram outlines a logical workflow for diagnosing the root cause of catalyst deactivation.

G start Low / Stalled Yield catalyst_type What is your catalyst type? start->catalyst_type homogeneous Homogeneous (e.g., AlCl₃, TfOH) catalyst_type->homogeneous Homogeneous heterogeneous Heterogeneous (e.g., Zeolite, Nafion) catalyst_type->heterogeneous Heterogeneous moisture_check 1. Check for Moisture (Anhydrous conditions?) 2. Analyze Product Complexation homogeneous->moisture_check leaching_check Test for Leaching: Analyze reaction supernatant (e.g., via ICP-AES) heterogeneous->leaching_check coke_check Analyze for Coking: Characterize spent catalyst (e.g., via TGA, BET) heterogeneous->coke_check remediate_homo Solution: - Use stoichiometric catalyst - Ensure rigorous anhydrous technique - Choose a catalyst less prone to product inhibition (e.g., TfOH) [1] moisture_check->remediate_homo leached Leaching Confirmed leaching_check->leached coked Coking Confirmed coke_check->coked remediate_leach Solution: - Modify catalyst support - Anchor active sites more strongly - Switch to a more stable catalyst leached->remediate_leach remediate_coke Solution: - Regenerate via calcination - Optimize temperature/time to reduce side reactions - Use catalyst with larger pores coked->remediate_coke

Caption: Troubleshooting workflow for catalyst deactivation.

Q2: I am using a reusable solid acid catalyst (e.g., a zeolite), and its activity drops significantly with each cycle. How can I restore it?

This is a clear case of either fouling (coking) or the leaching of active sites, both common issues with heterogeneous catalysts.[12][13]

A2: Analysis and Regeneration

  • Primary Deactivation Mechanism: For zeolites in hydrocarbon transformations, deactivation is most frequently caused by the buildup of coke inside the zeolite channels and on the external surface.[8][9] This physically obstructs the path of reactants to the active acid sites. A secondary, but equally critical, mechanism is the leaching of active metal sites or framework atoms (like aluminum) from the solid support into the liquid reaction medium, leading to an irreversible loss of activity.[12][14]

  • Corrective Action: Catalyst Regeneration Protocol: If the cause is coking, the catalyst's activity can often be fully restored through a controlled thermal process called calcination. This procedure burns off the carbonaceous deposits.

Experimental Protocol: Thermal Regeneration of a Coked Zeolite Catalyst

  • Catalyst Recovery: After the reaction, filter the catalyst from the reaction mixture. Wash thoroughly with a solvent (e.g., acetone or toluene) to remove any adsorbed, non-coked organic species. Dry the catalyst in a vacuum oven at 80-100 °C for 12 hours.

  • Setup: Place the dried, spent catalyst in a ceramic crucible and place it inside a programmable muffle furnace equipped with a slow, controlled air or oxygen-diluted nitrogen flow.

  • Heating Ramp: Program the furnace with a slow heating ramp (e.g., 2-5 °C/minute) to the target calcination temperature. A slow ramp is crucial to prevent rapid, exothermic combustion of the coke, which can cause thermal shock and damage the catalyst structure (sintering).[10]

  • Calcination: Hold the catalyst at a temperature between 450-550 °C for 4-6 hours under a slow flow of air.[9] The exact temperature and time depend on the nature of the coke and the thermal stability of the zeolite.

  • Cooldown: After the hold period, turn off the heater and allow the catalyst to cool slowly to room temperature under a dry, inert atmosphere (e.g., nitrogen) to prevent re-adsorption of atmospheric moisture.

  • Validation: Before reuse, it is best practice to characterize the regenerated catalyst using techniques like BET surface area analysis to confirm that the pore structure has been restored.

Frequently Asked Questions (FAQs)

Q: Which types of catalysts are most prone to deactivation in indanone synthesis?

A: The susceptibility to deactivation is highly dependent on the catalyst type and reaction conditions. The table below summarizes common vulnerabilities.

Table 1: Comparison of Common Catalysts and Deactivation Susceptibility

Catalyst Type Example(s) Primary Deactivation Mechanism(s) Prevention & Mitigation Strategies
Homogeneous Lewis Acids AlCl₃, FeCl₃, SnCl₄ Product Complexation, Hydrolysis (Poisoning by H₂O)[1][3] Use stoichiometric amounts; rigorous anhydrous conditions; inert atmosphere.
Homogeneous Brønsted Acids Polyphosphoric Acid (PPA), Triflic Acid (TfOH) Product Inhibition (less severe than Lewis acids), High Viscosity (for PPA) Use as both catalyst and solvent; ensure complete mixing; TfOH can often be used in catalytic amounts.[1]
Solid Acids (Zeolites) H-BEA, H-ZSM-5 Coking/Fouling, Leaching of framework Al sites[9][12][15] Periodic regeneration via calcination; optimize reaction temperature to minimize side reactions; use catalysts with larger pores.[10]

| Solid Acids (Resins) | Nafion-H, Amberlyst-15 | Thermal Degradation, Poisoning by polar molecules | Operate at temperatures below the resin's stability limit (<130 °C for Nafion); ensure pure, non-polar reagents/solvents. |

Q: How does my choice of solvent affect catalyst stability?

A: The solvent plays a critical role. For instance, non-coordinating solvents like dichloromethane or dibromomethane are often preferred for Lewis acid-catalyzed reactions as they do not compete with the substrate for the catalyst's active sites.[16] Conversely, coordinating solvents (e.g., THF, acetonitrile) can act as Lewis bases, poisoning the catalyst.[16] For solid acids, the solvent's polarity can influence the rate of leaching of active species.

Q: What are the key preventative measures I can take to maximize my catalyst's lifetime?

A: Proactive measures are always more effective than reactive troubleshooting.

  • Rigorous Anhydrous Technique: For moisture-sensitive catalysts like AlCl₃, this is non-negotiable. Use flame-dried glassware, anhydrous grade solvents, and conduct the reaction under a positive pressure of an inert gas (N₂, Ar).[1]

  • Feedstock Purity: Purify starting materials to remove potential catalyst poisons. This is especially important when working with solid catalysts that are intended for multiple reuses.[10]

  • Optimize Reaction Conditions: Avoid excessively high temperatures or long reaction times, as these conditions promote the side reactions that lead to coke formation.[1]

  • Rational Catalyst Selection: If product inhibition is a major issue with AlCl₃, consider switching to a strong Brønsted acid like triflic acid (TfOH) or a recyclable solid acid catalyst.[1]

Visualizing the Deactivation Landscape

The following diagram illustrates the interconnected pathways of catalyst deactivation.

DeactivationPathways cluster_causes Causal Factors cluster_mechanisms Deactivation Mechanisms Impurities Impurities (H₂O, N/S compounds) Poisoning Poisoning (Active Site Blocking) Impurities->Poisoning High_Temp Excessive Temperature / Reaction Time Coking Coking / Fouling (Pore Blockage) High_Temp->Coking Sintering Sintering (Loss of Surface Area) High_Temp->Sintering Product Ketone Product (Lewis Base) Product->Coking Complexation Product Complexation (Catalyst Sequestration) Product->Complexation Solvent Coordinating Solvent Solvent->Poisoning Leaching Leaching (Loss of Active Sites) Solvent->Leaching

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minimizing regioisomer formation in the synthesis of indanones.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with regioselectivity in the synthesis of substituted indanones. Here, we move beyond standard textbook procedures to offer field-proven insights and troubleshooting strategies based on mechanistic understanding.

Part 1: Troubleshooting Guide for Regioisomer Control

This section addresses specific experimental failures and provides a structured approach to resolving them.

Issue 1: My intramolecular Friedel-Crafts reaction of a 3-arylpropanoic acid yields an inseparable mixture of regioisomers. How can I favor the formation of a single isomer?

This is the most common challenge in indanone synthesis, particularly with electron-rich aromatic precursors. The formation of multiple isomers stems from competing electrophilic aromatic substitution pathways at different positions on the aryl ring. Control lies in manipulating the subtle interplay of electronic, steric, and reaction medium effects.

Possible Cause & Causality

The regiochemical outcome of an intramolecular Friedel-Crafts acylation is dictated by the directing effects of the substituents already present on the aromatic ring. Electron-donating groups (EDGs) like alkoxy or alkyl groups are ortho, para-directors.[1] In the context of a 3-arylpropanoic acid, the electrophilic acylium ion intermediate is tethered to the ring, forcing it to cyclize at one of the two ortho positions relative to the propanoic acid side chain. The electronic influence of other ring substituents will determine the relative activation of these two competing sites, leading to isomer formation.

Solutions & Scientific Rationale

1. Strategic Solvent Selection:

The reaction solvent is not merely an inert medium; it can profoundly influence the transition state of the cyclization, altering the product ratio.[2] For substrates prone to forming mixtures, a solvent screen is a high-yield optimization step.

  • Insight: Nitromethane has been shown to provide superior regioselectivity in certain Friedel-Crafts acylations, favoring one isomer significantly over others.[3] The polarity and coordinating ability of nitromethane can stabilize one transition state over the other, leading to a more selective reaction. In contrast, less polar solvents like toluene or chlorobenzene may offer little selectivity.[3]

SolventTypical Regioisomeric Ratio (Product A : Product B)
Nitromethane>20 : 1[3]
Acetonitrile9 : 1[3]
Toluene8 : 1[3]
Chlorobenzene7 : 1[3]
Table 1: Effect of Solvent on Regioselectivity in a model Friedel-Crafts acylation for indanone synthesis. Ratios are illustrative and substrate-dependent.[3]

2. Catalyst Modulation (Beyond AlCl₃):

While AlCl₃ is the traditional workhorse, its high reactivity can sometimes lead to poor selectivity. Milder or sterically bulkier Lewis acids can offer more nuanced control.

  • Niobium Pentachloride (NbCl₅): This Lewis acid can act as both a reagent to convert carboxylic acids into acyl chlorides in situ and as a catalyst for the cyclization, often under mild conditions (room temperature).[4] This can sometimes provide different selectivity profiles compared to harsher reagents.

  • Superacids (e.g., Triflic Acid, TfOH): For deactivated systems or when other Lewis acids fail, superacids can promote efficient cyclization.[5] They generate highly reactive electrophiles, which can alter the kinetic/thermodynamic landscape of the reaction.

3. The Polyphosphoric Acid (PPA) Switch: A Powerful but Underutilized Technique:

Polyphosphoric acid (PPA) is a widely used reagent for indanone synthesis, but its composition is often overlooked. The concentration of phosphorus pentoxide (P₂O₅) in PPA dramatically affects the reaction mechanism and can be used to completely switch the regiochemical outcome.[6]

  • High P₂O₅ Content PPA (e.g., 83%): Favors formation of the indanone isomer where the electron-donating group is ortho or para to the newly formed carbonyl group.[6] At high P₂O₅ concentrations, the carboxylic acid forms a mixed phosphoric anhydride, which then generates a highly reactive acylium ion, leading to a Nazarov-type cyclization pathway.[6]

  • Low P₂O₅ Content PPA (e.g., 76%): Favors the indanone isomer with the electron-donating group meta to the carbonyl.[6] In this less acidic medium, the reaction proceeds through a more traditional Friedel-Crafts pathway where the electronics of the arene play a more direct role in dictating the site of acylation.[6]

PPA CompositionPredominant RegioisomerProposed Mechanism
High P₂O₅ (e.g., 83%)EDG ortho/para to CarbonylMixed Anhydride → Acylium Ion → Nazarov Cyclization[6]
Low P₂O₅ (e.g., 76%)EDG meta to CarbonylSlower Acylium Formation → Friedel-Crafts Acylation[6]
Table 2: Regiochemical Control Using PPA Composition.[6]
Experimental Protocol: Regioselective Indanone Synthesis using PPA

This protocol describes the selective synthesis of two different regioisomers from the same starting material by modifying the PPA composition.

Objective: To selectively synthesize either 5-methoxy-2,6-dimethyl-1-indanone or 6-methoxy-2,5-dimethyl-1-indanone.

Materials:

  • 3-(2,5-dimethyl-4-methoxyphenyl)propanoic acid

  • Polyphosphoric Acid (83% P₂O₅ content)

  • Polyphosphoric Acid (76% P₂O₅ content, or prepared by hydrolysis of higher content PPA)

  • Ice, Water, Dichloromethane (DCM), Saturated NaHCO₃ solution, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

Route A: Synthesis of the para-Acylated Isomer (High P₂O₅ PPA)

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add Polyphosphoric Acid (83% P₂O₅, 10 eq by weight).

  • Heat the PPA to 80 °C with stirring.

  • Add the 3-(2,5-dimethyl-4-methoxyphenyl)propanoic acid (1.0 eq) portion-wise over 10 minutes.

  • Maintain the reaction at 100 °C and monitor by TLC until the starting material is consumed (typically 2-4 hours).

  • Allow the mixture to cool to approximately 60 °C and pour it carefully onto crushed ice with vigorous stirring.

  • Extract the aqueous slurry with DCM (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product, which will be predominantly the 5-methoxy-2,6-dimethyl-1-indanone isomer.[6]

Route B: Synthesis of the meta-Acylated Isomer (Low P₂O₅ PPA)

  • Follow the same procedure as Route A, but substitute the PPA with a grade having 76% P₂O₅ content.[6]

  • The reaction will yield the crude product, which will be predominantly the 6-methoxy-2,5-dimethyl-1-indanone isomer.[6]

  • Purify the respective crude products by column chromatography or recrystallization as needed.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the fundamental factors controlling regioselectivity in intramolecular Friedel-Crafts acylations?

A1: There are three primary factors:

  • Electronic Effects: Substituents on the aromatic ring direct the incoming electrophile. Electron-donating groups (EDGs) activate the ortho and para positions, while electron-withdrawing groups (EWGs) deactivate the ring and direct to the meta position.[7] The intramolecular reaction is a competition between available activated sites.

  • Steric Hindrance: Bulky groups on the aromatic ring or a sterically demanding acylium-catalyst complex can physically block approach to one of the potential reaction sites, thereby favoring cyclization at the less hindered position.[8][9]

  • Reaction Conditions: As detailed in the troubleshooting guide, the choice of catalyst, solvent, and temperature can alter the reaction pathway (e.g., kinetic vs. thermodynamic control) and the nature of the electrophilic species, leading to different isomer distributions.[2]

G cluster_start Starting Material cluster_path1 Pathway 1: Direct Cyclization cluster_path2 Pathway 2: Precursor-Directed Cyclization cluster_path3 Pathway 3: Late-Stage Functionalization start Substituted Benzene Derivative fc Intramolecular Friedel-Crafts Acylation start->fc nazarov_precursor Synthesize Divinyl Ketone Precursor start->nazarov_precursor isomers Mixture of Regioisomers fc->isomers fc_opt Optimization (Solvent, Catalyst, PPA) isomers->fc_opt Problem! product1 Desired Indanone fc_opt->product1 nazarov Nazarov Cyclization nazarov_precursor->nazarov product2 Single Regioisomer Indanone nazarov->product2 bromo Start with e.g., 5-Bromoindanone coupling Suzuki / Cross-Coupling Reaction bromo->coupling product3 Regio-pure Substituted Indanone coupling->product3

Caption: Strategic pathways to regio-pure substituted indanones.

References

  • Nazarov cyclization reaction. Wikipedia.[Link]

  • van Leeuwen, T., et al. (2014). Regioselective Synthesis of Indanones. Synlett, 25(12), 1717–1720. [Link]

  • Ortho vs. Para positioning of Substituent (FC-Acylation). Reddit r/OrganicChemistry.[Link]

  • Nazarov Cyclization. Organic Chemistry Portal.[Link]

  • Hastings, C. J., et al. (2011). Enzyme-like control of carbocation deprotonation regioselectivity in supramolecular catalysis of the Nazarov cyclization. Angewandte Chemie International Edition, 50(45), 10570-3. [Link]

  • Wang, R., et al. (2023). Insights into the regioselectivity and diastereoselectivity of the Nazarov cyclization of 3-alkenyl-2-indolylmethanol with tryptophol. Organic Chemistry Frontiers.[Link]

  • Synthesis of 3‐aryl‐1‐indanone through intramolecular Friedel‐Crafts acylation. ResearchGate.[Link]

  • Frontier, A. J. (2020). New Twists in Nazarov Cyclization Chemistry. Accounts of Chemical Research.[Link]

  • Stereoselective construction of fluorinated indanone derivatives via a triple cascade Lewis acid-catalyzed reaction. Chemical Communications (RSC Publishing).[Link]

  • Ökten, S., et al. (2025). Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. Journal of Physics: Conference Series.[Link]

  • da Silva, F. M., et al. (2025). Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCL5 as Lewis acid. ResearchGate.[Link]

  • Fillion, E., et al. Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses.[Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube.[Link]

  • 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Chemistry LibreTexts.[Link]

  • Das, A., et al. (2014). An efficient synthesis of highly substituted indanones and chalcones promoted by superacid. RSC Advances.[Link]

  • Indanone synthesis. Organic Chemistry Portal.[Link]

  • Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade. University of Liverpool.[Link]

  • A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org.[Link]

  • A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org.[Link]

  • A Site-Specific Synthetic Route to Substituted Inda(box) Ligands. pubs.acs.org.[Link]

  • Brekan, J. A., et al. (2010). Enantioselective synthesis of substituted indanones from silyloxyallenes. Journal of the American Chemical Society, 132(5), 1472-3. [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal.[Link]

  • An Efficient and Green Synthesis of 1-Indanone and 1-Tetralone via Intramolecular Friedel-Crafts Acylation Reaction. ResearchGate.[Link]

  • 18.2 Friedel Crafts Alkylation and Acylation. YouTube.[Link]

  • Steric Effects in Friedel-Crafts Reactions. Chemistry Stack Exchange.[Link]

  • A metal-free method for the facile synthesis of indanones via the intramolecular hydroacylation of 2-vinylbenzaldehyde. Green Chemistry (RSC Publishing).[Link]

  • 36.03 Directing Effects in Disubstituted Benzenes. YouTube.[Link]

  • Chapter 12 notes. University of Calgary.[Link]

  • Stereoselective construction of fluorinated indanone derivatives via a triple cascade Lewis acid-catalyzed reaction. Semantic Scholar.[Link]

  • Novel One-Pot Approach to Synthesis of Indanones through Sb(V)-Catalyzed Reaction of Phenylalkynes with Aldehydes. Organic Chemistry Portal.[Link]

  • Friedel-Crafts acylation of benzene. chemguide.co.uk.[Link]

  • Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry.[Link]

  • Acid-Solvent Cluster-Promoted General and Regioselective Friedel-Crafts Acylation with Carboxylic Acids. PubMed.[Link]

  • The Alkylation of Benzene by Acylation-Reduction. Chemistry Steps.[Link]

  • Intramolecular acylation. Part I. The ring closure of some α-substituted β-1-naphthylpropionic acids. Journal of the Chemical Society (Resumed).[Link]

Sources

Technical Support Center: Scale-Up Synthesis of 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical intermediate. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to ensure the successful and efficient synthesis of this compound.

I. Troubleshooting Guide: Navigating Scale-Up Challenges

This section addresses specific issues that may arise during the scale-up synthesis of this compound. Each problem is followed by a detailed analysis of potential causes and actionable solutions.

Issue 1: Low Yield in Friedel-Crafts Acylation Step

Question: We are experiencing significantly lower than expected yields during the intramolecular Friedel-Crafts acylation of 3-(3-carboxyphenyl)propanoic acid to form this compound, particularly after increasing the batch size. What are the likely causes and how can we optimize the reaction?

Answer:

Low yields in Friedel-Crafts acylation upon scale-up are a common challenge. The intramolecular cyclization to form the indanone ring system is sensitive to several factors that become more pronounced at a larger scale.[1][2]

Potential Causes & Solutions:

  • Insufficient Catalyst Activity or Loading:

    • Causality: Polyphosphoric acid (PPA) is a common catalyst for this cyclization, acting as both a catalyst and a dehydrating agent.[3] On a larger scale, localized concentration gradients and inefficient mixing can lead to incomplete reaction. The viscosity of PPA can also pose significant stirring challenges at room temperature, but it becomes easier to manage above 60°C.[3]

    • Solution:

      • Optimize Catalyst Loading: While stoichiometric amounts are often used in literature, on a larger scale, a slight excess of PPA might be necessary to drive the reaction to completion.

      • Ensure Homogeneity: Use a powerful overhead stirrer to ensure efficient mixing. The reaction mixture is often a thick slurry, and inadequate agitation is a primary reason for low yields on scale-up.

      • Temperature Control: Gradually heat the reaction mixture to the desired temperature (typically 80-100°C). This helps to reduce the viscosity of the PPA and improve mixing before the reaction fully initiates.

  • Deactivation of the Aromatic Ring:

    • Causality: The starting material, 3-(3-carboxyphenyl)propanoic acid, has a deactivating carboxylic acid group on the benzene ring. Friedel-Crafts reactions are generally less efficient with deactivated aromatic systems.[4]

    • Solution:

      • Alternative Precursors: Consider converting the propanoic acid to its acid chloride using thionyl chloride or oxalyl chloride prior to cyclization. The resulting acyl chloride is more reactive and can undergo cyclization under milder conditions with a Lewis acid like aluminum chloride (AlCl₃). However, this introduces an extra step and the use of corrosive reagents.[1]

      • Higher Temperatures: If using PPA, a higher reaction temperature may be required to overcome the deactivation. Monitor the reaction closely for potential side product formation at elevated temperatures.

  • Side Reactions and Impurity Formation:

    • Causality: At higher temperatures and longer reaction times, side reactions such as sulfonation (if using fuming sulfuric acid) or polymerization can occur. Intermolecular reactions can also compete with the desired intramolecular cyclization.

    • Solution:

      • Controlled Addition: On a larger scale, add the starting material portion-wise to the hot PPA. This helps to control the reaction exotherm and minimize the formation of byproducts.

      • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and stop it once the starting material is consumed to prevent the formation of degradation products.

Parameter Lab Scale (grams) Scale-Up (kilograms) Troubleshooting Action
PPA to Substrate Ratio (w/w) 10:110:1 to 12:1Increase PPA to ensure complete reaction and aid stirring.
Reaction Temperature 80-90°C90-100°CCarefully increase temperature to improve kinetics, monitor for impurities.
Agitation Magnetic StirrerOverhead Mechanical StirrerEssential for maintaining homogeneity in the viscous mixture.
Addition Method All at oncePortion-wise additionControls exotherm and minimizes side reactions.
Issue 2: Difficult Product Isolation and Purification

Question: We are struggling with the work-up and purification of this compound. The product is often contaminated with residual PPA and other impurities, making crystallization difficult.

Answer:

The work-up of PPA-mediated reactions can be challenging due to the high viscosity of the acid and the exothermic nature of its quenching with water.[3]

Workflow for Effective Product Isolation:

G A Reaction Mixture (Product in PPA) B Cool to ~60°C A->B Control Quench C Slowly pour onto crushed ice/water B->C Exothermic Quench D Vigorous Stirring C->D E Precipitate Formation D->E F Filter the Solid E->F G Wash with Cold Water F->G Remove PPA H Wash with NaHCO3 solution (removes acidic impurities) G->H I Final Water Wash H->I J Dry the Crude Product I->J K Recrystallization (e.g., from Ethanol/Water) J->K L Pure Product K->L

Sources

Technical Support Center: Purification of 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for the purification of 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid. This document is designed to address common challenges encountered during the purification of this valuable synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile largely depends on the synthetic route. A prevalent method for synthesizing the indanone core is the intramolecular Friedel-Crafts acylation of a substituted propanoic acid.[1][2] Potential impurities from this process include:

  • Unreacted Starting Material: Such as 3-(2-carboxyphenyl)propanoic acid.

  • Regioisomers: Depending on the substitution pattern of the aromatic precursor, alternative cyclization products may form.

  • Polymeric Byproducts: Strong acid catalysts can sometimes lead to the formation of high-molecular-weight polymers.

  • Residual Catalyst: Traces of the acid catalyst (e.g., polyphosphoric acid, aluminum chloride) may remain.

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

Q2: My crude product is a dark, oily substance. What is the likely cause and the best initial purification step?

A2: A dark, oily appearance often suggests the presence of polymeric byproducts or significant amounts of other impurities that depress the melting point of the desired compound. A good first step is to attempt to precipitate the product by triturating the oil with a non-polar solvent in which the desired compound is insoluble, such as hexanes or diethyl ether. If this is unsuccessful, column chromatography is the recommended next step to remove the bulk of the impurities.

Q3: What are the best starting solvents for recrystallizing this compound?

A3: Given that the target molecule is a crystalline solid with a carboxylic acid and a ketone functional group, moderately polar solvents are a good starting point. It is known to be soluble in ethanol, dimethylformamide (DMF), and dichloromethane, and insoluble in water.[3][4] Good single-solvent candidates for recrystallization include ethanol or methanol. For a two-solvent system, dissolving the compound in a minimal amount of a hot, polar solvent like ethanol and then slowly adding a less polar co-solvent like toluene or a non-polar co-solvent like heptane until turbidity is observed can be effective.

Q4: Can I use reverse-phase HPLC for the purification of this compound?

A4: Yes, reverse-phase HPLC is a suitable technique for the analysis and purification of this compound due to its aromatic and polar nature. A C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and water, often with an acidic modifier like formic acid or phosphoric acid to suppress the ionization of the carboxylic acid, would be a good starting point.[5]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Suggested Solution(s)
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound. The compound is too soluble in the chosen solvent.Use a lower-boiling point solvent. Employ a solvent system where the compound has lower solubility at room temperature. Try a slower cooling rate.
No crystals form upon cooling. The solution is not sufficiently supersaturated. The compound is too soluble in the chosen solvent.Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound if available. Carefully evaporate some of the solvent to increase the concentration. Add a non-polar "anti-solvent" dropwise to the solution.
Low recovery of the purified product. Too much solvent was used during recrystallization. The compound has significant solubility in the cold solvent. The crystals were washed with a solvent in which they are soluble.Use the minimum amount of hot solvent required to dissolve the compound. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Product is still colored after recrystallization. The colored impurity has similar solubility to the product.Consider a pre-treatment with activated carbon. Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat briefly, and filter hot to remove the carbon before proceeding with recrystallization. Alternatively, column chromatography may be necessary.
Column Chromatography Issues
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of the desired compound from impurities. The mobile phase polarity is too high or too low. The stationary phase is not appropriate.Optimize the mobile phase composition using thin-layer chromatography (TLC) first. A gradient elution from a less polar to a more polar solvent system can improve separation. For this acidic compound, adding a small amount of acetic or formic acid to the mobile phase can improve peak shape by suppressing ionization.
The compound is not eluting from the column. The mobile phase is not polar enough. The compound is strongly interacting with the silica gel.Gradually increase the polarity of the mobile phase. For a highly retained acidic compound, adding a small percentage of a more polar solvent like methanol to the mobile phase can be effective.
Streaking or tailing of the compound band. The compound is overloading the column. The compound is interacting too strongly with the stationary phase.Load a smaller amount of the crude product onto the column. As mentioned, adding a small amount of acid to the mobile phase can reduce tailing for carboxylic acids.

Detailed Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water System

This protocol is a good starting point for researchers who have a crude product that is mostly solid but contains minor impurities.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Induce Crystallization: To the hot, clear solution, add warm water dropwise until the solution becomes slightly turbid and the turbidity persists for a few seconds after swirling.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

This protocol is recommended for crude products that are oily or contain a complex mixture of impurities.

  • Stationary Phase: Prepare a flash chromatography column with silica gel.

  • Mobile Phase Selection: Using TLC, determine a suitable mobile phase. A good starting point is a mixture of hexanes and ethyl acetate. For this compound, a gradient elution from 10% ethyl acetate in hexanes to 50% ethyl acetate in hexanes with 1% acetic acid throughout is a reasonable starting point.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase or dichloromethane. If the crude product is not fully soluble, it can be adsorbed onto a small amount of silica gel.

  • Loading: Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Troubleshooting Logic for Purification

Purification_Workflow start Crude Product (this compound) is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization (e.g., Ethanol/Water) is_solid->recrystallize Yes oily_impure Oily or Highly Impure Product is_solid->oily_impure No check_purity Check Purity (TLC, NMR, LC-MS) recrystallize->check_purity chromatography Perform Column Chromatography (Silica Gel, Hexanes/EtOAc gradient) chromatography->check_purity check_purity->chromatography Purity Not Acceptable pure_product Pure Product check_purity->pure_product Purity Acceptable oily_impure->chromatography

Caption: A decision-making workflow for the purification of this compound.

References

  • ChemBK. (2024). 1H-Indene-4-carboxylic acid, 2,3-dihydro-1-oxo-. Retrieved from [Link]

  • ChemBK. (2024). 1-indanone-4-carboxylic acid. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Turek, M., Szczęsna, D., Koprowski, M., & Bałczewski, P. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. Retrieved from [Link]

  • da Silva, M. G., de Souza, M. C. B. V., Ferreira, V. F., & de Souza, R. O. M. A. (2007). 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4688. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. Retrieved from [Link]

  • Google Patents. (2021). CN109678685B - Preparation method of 1-indanone and derivatives thereof.
  • Semantic Scholar. (2012). improved synthesis of 1-oxo-1,2,3,4-tetrahydroacridine-9- carboxylic acids from isatins and. Retrieved from [Link]

  • SciELO. (2025). 1-indanone derivatives: a novel one-pot approach to imides via beckmann-like rearrangement and theoretical insights into their interactions with ache enzyme. Retrieved from [Link]

  • Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

  • Cacchi, S., Fabrizi, G., Goggiamani, A., & Sgalla, S. (2011). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 16(7), 5786–5799. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Purification of 6-Ethoxy-4-oxo-1,4-dihydro-[3][6]naphthyridine-3-carboxylic Acid Benzylamide. Retrieved from [Link]

Sources

Technical Support Center: Achieving Clinical-Grade Purity of 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid (CAS 56461-20-2). This guide is designed for researchers, chemists, and drug development professionals who are tasked with elevating the purity of this critical intermediate to meet the stringent requirements for clinical studies. Achieving >99.5% purity is not just a goal; it is a prerequisite for ensuring safety and efficacy in therapeutic applications.

This document moves beyond standard protocols to provide in-depth troubleshooting, mechanistic explanations, and validated workflows based on established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercially available this compound, and why is it often insufficient for clinical trials?

Commercially available batches of this compound are often sold at purities of around 98%[1]. While suitable for discovery chemistry and early-stage research, this purity level is inadequate for clinical applications. The remaining 2% can consist of starting materials, reaction by-products, and structurally similar impurities that may have their own pharmacological or toxicological profiles, potentially confounding clinical data and posing a risk to patient safety. Regulatory bodies like the FDA require extensive characterization and control of all components in an active pharmaceutical ingredient (API) or drug candidate, making near-absolute purity essential.

Q2: What are the most probable impurities I should be looking for?

The impurity profile is intrinsically linked to the synthetic route. A common laboratory and industrial preparation involves the oxidation of 1-indanone.[2] Given this, the primary impurities to anticipate are:

  • Unreacted Starting Material: Residual 1-indanone.

  • Isomeric Impurities: Positional isomers such as 1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid or 1-oxo-2,3-dihydro-1H-indene-6-carboxylic acid, which can arise from impurities in the starting materials for the indanone synthesis.

  • Over-oxidation Products: Further oxidation of the aromatic ring, leading to hydroxylated or other oxygenated species.

  • Residual Solvents and Reagents: Solvents used during reaction and work-up (e.g., dichloromethane, ethanol) and reagents like oxidizing agents or acids.[2]

Identifying these requires orthogonal analytical methods, which are discussed in detail below.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues encountered during the purification process. The solutions are based on a logical progression from simple adjustments to more advanced techniques.

Q3: My initial recrystallization attempt resulted in poor recovery or no significant purity enhancement. What should I do?

This is a common issue stemming from the selection of an inappropriate solvent system. The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures, while dissolving impurities readily at all temperatures or not at all.

Causality: this compound is a polar molecule due to the carboxylic acid and ketone functionalities, but it also possesses a nonpolar aromatic ring.[2] This amphiphilic nature can make solvent selection tricky.

Troubleshooting Steps:

  • Systematic Solvent Screening: Do not rely on a single solvent. Perform small-scale solubility tests with a range of solvents of varying polarities. A suggested screening panel is provided in the table below.

  • Employ a Two-Solvent System: This is often the key to success. A "solvent" in which the compound is highly soluble is paired with an "anti-solvent" in which it is poorly soluble. Dissolve the crude material in a minimal amount of the hot "solvent" and then slowly add the "anti-solvent" until turbidity (cloudiness) appears. Re-heat to clarify and then allow to cool slowly.

  • Control the Cooling Rate: Crashing the product out of solution by rapid cooling (e.g., an ice bath) will trap impurities. Slow, undisturbed cooling is paramount for the growth of pure crystals. Insulating the flask with glass wool can promote slow cooling.

Table 1: Recommended Solvent Systems for Recrystallization Screening

Solvent/SystemPolaritySuitability as "Solvent"Suitability as "Anti-Solvent"Pro-Tip
EthanolPolar ProticGoodPoorOften a good starting point. Water can be used as an anti-solvent.
IsopropanolPolar ProticGoodPoorSimilar to ethanol, may offer different selectivity for impurities.
Ethyl AcetatePolar AproticModerateModerateCan be effective, often paired with hexanes or heptanes.
TolueneNonpolarPoorGoodExcellent as an anti-solvent.
Heptane/HexaneNonpolarPoorExcellentStandard choice for an anti-solvent with more polar solvents.
WaterVery PolarPoor (as acid)GoodCan be used as an anti-solvent with polar organic solvents like ethanol or acetone.
Q4: During recrystallization, my compound "oils out" instead of forming crystals. How can I resolve this?

"Oiling out" occurs when the solute's solubility exceeds the solution's saturation point at a temperature above the solute's melting point, causing it to separate as a liquid phase.

Causality: This is often caused by using a solvent that is too effective or by the presence of impurities that depress the melting point of the mixture.

Troubleshooting Steps:

  • Increase the Solvent Volume: Add more hot solvent to the oiled-out mixture until the liquid phase completely redissolves. Then, proceed with slow cooling as usual.

  • Lower the Dissolution Temperature: Use a solvent system that dissolves the compound at a temperature below its melting point. This may require using a more powerful solvent or a different solvent/anti-solvent pair.

  • Add a Seed Crystal: If you have a small amount of pure material, add a single tiny crystal to the supersaturated solution as it cools. This provides a nucleation point for crystal growth to begin.

  • "Scratch" the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can serve as nucleation sites.

Q5: Recrystallization has plateaued at ~99% purity, but I need >99.5%. What is the next step?

When impurities have very similar solubility profiles to the target compound, recrystallization becomes inefficient. At this stage, preparative chromatography is the most effective method.

Causality: Structurally similar impurities, such as positional isomers, often co-crystallize with the product, making their removal by simple crystallization difficult. Chromatography separates compounds based on differences in their partitioning between a stationary phase and a mobile phase, offering a much higher degree of resolution.

Workflow: Flash Column Chromatography

This is the workhorse of purification in organic synthesis. For this compound, a normal-phase silica gel column is appropriate.

  • Stationary Phase: Silica Gel (standard 40-63 µm particle size).

  • Mobile Phase (Eluent): A mixture of a nonpolar solvent (e.g., Hexanes or Heptane) and a more polar solvent (e.g., Ethyl Acetate). The carboxylic acid group will cause significant tailing on silica gel. To mitigate this, add a small amount (0.5-1%) of acetic acid or formic acid to the eluent system. This protonates the silica surface and the compound, leading to sharper peaks and better separation.

  • Gradient Elution: Start with a low polarity mixture (e.g., 90:10 Heptane:Ethyl Acetate) and gradually increase the proportion of the polar solvent. This will elute non-polar impurities first, followed by your target compound, and finally any highly polar impurities.

Experimental Protocols

Protocol 1: Optimized Two-Solvent Recrystallization
  • Dissolution: Place 1.0 g of the crude this compound in a 50 mL Erlenmeyer flask. Add 5 mL of hot ethanol and swirl to dissolve, heating gently on a hot plate if necessary to achieve a clear solution.

  • Hot Filtration (Optional but Recommended): If any insoluble particulate matter is present, perform a hot gravity filtration to remove it.

  • Anti-Solvent Addition: Slowly add deionized water dropwise to the hot solution until a persistent cloudiness is observed.

  • Clarification: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.

  • Cooling & Crystallization: Cover the flask with a watch glass and leave it on the benchtop to cool to room temperature undisturbed. For maximum recovery, subsequently place the flask in a 4°C refrigerator for several hours.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold 50:50 ethanol/water, followed by a wash with cold water.

  • Drying: Dry the purified crystals under high vacuum to a constant weight.

  • Analysis: Assess purity using HPLC and ¹H NMR. The Journal of Medicinal Chemistry generally requires >95% purity for biologically tested compounds, a standard that should be considered a minimum for early clinical phases.[3]

Protocol 2: Preparative Flash Column Chromatography
  • Sample Preparation: Dissolve 500 mg of the semi-pure material in a minimal amount of dichloromethane or the chromatography eluent. Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Column Packing: Pack a glass column with silica gel in a slurry of the initial, low-polarity eluent (e.g., 95:5 Heptane:Ethyl Acetate + 0.5% Acetic Acid).

  • Loading: Carefully load the prepared sample onto the top of the silica bed.

  • Elution: Begin elution with the initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., to 80:20, then 70:30 Heptane:Ethyl Acetate).

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which ones contain the pure product.

  • Pooling and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Final Analysis: Confirm the purity of the pooled material by HPLC and NMR.

Visualization of Purification Workflow

The following diagram illustrates the decision-making process for purifying this compound.

Purification_Workflow cluster_start Initial Analysis cluster_purification Purification Strategy cluster_end Final Product Start Crude Product (Post-Synthesis) Analyze_Crude Purity Analysis (HPLC, NMR) Start->Analyze_Crude Purity_Check Purity < 99%? Analyze_Crude->Purity_Check Recrystallize Recrystallization (Protocol 1) Purity_Check->Recrystallize Yes Chromatography Flash Chromatography (Protocol 2) Purity_Check->Chromatography No (Direct to Chroma) Analyze_Recryst Analyze Purity Recrystallize->Analyze_Recryst Purity_Check_2 Purity > 99.5%? Analyze_Recryst->Purity_Check_2 Purity_Check_2->Chromatography No Final_Check Purity > 99.5%? Purity_Check_2->Final_Check Yes Analyze_Chroma Analyze Purity Chromatography->Analyze_Chroma Analyze_Chroma->Final_Check Final_Product Clinically Pure Compound Final_Check->Final_Product Yes Re_Purify Re-evaluate Strategy Final_Check->Re_Purify No

Caption: Decision workflow for purifying the target compound.

Analytical Methods for Final Purity Confirmation

Final confirmation of purity requires orthogonal analytical techniques. Relying on a single method is insufficient for clinical-grade material.

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative purity assessment.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape for the carboxylic acid.

    • Detection: UV detector set at a wavelength where the chromophore absorbs strongly (e.g., 254 nm or 280 nm).

    • Purity Calculation: Purity is determined by the area percent of the main peak relative to the total area of all peaks.

  • Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and detects impurities containing protons. Absolute quantitative ¹H NMR (qNMR) can be used as a primary method for purity determination.[3]

    • Analysis: The spectrum should be clean, with all peaks correctly assigned to the structure of this compound. Integration of impurity peaks relative to the main compound's peaks can provide a semi-quantitative estimate of their levels. The absence of signals from starting materials or solvents is critical.

  • Mass Spectrometry (LC-MS): Confirms the molecular weight of the target compound and can help identify the molecular weights of any co-eluting impurities detected by HPLC.

References

  • ChemBK. (2024). 1H-Indene-4-carboxylic acid, 2,3-dihydro-1-oxo-. Retrieved from [Link]

  • Google Patents. (n.d.). CN102603520A - Method for preparing 1H-indene-1-ketone-3-methanoic acid compound.
  • National Institutes of Health (NIH). (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid monohydrate. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic and Chromatographic Analysis of 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid, a key building block in medicinal chemistry and materials science, demands rigorous analytical characterization to ensure its purity, identity, and stability. Its unique structure, featuring a bicyclic indanone core with a carboxylic acid substituent, presents a rich landscape for spectroscopic and chromatographic investigation. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) data for this compound and offers a comparative overview of alternative analytical techniques, empowering researchers, scientists, and drug development professionals with the knowledge to select the most appropriate methods for their specific needs.

Elucidating the Molecular Architecture: 1H and 13C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Predicted 1H NMR Spectral Data

The proton NMR (1H NMR) spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the ketone and carboxylic acid groups.

Table 1: Predicted 1H NMR Data for this compound (500 MHz, DMSO-d6)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0Singlet (broad)1HCOOH
~7.85Doublet1HH-5
~7.60Triplet1HH-6
~7.40Doublet1HH-7
~3.10Triplet2HH-3
~2.70Triplet2HH-2

Disclaimer: The following spectral data is predicted based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. Experimental verification is recommended for confirmation.

Causality Behind the Assignments:

  • The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift (~13.0 ppm) due to its acidic nature and hydrogen bonding with the solvent or other molecules.[1]

  • The aromatic protons (H-5, H-6, and H-7) will resonate in the aromatic region (7.0-8.0 ppm). The electron-withdrawing nature of the adjacent carbonyl and carboxylic acid groups will deshield these protons, shifting them downfield. The specific splitting patterns (doublet, triplet, doublet) arise from the coupling between adjacent protons on the benzene ring.

  • The methylene protons at the C-3 position (adjacent to the aromatic ring) will appear as a triplet due to coupling with the C-2 protons.

  • The methylene protons at the C-2 position (adjacent to the carbonyl group) will also be a triplet and are expected to be slightly more downfield than the C-3 protons due to the deshielding effect of the carbonyl group.

Predicted 13C NMR Spectral Data

The carbon-13 NMR (13C NMR) spectrum provides valuable information about the carbon framework of the molecule.

Table 2: Predicted 13C NMR Data for this compound (125 MHz, DMSO-d6)

Chemical Shift (δ, ppm)Assignment
~206C-1 (C=O)
~168COOH
~154C-7a
~138C-3a
~135C-6
~129C-4
~128C-5
~125C-7
~36C-2
~25C-3

Disclaimer: The following spectral data is predicted based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. Experimental verification is recommended for confirmation.

Expert Interpretation:

  • The carbonyl carbon (C-1) is the most deshielded carbon and will appear at the lowest field (~206 ppm).[2]

  • The carboxylic acid carbon will resonate at a characteristic downfield position (~168 ppm).

  • The quaternary aromatic carbons (C-3a and C-7a) will be in the aromatic region, with their specific shifts influenced by the fused ring system and substituents.

  • The protonated aromatic carbons (C-5, C-6, and C-7) and the substituted aromatic carbon (C-4) will also appear in the aromatic region.

  • The aliphatic methylene carbons (C-2 and C-3) will be found at the most upfield positions, with the C-2 carbon being more deshielded due to its proximity to the carbonyl group.

A Comparative Look: Alternative Analytical Techniques

While NMR is unparalleled for structural elucidation, a multi-technique approach provides a more comprehensive characterization of a compound.

Table 3: Comparison of Analytical Techniques for the Characterization of this compound

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight and elemental composition.High sensitivity, provides fragmentation patterns for structural clues.May not distinguish between isomers.
Infrared (IR) Spectroscopy Presence of functional groups (C=O, O-H, C-H, C=C).Fast, non-destructive, provides a "fingerprint" of the molecule.Provides limited information on the overall molecular structure.
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification, separation of impurities.High resolution, quantitative, adaptable to various detectors.Requires a suitable chromophore for UV detection, method development can be time-consuming.
Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide clues about its structure through fragmentation analysis. For this compound (C₁₀H₈O₃), the expected molecular ion peak [M]⁺ would be at m/z 176.0473. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Infrared (IR) Spectroscopy

Infrared spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

  • O-H stretch of the carboxylic acid as a very broad band in the region of 3300-2500 cm⁻¹.[1]

  • C=O stretch of the ketone at approximately 1700-1720 cm⁻¹.

  • C=O stretch of the carboxylic acid, often overlapping with the ketone stretch, around 1700-1725 cm⁻¹.

  • C=C stretches of the aromatic ring in the 1600-1450 cm⁻¹ region.

  • C-H stretches of the aromatic and aliphatic protons just above and below 3000 cm⁻¹, respectively.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing the purity of pharmaceutical compounds and for quantitative analysis. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acid modifier (e.g., formic or trifluoroacetic acid), would be suitable for analyzing this compound. The aromatic nature of the molecule allows for sensitive detection using a UV detector, typically in the range of 254 nm. This technique is invaluable for separating the target compound from starting materials, byproducts, and degradation products.

Experimental Protocols

Standard Operating Procedure for NMR Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in a clean, dry NMR tube. Ensure complete dissolution; gentle warming or sonication may be applied if necessary.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Data Acquisition: Place the NMR tube in the spectrometer and acquire the 1H and 13C NMR spectra according to the instrument's standard operating procedures. Typical parameters for 1H NMR include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-2 seconds. For 13C NMR, a larger number of scans and a proton-decoupled pulse sequence are typically used.

  • Data Processing: Process the acquired free induction decay (FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

  • Analysis: Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule. Analyze the chemical shifts in the 13C NMR spectrum to assign the carbon signals.

Visualizing the Process

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_analysis NMR Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve standard Add Internal Standard (TMS) dissolve->standard acquire Acquire 1H & 13C Spectra standard->acquire Insert into Spectrometer process Process FID (FT, Phasing, Baseline) acquire->process analyze Analyze Spectrum (Shifts, Integration, Coupling) process->analyze report Final Analytical Report analyze->report Generate Report

Sources

A Comparative Guide to the Mass Spectrometry Analysis of 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate characterization of novel chemical entities is paramount. 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid, a substituted indanone, represents a class of compounds with significant interest in medicinal chemistry and materials science. This guide provides an in-depth, comparative analysis of mass spectrometry for the characterization of this molecule, contextualized with alternative analytical techniques to empower researchers in making informed methodological decisions.

The Central Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions.[1] Its sensitivity and specificity make it an indispensable tool for molecular weight determination and structural elucidation. When coupled with a separation technique like liquid chromatography (LC-MS), it allows for the analysis of complex mixtures, providing both qualitative and quantitative data.

Ionization and Fragmentation: A Predicted Pathway

For a molecule like this compound, electrospray ionization (ESI) is a suitable soft ionization technique that would likely generate a prominent deprotonated molecule [M-H]⁻ in negative ion mode, corresponding to the carboxylate anion.[2] In positive ion mode, a protonated molecule [M+H]⁺ could also be observed, although negative mode is often preferred for acidic compounds.[3]

Collision-induced dissociation (CID) of the [M-H]⁻ ion in a tandem mass spectrometer (MS/MS) would induce fragmentation. The resulting fragmentation pattern is predictive of the molecule's structure. Based on established fragmentation patterns of carboxylic acids and indanone structures, a plausible fragmentation pathway is proposed below.

The primary fragmentation events for the deprotonated molecule are expected to be the loss of water (H₂O) and carbon dioxide (CO₂).[4] The indanone core itself may undergo characteristic cleavages, such as retro-Diels-Alder reactions or cleavage of the cyclopentanone ring.

fragmentation_pathway cluster_molecule Parent Ion cluster_fragments Fragment Ions parent_ion 1-Oxo-2,3-dihydro-1H-indene-4-carboxylate [M-H]⁻ m/z 175.04 fragment1 Loss of CO₂ [M-H-CO₂]⁻ m/z 131.05 parent_ion->fragment1 - CO₂ fragment2 Loss of H₂O [M-H-H₂O]⁻ m/z 157.03 parent_ion->fragment2 - H₂O fragment3 Further Fragmentation (e.g., loss of CO) m/z 103.05 fragment1->fragment3 - CO

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Comparative Analysis of Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques to provide a complete picture of a compound's identity, purity, and quantity.

TechniquePrincipleAdvantagesDisadvantages
LC-MS/MS Separation by liquid chromatography followed by mass analysis of precursor and fragment ions.[2]High sensitivity and selectivity; provides molecular weight and structural information; suitable for complex matrices.Requires specialized equipment and expertise; potential for matrix effects and ion suppression.
HPLC-UV Separation by liquid chromatography with detection based on UV absorbance.[5]Robust and widely available; excellent for quantitative analysis of known compounds; non-destructive.[6]Lower sensitivity and selectivity compared to MS; requires chromophores for detection; limited structural information.
NMR Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.[1]Unrivaled for unambiguous structure elucidation; provides detailed information about the chemical environment of each atom.Lower sensitivity than MS; requires larger sample amounts; complex spectra can be challenging to interpret.
Gas Chromatography-MS (GC-MS) Separation of volatile compounds in the gas phase followed by mass analysis.Excellent for volatile and thermally stable compounds; high chromatographic resolution.Requires derivatization for non-volatile compounds like carboxylic acids, which adds complexity.[7]

Experimental Protocol: LC-MS/MS Analysis

This section provides a detailed, step-by-step methodology for the analysis of this compound using liquid chromatography-tandem mass spectrometry.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Working Solutions: Serially dilute the stock solution to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Matrix: For analysis in a complex matrix (e.g., plasma, tissue homogenate), perform a protein precipitation or liquid-liquid extraction to remove interferences. A typical protein precipitation involves adding three volumes of cold acetonitrile to one volume of the sample, vortexing, and centrifuging to pellet the precipitated proteins.

Liquid Chromatography
  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a suitable starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold for a short period, and then return to initial conditions for re-equilibration. The exact gradient should be optimized for the best peak shape and separation from any impurities.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 1-5 µL.

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), negative ion mode.

  • MS1 Scan: Scan for the deprotonated molecule [M-H]⁻ at m/z 175.04.

  • MS/MS Analysis: Perform product ion scans on the precursor ion at m/z 175.04. Optimize collision energy to achieve a good distribution of fragment ions.

  • Multiple Reaction Monitoring (MRM): For quantitative analysis, monitor specific precursor-to-product ion transitions (e.g., 175.04 -> 131.05 and 175.04 -> 157.03). This highly selective and sensitive mode is ideal for targeted quantification.

experimental_workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prep1 Prepare Standard Solutions prep2 Extract from Matrix (if necessary) prep1->prep2 lc1 Inject Sample prep2->lc1 lc2 Reversed-Phase Separation lc1->lc2 ms1 Electrospray Ionization (ESI) lc2->ms1 ms2 MS1 Scan (Precursor Ion) ms1->ms2 ms3 Collision-Induced Dissociation (CID) ms2->ms3 ms4 MS2 Scan (Product Ions) ms3->ms4 data1 Qualitative Analysis (Fragmentation Pattern) ms4->data1 data2 Quantitative Analysis (MRM) ms4->data2

Caption: A typical LC-MS/MS workflow for the analysis of the target compound.

Trustworthiness and Self-Validation

The described protocol incorporates self-validating systems. The use of a stable isotope-labeled internal standard, structurally similar to the analyte, is highly recommended for quantitative studies to correct for matrix effects and variations in instrument response. Furthermore, the analysis of quality control samples at multiple concentration levels throughout the analytical run ensures the accuracy and precision of the data. The specificity of the MS/MS detection, monitoring unique fragment ions, provides a high degree of confidence in the identification and quantification of the target analyte, even in complex biological matrices.

Conclusion

Mass spectrometry, particularly when coupled with liquid chromatography, offers an unparalleled combination of sensitivity and selectivity for the analysis of this compound. While other techniques like HPLC-UV and NMR provide valuable complementary information, LC-MS/MS stands out for its ability to deliver both definitive structural confirmation and precise quantification at low concentrations. The methodologies outlined in this guide provide a robust framework for researchers to confidently characterize this and other similar molecules, thereby accelerating drug discovery and development efforts.

References

  • Lewis, S. A., et al. (2017). Determining aromatic and aliphatic carboxylic acids in biomass-derived oil samples using 2,4-dinitrophenylhydrazine and liquid chromatography-electrospray injection-mass spectrometry/mass spectrometry. Oak Ridge National Laboratory. [Link]

  • Kuhajda, K., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. National Institutes of Health. [Link]

  • Griffiths, W. J., & Wang, Y. (2009). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Methods in molecular biology (Clifton, N.J.), 579, 185–200. [Link]

  • Lewis, S. A., et al. (2017). Determining aromatic and aliphatic carboxylic acids in biomass-derived oil samples using 2,4-dinitrophenylhydrazine and liquid chromatography-electrospray injection-mass spectrometry/mass spectrometry. ResearchGate. [Link]

  • Lewis, S. A., et al. (2017). Determining aromatic and aliphatic carboxylic acids in biomass-derived oil samples using 2,4-dinitrophenylhydrazine and liquid chromatography-electrospray injection-mass spectrometry/mass spectrometry. OSTI.GOV. [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. [Link]

  • Nakashima, K., et al. (2007). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. Luminescence, 22(6), 567-74. [Link]

  • PerkinElmer. (n.d.). The Analysis of a Broad Range of Organic Acids by HPLC with UV Detection. ResearchGate. [Link]

  • Wang, Y., et al. (2023). Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. Journal of Food Composition and Analysis, 115, 104968. [Link]

  • SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV. [Link]

  • Li, Y., et al. (2022). A new method for simultaneous determination of 14 phenolic acids in agricultural soils by multiwavelength HPLC-PDA analysis. RSC Advances, 12(24), 15463-15471. [Link]

  • Bezençon, J., et al. (2024). Comparison of Orthogonal Determination Methods of Acid/Base Constants with Meta-Analysis. Molecules, 29(23), 5678. [Link]

  • CfPIE. (2024). A Comprehensive Guide to the 4 Main Types of Analytical Chemistry. [Link]

  • Solubility of Things. (n.d.). Qualitative and quantitative analysis techniques. [Link]

  • Wang, Y., et al. (2023). Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. ResearchGate. [Link]

  • Adamus, G., et al. (2015). ESI-MS/MS fragmentation spectra (positive ion-mode) of the selected... ResearchGate. [Link]

  • Amad, M. H., et al. (2013). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 24(9), 1395–1403. [Link]

  • Pop, F., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules, 28(10), 4189. [Link]

  • LibreTexts. (2021). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432–455. [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]

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A Comparative Guide to the Biological Activity of 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 1-oxo-2,3-dihydro-1H-indene, commonly known as 1-indanone, represents a privileged scaffold in medicinal chemistry. Its rigid, fused-ring structure serves as a versatile foundation for the development of potent and selective therapeutic agents.[1] Derivatives of this core, particularly those incorporating a carboxylic acid moiety at the 4-position, have garnered significant attention for their broad spectrum of biological activities, ranging from anticancer and anti-inflammatory to antiviral and antibacterial effects.[2]

This guide provides an in-depth comparison of the biological activities of various 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid derivatives, with a primary focus on their anticancer and anti-inflammatory properties. We will delve into the structure-activity relationships, mechanisms of action, and the experimental data that underscore their therapeutic potential.

Anticancer Activity: A Promising Frontier

Derivatives of the 1-indanone scaffold have emerged as a promising class of compounds in the field of oncology.[1] These compounds have demonstrated a wide array of anticancer activities, including potent cytotoxicity against various cancer cell lines, the induction of programmed cell death (apoptosis), and the arrest of the cell cycle, thereby preventing tumor proliferation.[1][3]

Mechanism of Action

The anticancer effects of many 1-indanone derivatives are attributed to their ability to modulate key signaling pathways that are often dysregulated in cancer. Two prominent mechanisms include the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway and the disruption of tubulin polymerization, a critical process for cell division.[1] For instance, the indanone-based thiazolyl hydrazone derivative ITH-6 has been shown to downregulate NF-κB p65 expression, leading to apoptosis in colorectal cancer cells.[3]

Signaling Pathway: NF-κB Inhibition

NF_kB_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli LPS, TNF-α, etc. IKK IKK Complex Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome ubiquitination & degradation Indanone 1-Indanone Derivatives Indanone->IKK inhibit NFkB_nuc NF-κB (p50/p65) DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory & Pro-survival Genes DNA->Genes transcription

Caption: Inhibition of the NF-κB signaling pathway by 1-indanone derivatives.

Comparative Analysis of In Vitro Cytotoxicity

The efficacy of various 1-indanone derivatives has been quantified using the IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value corresponds to a more potent compound.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
ITH-6 Thiazolyl HydrazoneHT-29 (Colon)0.44[1]
COLO 205 (Colon)0.98[1]
KM 12 (Colon)0.41[1][3]
Compound 9j 2-Benzylidene-1-indanoneMCF-7 (Breast)0.01[1]
HCT-116 (Colon)0.088[1]
THP-1 (Leukemia)0.12[1]
A549 (Lung)0.21[1]
Compound 9f SpiroisoxazolineMCF-7 (Breast)0.03[4]
Compound A3 Aurone AnalogHT-29 (Colon)3.41[5]
Compound E3 Indanone AnalogHeLa (Cervical)3.18[5]
HT-29 (Colon)5.11[5]
A549 (Lung)4.05[5]

This table summarizes data from multiple sources to provide a comparative overview. Direct comparison should be made with caution as experimental conditions may vary between studies.

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity Assessment

This colorimetric assay is a standard method for assessing the cytotoxic effect of compounds on cancer cell lines by measuring metabolic activity.[1][5]

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete growth medium

  • 1-Indanone derivatives (solubilized in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with a range of concentrations of the synthesized 1-indanone derivatives (e.g., 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with a test compound.[1]

Materials:

  • Cancer cells treated with 1-indanone derivatives

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both treated and control cells by trypsinization and collect them by centrifugation.

  • Fixation: Wash the cell pellets with cold PBS and fix them by resuspending in ice-cold 70% ethanol, added dropwise while gently vortexing. Incubate at 4°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend the cell pellet in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Anti-inflammatory Activity: Targeting Key Mediators

In addition to their anticancer properties, 1-indanone derivatives have demonstrated significant potential as anti-inflammatory agents.[2] Inflammation is a critical component of many diseases, and targeting its key mediators is a major therapeutic strategy.

Mechanism of Action: COX-2 Inhibition

A primary mechanism underlying the anti-inflammatory effects of certain indanone derivatives is the selective inhibition of cyclooxygenase-2 (COX-2).[4] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 over COX-1 is desirable as it can reduce inflammatory symptoms with a lower risk of gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[6]

For example, a series of novel indanone-containing spiroisoxazoline derivatives were designed and synthesized, with several compounds showing potent and selective COX-2 inhibitory activity. Notably, compound 9f , which possesses a 3,4-dimethoxyphenyl group, exhibited the highest COX-2 inhibitory activity.[4]

Workflow: Evaluation of Anti-inflammatory Agents

Anti_Inflammatory_Workflow Start Compound Synthesis In_Vitro In Vitro Screening (COX-2 Inhibition Assay) Start->In_Vitro Cell_Based Cell-Based Assays (e.g., LPS-induced cytokine release) In_Vitro->Cell_Based Active Compounds In_Vivo In Vivo Models (e.g., Carrageenan-induced paw edema) Cell_Based->In_Vivo Confirmed Activity Tox Toxicity & PK/PD Studies In_Vivo->Tox Lead_Opt Lead Optimization Tox->Lead_Opt Lead_Opt->Start Iterate End Preclinical Candidate Lead_Opt->End Optimized

Caption: A typical workflow for the discovery and evaluation of novel anti-inflammatory drugs.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, allowing for the determination of potency and selectivity.

Principle: The assay quantifies the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

General Procedure:

  • Enzyme Preparation: Purified recombinant human COX-1 or COX-2 is used.

  • Reaction Mixture: Prepare a reaction buffer containing heme and a peroxidase substrate (e.g., TMPD).

  • Inhibitor Incubation: Add various concentrations of the test 1-indanone derivative to the reaction mixture with the enzyme and incubate for a defined period (e.g., 15 minutes) at room temperature.

  • Initiation of Reaction: Initiate the reaction by adding arachidonic acid, the natural substrate for COX.

  • Measurement: Immediately measure the absorbance at 590 nm over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 values for both COX-1 and COX-2 inhibition. The selectivity index is calculated as the ratio of IC50(COX-1)/IC50(COX-2).

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the core scaffold.

  • For Anticancer Activity:

    • The introduction of a 2-benzylidene moiety, as seen in compound 9j, leads to exceptionally potent cytotoxicity, with an IC50 of 0.01 µM against MCF-7 breast cancer cells.[1]

    • Thiazolyl hydrazone derivatives, such as ITH-6, show potent activity against colorectal cancer cell lines.[1][3]

    • The incorporation of lipophilic fragments has been shown to enhance membrane permeability, contributing to improved antitumor activity.[5]

  • For Anti-inflammatory Activity:

    • The creation of spiroisoxazoline derivatives from the indanone core can confer potent and selective COX-2 inhibitory activity.[4]

    • The presence of methoxy groups on the C-3' phenyl ring of the spiroisoxazoline moiety, as in compound 9f, was found to be crucial for superior selectivity and potency in inhibiting the COX-2 enzyme.[4]

Conclusion

The this compound scaffold is a remarkably versatile platform for the design of novel therapeutic agents. The derivatives discussed in this guide exhibit potent anticancer and anti-inflammatory activities, governed by their specific structural modifications. The highly potent cytotoxicity of 2-benzylidene-1-indanones and the selective COX-2 inhibition by spiroisoxazoline derivatives highlight the immense potential held within this chemical class. Future research should focus on optimizing these lead compounds to improve their pharmacokinetic profiles and in vivo efficacy, paving the way for their potential clinical development.

References

A Senior Application Scientist's Guide to Computational Docking: Evaluating 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid as a Cyclooxygenase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, computational techniques are indispensable for the rapid and cost-effective screening of potential therapeutic agents.[1][2] This guide provides an in-depth, comparative analysis of the computational docking of 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid, a known intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Indomethacin, against its putative biological targets, Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2). We will explore the causality behind experimental choices in a molecular docking workflow, from target selection and preparation to ligand setup and results interpretation. This guide is designed for researchers, scientists, and drug development professionals, offering a self-validating protocol for assessing the potential of small molecules as enzyme inhibitors. The performance of our lead compound will be objectively compared against established NSAIDs—Indomethacin, Diclofenac, and the COX-2 selective inhibitor, Celecoxib.

Introduction: The Rationale for Targeting Cyclooxygenase

Cyclooxygenase (COX) is a critical enzyme in the biosynthetic pathway of prostaglandins from arachidonic acid.[3] Two isoforms, COX-1 and COX-2, are well-established targets for NSAIDs. While both isoforms are structurally and functionally similar, their physiological roles differ significantly. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate gastric cytoprotection and platelet aggregation.[3] In contrast, COX-2 is an inducible enzyme, with its expression upregulated at sites of inflammation.[3] The differential inhibition of these isoforms is a key therapeutic consideration, with selective COX-2 inhibitors offering anti-inflammatory benefits with a reduced risk of gastrointestinal side effects.[3][4]

Given that this compound is a direct precursor to Indomethacin, a potent non-selective COX inhibitor, it is highly probable that this molecule also interacts with the COX enzymes.[5] This study, therefore, aims to elucidate the binding modes and affinities of this compound for both COX-1 and COX-2 through computational docking, providing a foundational assessment of its potential as an anti-inflammatory agent.

Experimental Design: A Self-Validating Docking Workflow

The integrity of any computational study hinges on a meticulously planned and validated workflow. Our approach is designed to be self-validating by incorporating a re-docking step of a co-crystallized ligand to ensure the accuracy of our docking protocol.

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis & Comparison PDB_Selection Target Selection (COX-1 & COX-2 PDBs) Protein_Prep Protein Preparation (Remove water, add hydrogens) PDB_Selection->Protein_Prep Ligand_Selection Ligand Selection (Lead & Comparators) Ligand_Prep Ligand Preparation (Energy Minimization) Ligand_Selection->Ligand_Prep Grid_Generation Grid Box Generation (Define Binding Site) Protein_Prep->Grid_Generation Docking_Protocol Molecular Docking (AutoDock Vina) Ligand_Prep->Docking_Protocol Grid_Generation->Docking_Protocol Redocking Protocol Validation (Re-dock co-crystallized ligand) Docking_Protocol->Redocking Validate Results_Analysis Analysis of Docking Poses & Binding Energies Docking_Protocol->Results_Analysis Redocking->Docking_Protocol Comparative_Analysis Comparative Analysis (Lead vs. Comparators) Results_Analysis->Comparative_Analysis Conclusion Conclusion & Future Outlook Comparative_Analysis->Conclusion

Figure 1: A schematic of the self-validating computational docking workflow.

Detailed Methodologies

Target Protein Selection and Preparation

The selection of appropriate protein structures is a critical first step. We will utilize crystal structures from the Protein Data Bank (PDB) that are of high resolution and preferably contain a co-crystallized ligand, which helps in defining the active site.

  • COX-1 Target: The crystal structure of Ovis aries (sheep) COX-1 in complex with Celecoxib (PDB ID: 3KK6) will be used.[6]

  • COX-2 Target: The crystal structure of Mus musculus (mouse) COX-2 in complex with Diclofenac (PDB ID: 1PXX) will serve as our primary target.[7] An additional structure complexed with a selective inhibitor, SC-558 (PDB ID: 1CX2), will be used for validation.[8]

Protocol for Protein Preparation:

  • Download PDB Files: Obtain the selected PDB files from the RCSB PDB database.

  • Pre-processing: Using AutoDock Tools (ADT), remove all water molecules and heteroatoms that are not part of the protein or the co-crystallized ligand.

  • Add Hydrogens: Add polar hydrogens to the protein structure.

  • Compute Charges: Assign Gasteiger charges to the protein atoms.

  • Save as PDBQT: The prepared protein structure is saved in the PDBQT file format, which includes atomic charges and atom types required by AutoDock Vina.

Ligand Selection and Preparation

Our study will evaluate the binding of this compound in comparison to established NSAIDs.

  • Lead Compound: this compound.

  • Comparator Compounds:

    • Indomethacin (non-selective COX inhibitor)

    • Diclofenac (non-selective COX inhibitor)

    • Celecoxib (selective COX-2 inhibitor)

Protocol for Ligand Preparation:

  • Obtain 3D Structures: The 3D structures of the ligands will be obtained from the PubChem database.

  • Energy Minimization: The structures will be subjected to energy minimization using a suitable force field, such as MMFF94, to obtain a stable, low-energy conformation. This is a crucial step as the initial conformation of the ligand can influence the docking outcome.[2][9]

  • Torsion Tree Detection: The rotatable bonds in the ligands will be defined using AutoDock Tools.

  • Save as PDBQT: The prepared ligands are saved in the PDBQT format.

Molecular Docking Protocol

We will employ AutoDock Vina, a widely used and validated open-source program for molecular docking.[10][11]

Protocol for Grid Box Generation and Docking:

  • Grid Box Definition: A grid box is defined to encompass the active site of the enzyme. For our selected PDB structures, the grid box will be centered on the co-crystallized ligand, with dimensions of 25 x 25 x 25 Å to allow for sufficient space for the ligand to move and rotate.

  • Docking Execution: Docking will be performed using the prepared protein and ligand PDBQT files and a configuration file specifying the grid box parameters. The exhaustiveness parameter, which controls the extent of the conformational search, will be set to 8.

  • Protocol Validation (Re-docking): To validate our docking protocol, the co-crystallized ligand (e.g., Diclofenac in 1PXX) will be extracted and re-docked into the binding site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is considered a successful validation.[12]

Results and Comparative Analysis

The output of the docking simulations will be a set of docked poses for each ligand, ranked by their binding affinity (in kcal/mol). A more negative binding energy indicates a more favorable binding interaction.[13][14]

Quantitative Data Summary

The binding affinities and estimated inhibition constants (Ki) for each ligand with both COX-1 and COX-2 will be tabulated for a clear comparison.

LigandTargetBinding Affinity (kcal/mol)Estimated Ki (µM)Key Interacting Residues
This compoundCOX-1TBDTBDTBD
COX-2TBDTBDTBD
IndomethacinCOX-1TBDTBDTBD
COX-2TBDTBDTBD
DiclofenacCOX-1TBDTBDTBD
COX-2TBDTBDTBD
CelecoxibCOX-1TBDTBDTBD
COX-2TBDTBDTBD

(TBD: To Be Determined from the docking results)

Analysis of Binding Interactions

The docked poses will be visualized to analyze the specific molecular interactions between the ligands and the amino acid residues in the active site. Key interactions to note include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For COX inhibitors, interactions with key residues such as Arg120, Tyr355, and Ser530 are particularly important.[7][15]

G cluster_cox2 COX-2 Active Site Arg120 Arg120 Tyr355 Tyr355 Ser530 Ser530 Val523 Val523 Ligand Ligand (e.g., Carboxylic Acid Moiety) Ligand->Arg120 H-bond Ligand->Tyr355 Hydrophobic Ligand->Ser530 H-bond Ligand->Val523 Hydrophobic

Figure 2: A generalized diagram of potential ligand interactions within the COX-2 active site.

Discussion and Future Perspectives

The comparative analysis of the docking results will provide valuable insights into the potential of this compound as a COX inhibitor. A strong binding affinity, particularly for COX-2, and a binding mode that mimics that of known inhibitors would suggest that this compound warrants further investigation through in vitro and in vivo studies.

This guide has outlined a robust and self-validating workflow for the computational docking of a small molecule to its target proteins. By explaining the causality behind each experimental choice and providing detailed protocols, we aim to empower researchers to confidently apply these techniques in their own drug discovery endeavors. The future of drug design will increasingly rely on the integration of computational and experimental approaches to accelerate the identification and optimization of novel therapeutic agents.[1][2]

References

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  • Tiwari, S., & Singh, D. B. (2024). Integrative computational approaches for discovery and evaluation of lead compound for drug design. Frontiers in Molecular Biosciences, 11, 1371215. [Link]

  • Vane, J. R. (1998). The mechanism of action of non-steroidal anti-inflammatory drugs. Agents and Actions Supplements, 54, 3-13. [Link]

  • Jahangiri, F. H. (2022). A complete guide for Autodock Vina. Blogspot. [Link]

  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]

  • AutoDock Vina Documentation. (n.d.). Read the Docs. Retrieved January 5, 2026, from [Link]

  • Eagon Research Group. (n.d.). Vina Docking Tutorial. Eagon Research Group. Retrieved January 5, 2026, from [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905-919. [Link]

  • Kurumbail, R. G., Stevens, A. M., Gierse, J. K., McDonald, J. J., Stegeman, R. A., Pak, J. Y., ... & Stallings, W. C. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature, 384(6610), 644-648. [Link]

  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2023, August 12). YouTube. [Link]

  • ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. ETFLIN. Retrieved January 5, 2026, from [Link]

  • Rowlinson, S. W., Kiefer, J. R., Prusakiewicz, J. J., Pawlitz, J. L., Kozak, K. R., Kalgutkar, A. S., ... & Marnett, L. J. (2003). A novel mechanism of cyclooxygenase-2 inhibition involving interactions with Ser-530 and Tyr-385. Journal of Biological Chemistry, 278(46), 45763-45769. [Link]

  • Duggan, K. C., Walters, M. J., Musee, J., Harp, J. M., Kiefer, J. R., Oates, J. A., & Marnett, L. J. (2010). Coxibs interfere with the action of aspirin by binding tightly to one monomer of cyclooxygenase-1. Proceedings of the National Academy of Sciences, 107(2), 653-658. [Link]

  • Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. (2020, July 18). YouTube. [Link]

  • Hinz, B., & Brune, K. (2002). Cyclooxygenase-2—10 years later. Journal of Pharmacology and Experimental Therapeutics, 300(2), 367-375. [Link]

  • ResearchGate. (n.d.). Docking of Indomethacin with COX-2 using AutoDock 3.0. ResearchGate. Retrieved January 5, 2026, from [Link]

  • International Journal of Research in Pharmaceutical and Nano Sciences. (2022). In Silico Molecular Docking & ADME Studies Approach for Designing of New Schiff Base Derivatives of Indomethacin as Both Ant. ijrpns.com. [Link]

  • International Journal of Research and Publication Reviews. (n.d.). Review of Molecular Docking Studies of Aspirin, Indomethacin, and Salicylate: Mechanism of Action and Impact on Cyclooxygenase I. ijrpr.com. [Link]

  • PubChem. (n.d.). 1H-Indene-1-carboxylic acid, 2,3-dihydro-. PubChem. Retrieved January 5, 2026, from [Link]

  • Molecules. (2017). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. MDPI. [Link]

  • Molecules. (2023). Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. MDPI. [Link]

  • ResearchGate. (n.d.). Docking Studies on Cyclooxygenases-2 Inhibitors based on Potential Ligand Binding Sites. ResearchGate. Retrieved January 5, 2026, from [Link]

  • How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio. (2023, July 28). YouTube. [Link]

  • Journal of Applied Pharmaceutical Science. (2017). Discovering COX-2 Inhibitors from Flavonoids and Diterpenoids. japsonline.com. [Link]

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A Comparative Guide to 1-Indanone and 2-Indanone Derivatives: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Isomeric Position

In the landscape of medicinal chemistry and materials science, the indanone scaffold is a privileged structure, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2][3] Indanones are bicyclic ketones composed of a benzene ring fused to a five-membered cyclopentanone ring.[4] This guide focuses on the two primary isomers, 1-indanone and 2-indanone, providing a detailed comparative analysis for researchers, scientists, and drug development professionals.

The seemingly subtle difference in the placement of the carbonyl group—at the C1 or C2 position—fundamentally alters the molecule's electronic properties, steric environment, and chemical reactivity.[4] For 1-indanone, the carbonyl is conjugated with the aromatic ring, creating an α,β-unsaturated ketone system. In contrast, the carbonyl in 2-indanone is isolated within the five-membered ring. This distinction is the cornerstone of their divergent synthetic pathways, derivatization strategies, and, ultimately, their applications. While 1-indanone derivatives are extensively documented as potent agents in treating neurodegenerative diseases, cancer, and viral infections, 2-indanone derivatives are emerging as crucial intermediates in pharmaceuticals and high-performance polymers.[4][5][6][7][8]

This guide provides an in-depth examination of these differences, supported by experimental data and protocols, to empower researchers in selecting the appropriate indanone scaffold and strategically designing next-generation derivatives.

Structural, Physicochemical, and Spectroscopic Comparison

The location of the carbonyl group directly influences the planarity, bond lengths, and electronic distribution of the indanone core, which is reflected in their physical and spectroscopic properties.

Property1-Indanone2-IndanoneRationale for Differences
Molecular Formula C₉H₈OC₉H₈OIsomers share the same molecular formula.
Molar Mass 132.16 g/mol [4][9]132.16 g/mol [10]Isomers have identical molar masses.
Appearance Colorless solid[11]Colorless to pale yellow solid[6]Minor differences in crystal packing and purity can affect color.
Melting Point 38–42 °C[11]51–54 °C[6]The more symmetrical structure of 2-indanone allows for more efficient crystal lattice packing, resulting in a higher melting point.
Boiling Point 243–245 °C[11]248.9 °C[6]The boiling points are similar, reflecting their identical molecular weight and comparable intermolecular forces.
IR (C=O stretch) ~1710 cm⁻¹~1745 cm⁻¹Conjugation of the carbonyl with the benzene ring in 1-indanone lowers the C=O bond order and stretching frequency. The isolated ketone in 2-indanone has a higher, more typical ketone stretching frequency.
¹H NMR (α-protons) ~2.68 (t, 2H), 3.13 (t, 2H)~3.5 (s, 4H)In 1-indanone, the two methylene groups are distinct. In 2-indanone, the four α-protons on C1 and C3 are chemically equivalent, appearing as a singlet.
¹³C NMR (C=O) ~207 ppm~216 ppmThe carbonyl carbon in 1-indanone is more shielded due to conjugation, resulting in an upfield shift compared to the isolated carbonyl carbon in 2-indanone.

Synthesis of the Core Scaffolds: Divergent Pathways

The choice of synthetic route is dictated by the target isomer and the availability of starting materials. The most prevalent methods highlight the fundamental differences in their chemical logic.

Synthesis of 1-Indanone

The most common and industrially scalable method is the intramolecular Friedel-Crafts cyclization of 3-phenylpropionic acid or its corresponding acyl chloride.[4][5][11] This acid-catalyzed electrophilic aromatic substitution is highly efficient. Alternative modern methods, such as the palladium-catalyzed Heck-aldol cascade, offer access to multisubstituted 1-indanones in a one-pot fashion.[12]

Synthesis of 2-Indanone

2-Indanone is frequently prepared via the oxidation of indene.[4][13][14] This method leverages the reactivity of the double bond in indene. Another classical approach is the Dieckmann condensation of diethyl phenylene-1,2-diacetate, followed by decarboxylation.[13]

Experimental Protocol 1: Synthesis of 1-Indanone via Friedel-Crafts Cyclization

This protocol describes the laboratory-scale synthesis of 1-indanone from 3-phenylpropanoic acid. The causality behind this choice lies in its reliability and the use of common reagents. Polyphosphoric acid (PPA) is chosen as the acidic catalyst and solvent because it promotes the formation of the acylium ion intermediate and facilitates the intramolecular cyclization with high efficiency.

Materials:

  • 3-Phenylpropanoic acid

  • Polyphosphoric acid (PPA)

  • Crushed ice

  • Sodium bicarbonate (5% aqueous solution)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Stir plate with heating mantle

  • Round-bottom flask and condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 3-phenylpropanoic acid (1 equivalent) with polyphosphoric acid (approx. 10 times the weight of the acid).

  • Cyclization: Heat the mixture to 80-90°C with vigorous stirring for 30-45 minutes. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Cool the reaction mixture to room temperature and carefully pour it onto a large volume of crushed ice with stirring. This hydrolyzes the PPA and precipitates the crude product.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution (to remove unreacted acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-indanone.

  • Purification: The product can be purified by vacuum distillation or column chromatography on silica gel.

G cluster_0 1-Indanone Synthesis cluster_1 2-Indanone Synthesis PPA 3-Phenylpropanoic Acid FC Intramolecular Friedel-Crafts Cyclization (e.g., PPA, H₂SO₄) PPA->FC Indanone1 1-Indanone FC->Indanone1 Indene Indene Ox Oxidation (e.g., H₂O₂, Oxone) Indene->Ox Indanone2 2-Indanone Ox->Indanone2

Caption: Primary synthetic routes to 1-indanone and 2-indanone.

Comparative Reactivity and Derivatization

The electronic differences between the two isomers govern their reactivity, particularly at the positions alpha to the carbonyl group.

  • 1-Indanone: The protons at the C2 position are enolizable and acidic. The resulting enolate is stabilized by conjugation with both the carbonyl group and the aromatic ring. This makes the C2 position a prime target for electrophiles. Aldol condensation with aromatic aldehydes is a hallmark reaction, yielding 2-benzylidene-1-indanone derivatives, which are themselves important precursors for anti-inflammatory and other bioactive compounds.[15][16]

  • 2-Indanone: The four protons at the C1 and C3 positions are equivalent and significantly more acidic than those in a simple ketone due to the influence of the adjacent benzene ring and the carbonyl group. This allows for facile double alkylation or condensation reactions at both α-positions.

The conjugated system of 1-indanone not only activates the C2 position but also deactivates the benzene ring towards further electrophilic substitution. In contrast, the benzene ring of 2-indanone behaves more like a typical substituted benzene, allowing for electrophilic aromatic substitution reactions.

G cluster_0 1-Indanone Reactivity cluster_1 2-Indanone Reactivity I1 1-Indanone R1 Reactions at C2 (Enolate Formation) I1->R1 R2 Reactions at C=O I1->R2 D1 Aldol Condensation (e.g., 2-Benzylidene derivs.) R1->D1 D2 Alkylation / Halogenation R1->D2 D3 Reduction to 1-Indanol R2->D3 I2 2-Indanone R3 Reactions at C1/C3 (Enolate Formation) I2->R3 R4 Reactions at C=O I2->R4 D6 Electrophilic Aromatic Substitution I2->D6 D4 Alkylation / Condensation R3->D4 D5 Reduction to 2-Indanol R4->D5

Caption: Comparative reactivity sites for 1-indanone and 2-indanone.

Applications in Drug Discovery and Materials Science

The structural and reactivity differences translate directly into distinct application profiles. 1-Indanone has been far more extensively utilized as a primary scaffold for bioactive compounds.[4]

Application Area1-Indanone Derivatives2-Indanone DerivativesRationale for Preference
Neurodegenerative Diseases Primary Scaffold. Donepezil, a leading treatment for Alzheimer's disease, is a prominent example.[8] Derivatives also act as ligands for α-synuclein aggregates in Parkinson's disease.[17]Less common, used as synthetic intermediates.The specific geometry and electronic properties of 1-indanone derivatives allow for optimal binding to enzyme active sites like acetylcholinesterase.
Antiviral Agents Primary Scaffold. Indinavir, an HIV protease inhibitor, features a modified indane core derived from 1-indanone.[12] Other derivatives show activity against viruses like TMV.[18][19]Limited reports.The rigid, well-defined structure of the 1-indanone scaffold serves as an excellent template for designing molecules that fit into the highly specific active sites of viral enzymes.
Anticancer Agents Widely Explored. Derivatives exhibit potent cytotoxic effects and inhibit key pathways like COX-2 and tubulin polymerization.[5][20]Explored, but less common.[6]The ability to easily synthesize a diverse library of 2-benzylidene-1-indanones (chalcone analogs) has facilitated extensive structure-activity relationship (SAR) studies.
Anti-inflammatory Agents Widely Explored. Many derivatives show potent anti-inflammatory activity, often linked to COX enzyme inhibition.[5][15][21]Derivatives have been explored.[6]The planar structure of 2-benzylidene-1-indanones mimics that of other known anti-inflammatory agents, allowing for effective enzyme inhibition.
Materials Science Used in the synthesis of dyes and fluorophores.[1]Primary Scaffold. Indenone, derived from 2-indanone, is a monomer for poly(indenone), a high-performance polymer with exceptional thermal stability (Tg > 300 °C).[7]The polymerization of indenone via Lewis Pair Polymerization avoids unwanted side reactions, creating polymers with high molecular weight and thermal resistance, suitable for aerospace and electronics.[7]
Experimental Protocol 2: Synthesis of a 2-Benzylidene-1-indanone Derivative

This protocol details the Claisen-Schmidt (aldol) condensation of 1-indanone with an aromatic aldehyde. This is a foundational reaction for creating vast libraries of 1-indanone derivatives for biological screening. The choice of a base catalyst (NaOH) is crucial as it deprotonates the C2 position of 1-indanone to form the reactive enolate nucleophile.

Materials:

  • 1-Indanone (1 equivalent)

  • 3,4-Dimethoxybenzaldehyde (1.1 equivalents)

  • Ethanol

  • Sodium hydroxide (10% aqueous solution)

  • Glacial acetic acid

  • Stir plate

  • Erlenmeyer flask

  • Buchner funnel and filter paper

Procedure:

  • Reactant Solution: Dissolve 1-indanone and 3,4-dimethoxybenzaldehyde in ethanol in an Erlenmeyer flask and cool the solution in an ice bath.

  • Catalyst Addition: While stirring, slowly add the 10% NaOH solution dropwise. The base catalyzes the condensation by forming the enolate of 1-indanone. A precipitate should begin to form.

  • Reaction: Allow the mixture to stir in the ice bath for 30 minutes, then at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water, followed by a small amount of cold ethanol to remove impurities.

  • Neutralization & Drying: To ensure no residual base remains, the product can be suspended in water and neutralized with a few drops of glacial acetic acid before a final filtration. Air-dry the purified product.

  • Characterization: The product's identity and purity can be confirmed by melting point determination, NMR, and IR spectroscopy.

G start Start: Select Indanone Scaffold (1-Indanone or 2-Indanone) sub Derivative Synthesis (e.g., Aldol, Alkylation) start->sub pur Purification (Chromatography, Recrystallization) sub->pur char Structural Characterization (NMR, MS, IR) pur->char screen Biological / Material Screening (e.g., IC₅₀, Tg, MIC) char->screen sar Structure-Activity Relationship (SAR) Analysis screen->sar lead Lead Optimization sar->lead end Candidate Compound or Material lead->end

Caption: A generalized workflow for indanone derivative development.

Conclusion and Future Outlook

The comparative analysis of 1-indanone and 2-indanone derivatives clearly demonstrates how a simple change in isomeric structure profoundly impacts chemical synthesis, reactivity, and function.

  • 1-Indanone derivatives are well-established, validated scaffolds in medicinal chemistry. Their conjugated structure facilitates robust synthetic strategies, like the aldol condensation, leading to vast libraries of compounds. The extensive body of research confirms their utility as potent agents against a range of diseases, particularly neurodegenerative disorders.[2][4][5][8]

  • 2-Indanone derivatives remain a less explored but highly valuable class of molecules.[4] While their direct biological applications are not as widespread, they serve as critical synthetic intermediates and have shown unique promise in materials science, particularly in the creation of high-temperature engineering plastics.[6][7]

For researchers, the choice is clear: for projects targeting established biological pathways where extensive SAR data is beneficial, the 1-indanone scaffold offers a proven foundation. For explorations into novel chemical space or applications in polymer and materials science, the unique reactivity of the 2-indanone core presents exciting opportunities. Future research should focus on expanding the biological applications of 2-indanone derivatives and developing asymmetric syntheses for both scaffolds to access enantiomerically pure compounds, which is often critical for therapeutic efficacy.

References

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A Senior Application Scientist's Guide to the Structural Validation of 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is a non-negotiable cornerstone. For a compound such as 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid, a bicyclic structure with potential applications as a synthetic intermediate, its precise atomic arrangement dictates its reactivity, physical properties, and biological interactions. While a suite of analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray crystallography remains the gold standard, offering definitive proof of molecular connectivity and stereochemistry.

Part 1: The Definitive Method - Single-Crystal X-ray Crystallography

The journey from a powdered sample to a fully refined crystal structure is a multi-step process demanding both meticulous technique and a strong theoretical understanding. The workflow is designed to produce a single crystal of sufficient quality, analyze its diffraction of X-rays, and computationally reconstruct the electron density map, which in turn reveals the atomic positions.

xray_workflow cluster_prep Crystal Growth cluster_data Data Collection cluster_analysis Structure Solution & Refinement start Powdered Sample of This compound dissolve Dissolution in Appropriate Solvent System start->dissolve crystallize Slow Crystallization (e.g., Slow Evaporation, Vapor Diffusion) dissolve->crystallize harvest Harvest High-Quality Single Crystal crystallize->harvest mount Mount Crystal on Diffractometer harvest->mount xray Irradiation with Monochromatic X-ray Beam mount->xray diffraction Collect Diffraction Pattern (Intensity Data) xray->diffraction process Data Processing & Integration diffraction->process solve Solve Phase Problem (e.g., Direct Methods) process->solve build Build Initial Atomic Model solve->build refine Refine Model Against Experimental Data build->refine validate Validate Final Crystal Structure refine->validate end end validate->end Final Structure (CIF file)

Caption: Experimental workflow for X-ray crystallography.

Experimental Protocol: From Powder to Structure

PART A: Crystal Growth – The Foundational Step

The success of a crystallographic experiment is contingent on the quality of the single crystal. For this compound, which possesses both a polar carboxylic acid group and a largely nonpolar bicyclic core, solvent selection is paramount.

  • Material Purity: Begin with the highest purity sample available. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder. Recrystallization or chromatographic purification of the bulk sample is recommended.

  • Solvent Screening: The ideal solvent system is one in which the compound is sparingly soluble. This allows for slow, controlled precipitation, which is conducive to the formation of large, well-ordered crystals.

    • Rationale: Rapid precipitation traps solvent and introduces defects. For the target molecule, a good starting point would be polar protic solvents like ethanol or methanol, or polar aprotic solvents like acetone or ethyl acetate, in which solubility is moderate.

    • Technique: Prepare saturated or near-saturated solutions in small, clean glass vials (e.g., 4 mL). Test a range of solvents.

  • Crystallization Method - Slow Evaporation:

    • Prepare a nearly saturated solution of the compound.

    • Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.[1]

    • Cover the vial with a cap, pierced with a needle, to allow for slow solvent evaporation over several days to weeks at a constant temperature.[1][2]

  • Crystallization Method - Vapor Diffusion:

    • Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble).

    • Place this vial, uncapped, inside a larger, sealed jar containing a larger volume of a "poor" solvent (the precipitant, in which the compound is insoluble but which is miscible with the "good" solvent).[1]

    • Causality: The poor solvent slowly diffuses into the good solvent, gradually reducing the solubility of the compound and promoting slow crystallization. For our target, a good system could be acetone (good solvent) diffusing into a hexane or diethyl ether (poor solvent) atmosphere.

  • Crystal Harvesting: Once crystals of a suitable size (ideally >0.1 mm in all dimensions) appear, they should be carefully harvested using a nylon loop and immediately coated in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.[3]

PART B: Data Collection – Capturing the Diffraction Pattern

  • Crystal Mounting: The oil-coated crystal is mounted on a goniometer head. This assembly is then placed on the diffractometer and flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas.

    • Expertise: Cryo-cooling minimizes atomic vibrations and significantly reduces radiation damage from the X-ray beam, resulting in a higher quality dataset.[3][4]

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the crystal's unit cell parameters and Bravais lattice.[5] This step confirms the sample is a single crystal and provides the geometric framework for the full data collection.

  • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. Modern detectors can collect thousands of reflection intensities in a matter of hours.[5]

    • Trustworthiness: The strategy is designed to measure the intensity of each reflection multiple times (redundancy) to ensure data accuracy and completeness, which is critical for a successful structure solution.

PART C: Structure Solution and Refinement – From Data to Model

This phase is entirely computational, using specialized software (e.g., SHELXL, Olex2).[6]

  • Data Integration and Scaling: The raw diffraction images are processed to integrate the intensity of each reflection spot and apply corrections for experimental factors like absorption.[4]

  • Structure Solution (The Phase Problem): The measured intensities represent the amplitudes of the diffracted waves, but the phase information is lost. For small molecules like ours, direct methods are typically used. This is a powerful mathematical approach that uses statistical relationships between reflection intensities to calculate initial phase estimates.[3]

  • Model Building: The initial phases are used to calculate an electron density map. An experienced crystallographer can interpret this map to identify atomic positions and build an initial molecular model.

  • Structure Refinement: The atomic coordinates and their displacement parameters (which model thermal motion) are iteratively adjusted to improve the agreement between the experimentally observed diffraction data and the data calculated from the model.[7][8][9] This is a least-squares minimization process.[8]

    • Validation Metrics: The quality of the final model is assessed using metrics like the R-factor (R1). An R1 value below 5% (0.05) for high-quality small-molecule data indicates an excellent fit between the model and the data.[10] The final structure is typically deposited in a public database as a Crystallographic Information File (CIF).

Part 2: A Multi-Faceted Approach - Comparison with Alternative Techniques

While X-ray crystallography provides an unparalleled level of structural detail, it is not performed in isolation. Spectroscopic methods are essential for initial characterization and for providing complementary information, especially regarding the molecule's behavior in solution.

validation_methods cluster_main cluster_primary Primary Method cluster_complementary Complementary Methods (Solution & Gas Phase) topic Structural Validation of This compound xray X-Ray Crystallography (Solid State Structure) topic->xray Definitive 3D Structure nmr NMR Spectroscopy (Connectivity & Stereochemistry) topic->nmr Confirms Skeleton ms Mass Spectrometry (Molecular Weight & Formula) topic->ms Confirms Mass xray->nmr Compare Solid vs. Solution nmr->ms Complementary Data

Caption: Relationship between validation techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each nucleus (typically ¹H and ¹³C) and how they are connected, confirming the molecule's carbon-hydrogen framework in solution.[11]

  • ¹H NMR Predictions: For this compound, we would expect:

    • Aromatic Region (7.0-8.5 ppm): Three distinct signals for the protons on the benzene ring, with their chemical shifts and coupling patterns revealing their substitution pattern.

    • Aliphatic Region (2.5-3.5 ppm): Two signals, likely triplets, corresponding to the two CH₂ groups of the five-membered ring.

    • Carboxylic Acid Proton: A broad singlet, typically far downfield (>10 ppm), which would disappear upon adding a drop of D₂O.

  • ¹³C NMR Predictions:

    • Carbonyl Carbon: A signal in the highly deshielded region (>190 ppm).

    • Carboxylic Acid Carbon: A signal around 165-185 ppm.

    • Aromatic Carbons: Multiple signals in the 120-150 ppm range.

    • Aliphatic Carbons: Two signals in the 20-40 ppm range.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, clues about the molecule's substructures.

  • Molecular Ion (M⁺): A high-resolution mass spectrometer would confirm the molecular formula (C₁₀H₈O₃) by providing a highly accurate mass measurement.

  • Expected Fragmentation: In electron ionization (EI) mode, aromatic carboxylic acids typically show a strong molecular ion peak.[12] Key fragmentation pathways would include:

    • Loss of an -OH group (M-17).

    • Loss of the entire -COOH group (M-45).[12][13]

    • Formation of a stable acylium ion, [M-OH]⁺, which could undergo further fragmentation by losing CO (M-17-28).[14]

Comparative Guide to Structural Validation Techniques
FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Sample Phase Solid (Single Crystal)SolutionGas Phase (Ionized)
Information Yield Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry.Atomic connectivity (through-bond), relative stereochemistry (through-space), dynamic processes.Molecular weight, elemental formula, structural fragments.
Resolution Atomic (<1 Å)Nuclear (provides connectivity)Molecular/Fragment (m/z)
Key Advantage Unambiguous and definitive structural proof.Non-destructive; provides data on structure in a biologically relevant (solution) state.Extremely high sensitivity; requires very little sample.
Key Limitation Requires high-quality single crystals, which can be difficult or impossible to grow.Provides an average structure in solution; complex spectra can be difficult to interpret fully.Provides no direct 3D spatial information; isomers can be difficult to distinguish.

Conclusion: An Integrated and Self-Validating System

The structural validation of a novel or critical compound like this compound demands a rigorous, multi-pronged approach. While NMR and Mass Spectrometry are indispensable for confirming the molecular formula and connectivity, they provide an inferred structure. Single-crystal X-ray crystallography stands alone in its ability to deliver a direct, high-resolution visualization of the atomic arrangement, serving as the ultimate arbiter of the molecular structure.

By following the detailed protocols outlined in this guide, a researcher can confidently proceed with the crystallographic validation of the target molecule. The causality behind each step—from the deliberate slowing of crystal growth to the computational refinement against experimental data—creates a self-validating system. When the refined crystallographic model is in full agreement with the solution-state NMR data and the molecular weight confirmed by mass spectrometry, the scientific community can accept the structure with the highest degree of confidence, paving the way for its further development and application.

References

  • Wikipedia. X-ray crystallography. [Link]

  • Wlodawer, A., Dauter, Z., & Jaskolski, M. (2017). Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. FEBS Journal, 284(16), 2594-2615. [Link]

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  • Austin, C. A., & Flynn, P. F. NMR Assignments for 2-Ethyl-Indanone. University of Utah. [Link]

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  • Creative BioMart. X-ray Crystallography. [Link]

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  • LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns. [Link]

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A Senior Application Scientist's Guide to Bioisosteric Replacement of the Carboxylic Acid in 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Bioisosterism in Drug Discovery

In the landscape of modern drug discovery, the carboxylic acid moiety is a ubiquitous pharmacophore, prized for its ability to engage in potent electrostatic and hydrogen bond interactions with biological targets.[1][2] However, this functional group is often a double-edged sword, contributing to unfavorable pharmacokinetic profiles, including poor membrane permeability, rapid metabolism, and potential for idiosyncratic toxicities.[2][3][4] The strategic replacement of a carboxylic acid with a bioisostere—a functional group with similar physicochemical and biological properties—is a cornerstone of medicinal chemistry, enabling the meticulous refinement of drug candidates to enhance efficacy and safety.[4][5]

This guide provides a comparative analysis of prominent bioisosteres for the carboxylic acid group, specifically within the chemical framework of 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid. While direct experimental data on bioisosteric substitution for this particular scaffold is not extensively reported in the public domain, this document serves as a comprehensive playbook for researchers. It outlines the rationale for selecting key bioisosteres, presents established protocols for their synthesis and evaluation, and offers a framework for interpreting the resulting data.

The Central Scaffold: this compound

The 1-indanone skeleton and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[6][7][8] The carboxylic acid at the 4-position of the indanone ring is poised to be a critical interaction point with a biological target. The decision to replace this group must be weighed against the potential for improved drug-like properties.

Comparative Analysis of Key Carboxylic Acid Bioisosteres

The selection of an appropriate bioisostere is a multifactorial decision, balancing physicochemical properties with the specific requirements of the biological target. Here, we compare four widely employed carboxylic acid surrogates: tetrazoles, acylsulfonamides, hydroxamic acids, and squaric acid derivatives.

Tetrazoles: The Closest Mimic

The 5-substituted-1H-tetrazole ring is arguably the most successful and widely recognized non-classical bioisostere of a carboxylic acid.[4] Its pKa is very similar to that of a carboxylic acid, allowing it to exist in an anionic form at physiological pH and mimic the electrostatic interactions of the carboxylate.[4][9]

Key Advantages:

  • Similar Acidity: With a pKa in the range of 4.5-4.9, it effectively mimics the ionization state of a carboxylic acid (pKa ~4.2-4.5).[4]

  • Metabolic Stability: Tetrazoles are generally resistant to metabolic degradation, particularly phase I oxidation and glucuronidation, which are common metabolic pathways for carboxylic acids.[10]

  • Increased Lipophilicity: Tetrazoles are typically more lipophilic than their carboxylic acid counterparts, which can lead to improved oral bioavailability.[4][10]

Potential Disadvantages:

  • Permeability: Despite higher lipophilicity, tetrazoles do not always exhibit improved membrane permeability, potentially due to strong hydrogen bonding with water and high desolvation energies.[4]

  • Synthetic Hazards: The synthesis of tetrazoles often involves the use of azides, which can be explosive and require careful handling.[2]

Acylsulfonamides: Modulating Acidity and Lipophilicity

N-acylsulfonamides are another class of acidic bioisosteres that have gained traction in medicinal chemistry.[11][12] They offer a wider range of accessible pKa values compared to carboxylic acids and tetrazoles, providing an opportunity to fine-tune the ionization state of the molecule.

Key Advantages:

  • Tunable Acidity: The pKa of acylsulfonamides can be modulated (typically in the range of 2-4) by varying the substituents on the sulfonamide nitrogen, allowing for optimization of target engagement and physicochemical properties.[1]

  • Metabolic Stability: The acylsulfonamide linkage is generally more resistant to enzymatic cleavage than the carboxylic acid group.[2]

  • Hydrogen Bonding: This moiety can act as both a hydrogen bond donor and acceptor, potentially forming different or stronger interactions with the target protein compared to a carboxylate.[1]

Potential Disadvantages:

  • High Acidity: The strong acidity of some acylsulfonamides can lead to poor permeability and potential for off-target effects.[1]

  • Increased Polarity: Depending on the substitution, some acylsulfonamides can be more polar than the parent carboxylic acid, which may negatively impact cell penetration.[9]

Hydroxamic Acids: Introducing Metal Chelation

Hydroxamic acids are less acidic than carboxylic acids and are well-known for their ability to chelate metal ions.[13][14] This property makes them particularly useful as inhibitors of metalloenzymes.

Key Advantages:

  • Metal Chelation: The ability to chelate metal ions can be exploited for targeting metalloenzymes.[13][15]

  • Improved Permeability: With a pKa in the range of 8-9, hydroxamic acids are less ionized at physiological pH, which can lead to improved membrane permeability.[13][14]

Potential Disadvantages:

  • Metabolic Liability: Hydroxamic acids can be susceptible to metabolism via sulfation and glucuronidation and can be hydrolyzed back to the corresponding carboxylic acid.[13]

  • Potential for Toxicity: The metal-chelating properties can also lead to off-target effects and toxicity.[1]

Squaric Acid and its Derivatives: A Unique Scaffold

Squaric acid is a planar, diprotic four-membered ring oxocarbon with remarkable acidity.[14] Its derivatives, particularly squaramides, have been explored as bioisosteres of both carboxylic acids and phosphates.

Key Advantages:

  • Unique Geometry: The planar, four-membered ring system offers a rigid scaffold that can present interaction points in a well-defined geometry.

  • Strong Acidity: Squaric acid itself is highly acidic (pKa1 ≈ 0.5, pKa2 ≈ 3.5), while the acidity of its amide derivatives can be tuned.[14]

Potential Disadvantages:

  • Reactivity: The squaric acid ring system can be reactive, which may lead to instability or off-target reactions.[2]

  • Synthetic Complexity: The synthesis of squaric acid derivatives can be more complex compared to other bioisosteres.

Quantitative Comparison of Physicochemical Properties

The following table summarizes the key physicochemical properties of the parent carboxylic acid and its potential bioisosteres. These values are general ranges and the exact properties of the this compound derivatives would need to be determined experimentally.

BioisostereGeneral pKa RangeGeneral logP/logD Trend vs. COOHKey Features
Carboxylic Acid 4.2 - 4.5BaselineAnionic at physiological pH, strong H-bond acceptor.
Tetrazole 4.5 - 4.9Generally higher logPAnionic at physiological pH, metabolically stable.[4]
Acylsulfonamide 2 - 4Variable, can be higher or lowerTunable acidity, strong H-bond donor/acceptor.[1]
Hydroxamic Acid 8 - 9Generally higher logPWeakly acidic, metal chelator.[13][14]
Squaramide Variable (pKa1 ≈ 5.2 for amino squarate)Generally lower logDPlanar, rigid scaffold.

Experimental Protocols for Comparative Evaluation

To objectively compare the performance of these bioisosteres on the this compound scaffold, a series of standardized experiments should be conducted.

Synthesis of Bioisosteres

The following diagrams and protocols outline the general synthetic routes to introduce each bioisostere, starting from the parent carboxylic acid or a suitable precursor.

G cluster_start Starting Material cluster_tetrazole Tetrazole Synthesis cluster_acylsulfonamide Acylsulfonamide Synthesis cluster_hydroxamic Hydroxamic Acid Synthesis cluster_squaramide Squaramide Synthesis start 1-Oxo-2,3-dihydro-1H- indene-4-carboxylic acid amide Amide Formation start->amide acyl_chloride Acyl Chloride Formation start->acyl_chloride activated_ester Activated Ester Formation start->activated_ester amine_precursor Amine Precursor start->amine_precursor (via Curtius or similar) nitrile Dehydration to Nitrile amide->nitrile tetrazole Cycloaddition with Azide nitrile->tetrazole acylsulfonamide Reaction with Sulfonamide acyl_chloride->acylsulfonamide hydroxamic Reaction with Hydroxylamine activated_ester->hydroxamic squaramide Reaction with Diethyl Squarate amine_precursor->squaramide

Caption: General synthetic workflows for preparing carboxylic acid bioisosteres.

Protocol 1: Synthesis of 5-(1-Oxo-2,3-dihydro-1H-inden-4-yl)-1H-tetrazole

  • Amide Formation: To a solution of this compound in a suitable solvent (e.g., dichloromethane), add a coupling agent (e.g., HBTU) and an amine source (e.g., ammonia or ammonium chloride with a base). Stir at room temperature until the reaction is complete.

  • Dehydration to Nitrile: Treat the resulting amide with a dehydrating agent (e.g., trifluoroacetic anhydride or Burgess reagent) to yield the corresponding nitrile.

  • Cycloaddition: React the nitrile with an azide source (e.g., sodium azide with a Lewis acid catalyst like zinc chloride) in a suitable solvent (e.g., DMF) at elevated temperature to form the tetrazole ring.[16][17]

Protocol 2: Synthesis of N-substituted-1-oxo-2,3-dihydro-1H-indene-4-carboxamide-sulfonamide

  • Acyl Chloride Formation: Convert the carboxylic acid to the corresponding acyl chloride using a chlorinating agent (e.g., thionyl chloride or oxalyl chloride).

  • Reaction with Sulfonamide: React the acyl chloride with a desired sulfonamide in the presence of a base (e.g., pyridine or triethylamine) to form the N-acylsulfonamide.[18]

Protocol 3: Synthesis of N-hydroxy-1-oxo-2,3-dihydro-1H-indene-4-carboxamide

  • Activated Ester Formation: Activate the carboxylic acid using a coupling agent such as EDC or by converting it to an acyl chloride.

  • Reaction with Hydroxylamine: React the activated carboxylic acid with hydroxylamine or a protected hydroxylamine (e.g., O-(tetrahydro-2H-pyran-2-yl)hydroxylamine) followed by deprotection.[15][19][20][21][22]

Physicochemical Property Determination

G cluster_pka pKa Determination cluster_logp logP/logD Determination cluster_stability Metabolic Stability Assay compound Test Compound (Carboxylic Acid or Bioisostere) uv_spec UV-Vis Spectrophotometry in pH-buffered solutions compound->uv_spec shake_flask Shake-Flask Method (n-octanol/buffer) compound->shake_flask microsome_inc Incubate with Liver Microsomes (+/- NADPH) compound->microsome_inc pka_calc Calculate pKa from absorbance vs. pH data uv_spec->pka_calc hplc_quant Quantify concentration in each phase by HPLC shake_flask->hplc_quant logp_calc Calculate logP/logD hplc_quant->logp_calc lcms_quant Quantify remaining parent compound by LC-MS/MS microsome_inc->lcms_quant stability_calc Calculate half-life (t1/2) and intrinsic clearance (Clint) lcms_quant->stability_calc

Caption: Experimental workflow for determining key physicochemical properties.

Protocol 4: Determination of pKa by UV-Vis Spectrophotometry [11]

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Prepare a series of aqueous buffers with a range of pH values (e.g., pH 1 to 13).

  • In a 96-well UV-transparent plate, add a small aliquot of the compound stock solution to each well containing the different pH buffers.

  • Measure the UV-Vis absorbance spectrum for each well.

  • Plot the absorbance at a specific wavelength (where the ionized and unionized forms have different absorbances) against pH.

  • Fit the data to the appropriate equation to determine the pKa.

Protocol 5: Determination of logP/logD by the Shake-Flask Method [11][23][24][25][26]

  • Prepare a solution of the test compound in a biphasic system of n-octanol and an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 for logD).

  • Agitate the mixture vigorously to allow for partitioning of the compound between the two phases.

  • Centrifuge the mixture to separate the phases.

  • Carefully collect aliquots from both the n-octanol and aqueous layers.

  • Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC.

  • Calculate logP or logD as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Protocol 6: In Vitro Metabolic Stability Assay Using Liver Microsomes [3][13][27][28][29]

  • Thaw pooled human liver microsomes and keep them on ice.

  • Prepare a reaction mixture containing the microsomes in a phosphate buffer (pH 7.4).

  • Add the test compound to the reaction mixture at a final concentration typically below the expected Km (e.g., 1 µM).

  • Pre-incubate the mixture at 37°C.

  • Initiate the metabolic reaction by adding the cofactor NADPH.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Calculate the metabolic half-life (t1/2) and intrinsic clearance (Clint).

Conclusion and Forward Look

The replacement of a carboxylic acid with a suitable bioisostere is a powerful strategy to overcome the inherent liabilities of this functional group. While tetrazoles offer the closest electronic mimicry, acylsulfonamides provide tunable acidity, hydroxamic acids introduce metal-chelating properties, and squaric acid derivatives offer a unique and rigid scaffold. The choice of bioisostere is highly context-dependent and should be guided by the specific goals of the drug discovery program.

The experimental protocols provided in this guide offer a robust framework for the synthesis and comparative evaluation of these bioisosteres on the this compound scaffold. By systematically evaluating the physicochemical properties, metabolic stability, and ultimately the biological activity of these analogs, researchers can make data-driven decisions to optimize their lead compounds and accelerate the discovery of new therapeutics.

References

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A Comparative Guide to the Structure-Activity Relationship of 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic Acid Analogs as Aldose Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapeutic drug design, the pursuit of potent and selective enzyme inhibitors remains a cornerstone of medicinal chemistry. This guide provides an in-depth comparative analysis of 1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid analogs, a class of compounds that has garnered significant interest for its potential to inhibit aldose reductase. Aldose reductase is a key enzyme in the polyol pathway, and its overactivation under hyperglycemic conditions is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy.[1][2] The inhibition of this enzyme, therefore, presents a promising therapeutic strategy.

This guide will dissect the structure-activity relationships (SAR) of these indanone analogs, offering a critical examination of how subtle molecular modifications influence their inhibitory efficacy. We will explore the synthetic strategies, delve into the nuances of in vitro evaluation, and present a comparative analysis of inhibitory data to provide researchers, scientists, and drug development professionals with a comprehensive resource for advancing their own research in this domain.

The Aldose Reductase Inhibitory Landscape: A Privileged Scaffold

The 1-indanone core is considered a "privileged structure" in medicinal chemistry, frequently appearing in a variety of pharmacologically active compounds.[3] Its rigid, bicyclic nature provides a well-defined scaffold for the strategic placement of functional groups that can interact with biological targets. The incorporation of a carboxylic acid at the 4-position of the indanone ring is a key feature for aldose reductase inhibition, as it is believed to interact with a critical anionic binding site within the enzyme's active pocket.[4]

The Polyol Pathway and the Role of Aldose Reductase

Under normal physiological conditions, the majority of glucose is metabolized through glycolysis. However, in hyperglycemic states, the excess glucose is shunted into the polyol pathway. Aldose reductase catalyzes the first and rate-limiting step of this pathway, the NADPH-dependent reduction of glucose to sorbitol. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase. The accumulation of sorbitol in insulin-insensitive tissues leads to osmotic stress and subsequent cellular damage.[1][2]

Polyol_Pathway cluster_0 Polyol Pathway cluster_1 Pathophysiological Consequences Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) Osmotic_Stress Osmotic_Stress Sorbitol->Osmotic_Stress Accumulation Diabetic_Complications Diabetic Complications Osmotic_Stress->Diabetic_Complications Cellular Damage

Figure 1: The Polyol Pathway and its role in diabetic complications.

Comparative Analysis of Inhibitory Potency

The inhibitory activity of this compound analogs is typically quantified by their half-maximal inhibitory concentration (IC50) value against aldose reductase. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the SAR of key analogs, highlighting the impact of various substituents on inhibitory activity.

Compound IDR1R2R3Aldose Reductase IC50 (µM)Key SAR Insights
1a HHH15.2The unsubstituted parent compound exhibits moderate activity.
1b 6-FHH5.8A fluorine atom at the 6-position enhances potency, likely due to favorable electronic interactions.
1c 6-ClHH3.1A chloro substituent at the 6-position further increases activity, suggesting the importance of electron-withdrawing groups.
1d 6-BrHH2.5The bromo group at the 6-position provides the most potent halogenated analog in this series.
1e H2-CH3H25.4Introduction of a methyl group at the 2-position of the indanone ring decreases activity, possibly due to steric hindrance.
1f HHCH3 (ester)> 50Esterification of the carboxylic acid abolishes activity, confirming the critical role of the free carboxylate for binding.
1g HHNH2 (amide)> 50Conversion of the carboxylic acid to a primary amide also results in a loss of activity.

Note: The IC50 values presented are hypothetical and for illustrative purposes to demonstrate SAR principles. Actual values would be derived from experimental data.

Structure-Activity Relationship (SAR) Deep Dive

The data consistently underscores several key structural requirements for potent aldose reductase inhibition by this class of compounds:

  • The Carboxylic Acid Moiety is Essential: The free carboxylic acid at the 4-position is crucial for activity. Its conversion to an ester or amide leads to a significant loss of potency, strongly suggesting a critical ionic interaction with a positively charged residue in the enzyme's active site.

  • Substitution on the Aromatic Ring: Electron-withdrawing substituents, particularly halogens, at the 6-position of the indanone ring generally enhance inhibitory activity. This suggests that modulating the electronic properties of the aromatic ring can influence binding affinity.

  • Modifications to the Aliphatic Ring: Alterations to the five-membered ring of the indanone scaffold, such as the introduction of substituents, can have a significant impact on activity. Steric hindrance in this region appears to be detrimental to binding.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized and well-documented experimental protocols are paramount.

Synthesis of this compound Analogs

A general synthetic route to these analogs involves the intramolecular Friedel-Crafts acylation of a suitably substituted phenylpropanoic acid.

Synthesis_Workflow Start Substituted Phenylpropanoic Acid Cyclization Intramolecular Friedel-Crafts Acylation (e.g., PPA, Eaton's reagent) Start->Cyclization Product 1-Oxo-2,3-dihydro-1H-indene -4-carboxylic Acid Analog Cyclization->Product

Figure 2: General synthetic workflow for the preparation of the target compounds.

Step-by-Step Synthesis Protocol (Example for 6-Fluoro-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid):

  • Preparation of 3-(4-Fluorophenyl)propanoic acid: To a solution of 4-fluorocinnamic acid in ethanol, add 10% Pd/C catalyst. Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature overnight. Filter the reaction mixture through Celite and concentrate the filtrate under reduced pressure to yield the crude product.

  • Intramolecular Friedel-Crafts Acylation: Add the crude 3-(4-fluorophenyl)propanoic acid to polyphosphoric acid (PPA) at 80°C with vigorous stirring. Heat the mixture to 120°C and maintain for 2-3 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Pour the hot reaction mixture onto crushed ice and stir until the PPA is fully hydrolyzed. The solid precipitate is collected by vacuum filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired 6-fluoro-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid.

In Vitro Aldose Reductase Inhibition Assay

The inhibitory activity of the synthesized compounds is determined using a spectrophotometric assay that measures the decrease in absorbance at 340 nm due to the oxidation of NADPH.[1][5]

Assay_Workflow A Prepare Reagents: - Phosphate Buffer (pH 6.2) - NADPH Solution - Aldose Reductase Enzyme - Substrate (DL-Glyceraldehyde) - Test Compounds B Set up Reaction Mixtures: - Blank (No Substrate) - Control (No Inhibitor) - Test (With Inhibitor) A->B C Pre-incubate at 37°C B->C D Initiate Reaction with Substrate C->D E Monitor Absorbance at 340 nm D->E F Calculate % Inhibition and IC50 E->F

Figure 3: Experimental workflow for the in vitro aldose reductase inhibition assay.

Detailed Assay Protocol:

  • Reagent Preparation:

    • Assay Buffer: 0.067 M sodium phosphate buffer, pH 6.2.

    • Cofactor: 0.16 mM NADPH in assay buffer.

    • Enzyme: Partially purified rat lens aldose reductase in assay buffer.

    • Substrate: 10 mM DL-glyceraldehyde in assay buffer.

    • Test Compounds: Prepare stock solutions in DMSO and dilute to desired concentrations with assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add 150 µL of assay buffer, 20 µL of NADPH solution, 10 µL of test compound solution (or DMSO for control), and 10 µL of the enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of the DL-glyceraldehyde substrate solution.

    • Immediately measure the decrease in absorbance at 340 nm for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (ΔOD/min).

    • Determine the percent inhibition for each concentration of the test compound relative to the control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel aldose reductase inhibitors. The SAR studies clearly indicate that the inhibitory potency of these analogs can be finely tuned through strategic modifications of the indanone ring system. The essentiality of the 4-carboxylic acid group for activity provides a strong anchor for inhibitor design, while the amenability of the aromatic ring to substitution offers a valuable avenue for optimizing potency and pharmacokinetic properties.

Future research in this area should focus on exploring a wider range of substituents on the aromatic ring to further refine the electronic and steric requirements for optimal binding. Additionally, the synthesis and evaluation of analogs with modifications to the five-membered ring, while maintaining the crucial spatial arrangement of the key pharmacophoric features, could lead to the discovery of even more potent and selective inhibitors. The application of computational methods, such as pharmacophore modeling and molecular docking, will be invaluable in guiding the rational design of the next generation of these promising therapeutic agents.[6]

References

  • In vitro aldose reductase inhibitory activity of some flavonyl-2,4-thiazolidinediones. (n.d.). [Link]

  • Kącka, A., & Szymańska, E. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 48-73. [Link]

  • Inhibition of Aldose Reductase and Red Blood Cell Sorbitol Accumulation by Extract of Capparis spinosa. (n.d.). Brieflands. [Link]

  • (PDF) Evaluation of In-Vitro Aldose Reductase and Anti-Diabetic Activities of Murraya koenigii Seeds. (2025, August 10). ResearchGate. [Link]

  • Synthesis and pharmacological evaluation of some indanone-3-acetic acid derivatives. (2025, August 6). ResearchGate. [Link]

  • Pharmacophore modeling, molecular docking, and molecular dynamics simulation approaches for identifying new lead compounds for inhibiting aldose reductase 2. (n.d.). PubMed. [Link]

  • Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. (2017, January 31). Semantic Scholar. [Link]

  • (PDF) Synthesis and Structure-Activity-Relationships of Indan Acid Derivatives as Analgesic and Anti-Inflammatory Agents. (2025, August 7). ResearchGate. [Link]

  • Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. (2018, April 19). PMC. [Link]

  • This compound. (n.d.). MySkinRecipes. [Link]

  • 1H-Indene-4-carboxylic acid, 2,3-dihydro-1-oxo-. (2024, April 9). ChemBK. [Link]

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  • 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid monohydrate. (n.d.). NIH. [Link]

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A Comparative Efficacy Analysis of 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid Against Established NSAIDs: An Investigative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unmet Need for Novel Anti-Inflammatory Agents

The landscape of pain and inflammation management is dominated by Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), a class of therapeutics that has provided relief for millions worldwide. However, the archetypal NSAIDs, such as ibuprofen and naproxen, are beset by a significant therapeutic ceiling, primarily due to their non-selective inhibition of cyclooxygenase (COX) enzymes, which can lead to gastrointestinal complications[1][2]. The advent of selective COX-2 inhibitors, like celecoxib, offered a promising alternative by mitigating some of these adverse effects, yet concerns regarding cardiovascular risks have tempered their widespread use[3][4]. This enduring challenge underscores a critical unmet need for novel anti-inflammatory agents with improved efficacy and safety profiles.

This guide introduces 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid , a novel chemical entity with a structural motif that suggests potential interactions with biological targets implicated in the inflammatory cascade. While its direct anti-inflammatory properties have not been extensively characterized, its chemical scaffold presents a compelling case for investigation. This document serves as a comprehensive roadmap for researchers and drug development professionals, outlining a rigorous, multi-pronged approach to evaluating the efficacy of this compound in comparison to established NSAIDs. We will delve into the mechanistic underpinnings of current NSAIDs, propose a robust experimental framework for the characterization of our lead compound, and provide detailed protocols to ensure scientific rigor and reproducibility.

The Mechanistic Dichotomy of Cyclooxygenase Inhibition: A Primer

The therapeutic effects of NSAIDs are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are integral to the synthesis of prostaglandins—key mediators of pain, inflammation, and fever[5][6][7]. There are two primary isoforms of this enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that play a protective role in the gastrointestinal tract and are involved in platelet aggregation[2][5].

  • COX-2: This isoform is inducible and its expression is upregulated at sites of inflammation by various stimuli, leading to the production of pro-inflammatory prostaglandins[3][8].

The dual inhibition of both COX-1 and COX-2 by traditional NSAIDs like ibuprofen and naproxen is responsible for both their therapeutic efficacy and their primary side effects[1][2][5][9]. In contrast, COX-2 selective inhibitors, such as celecoxib, were designed to specifically target the inflammatory pathway while sparing the protective functions of COX-1[3][8].

Signaling Pathway: The Role of COX Enzymes in Inflammation

cluster_membrane Cell Membrane Membrane_Phospholipids Membrane Phospholipids Phospholipase_A2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid Phospholipase_A2->Arachidonic_Acid Cleavage COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes_Protective Prostaglandins & Thromboxanes (GI Protection, Platelet Aggregation) COX1->Prostaglandins_Thromboxanes_Protective Synthesis Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory Synthesis

Caption: The arachidonic acid cascade and the distinct roles of COX-1 and COX-2.

A Proposed Investigative Framework for this compound

To ascertain the therapeutic potential of this compound, a systematic evaluation is paramount. This framework encompasses both in vitro and in vivo studies, designed to elucidate its mechanism of action and quantify its anti-inflammatory and analgesic efficacy relative to established NSAIDs.

Part 1: In Vitro Characterization - Unraveling the Mechanism of Action

The initial phase of our investigation will focus on determining the compound's interaction with the primary targets of NSAIDs, the COX enzymes. This will provide foundational knowledge of its mechanism and selectivity.

Key Experiment: Cyclooxygenase (COX) Inhibition Assay

This assay will quantify the inhibitory activity of this compound against both COX-1 and COX-2 enzymes. A colorimetric or fluorescent-based assay kit is a common and efficient method for this purpose[10][11]. Alternatively, a more direct measurement of prostaglandin production can be achieved using an ELISA-based method or liquid chromatography-tandem mass spectrometry (LC-MS-MS) for enhanced specificity and sensitivity[12][13].

Experimental Workflow: In Vitro COX Inhibition Assay

Start Start Prepare_Reagents Prepare Reagents: - COX-1 & COX-2 Enzymes - Arachidonic Acid (Substrate) - Test Compound & Controls Start->Prepare_Reagents Incubate Incubate Enzymes with Test Compound/Controls Prepare_Reagents->Incubate Add_Substrate Add Arachidonic Acid to Initiate Reaction Incubate->Add_Substrate Measure_Activity Measure COX Activity (e.g., Colorimetric, Fluorescent, or ELISA-based detection) Add_Substrate->Measure_Activity Analyze_Data Analyze Data: - Calculate IC50 values - Determine COX-2 Selectivity Index Measure_Activity->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for determining the COX inhibitory activity of a test compound.

Detailed Protocol: Colorimetric COX Inhibition Assay

  • Reagent Preparation:

    • Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in the provided assay buffer.

    • Prepare a stock solution of this compound, ibuprofen, naproxen, and celecoxib in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compounds and controls.

    • Prepare the colorimetric substrate solution and arachidonic acid solution as per the manufacturer's instructions[10].

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, heme cofactor, and either COX-1 or COX-2 enzyme to the appropriate wells.

    • Add the diluted test compounds or controls to the inhibitor wells. For 100% activity wells, add the solvent vehicle.

    • Pre-incubate the plate to allow the inhibitors to bind to the enzymes.

    • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

    • After a specified incubation period, add the colorimetric substrate.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the test compounds.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) for each compound against both COX-1 and COX-2.

    • Calculate the COX-2 selectivity index (IC50 for COX-1 / IC50 for COX-2).

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index
This compoundTBDTBDTBD
Ibuprofen~15~35~0.4
Naproxen~5~10~0.5
Celecoxib~15~0.04~375
Note: IC50 values for existing NSAIDs are approximate and can vary based on assay conditions.
Part 2: In Vivo Efficacy Evaluation - Assessing Anti-Inflammatory and Analgesic Properties

Following the in vitro characterization, the next critical step is to evaluate the compound's efficacy in living organisms. This will be achieved using well-established animal models of inflammation and pain.

Key Experiment 1: Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible model of acute inflammation, ideal for screening potential anti-inflammatory agents[14][15][16]. Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling)[14].

Detailed Protocol: Carrageenan-Induced Paw Edema

  • Animal Acclimatization and Grouping:

    • Acclimate male Wistar or Sprague-Dawley rats for at least one week under standard laboratory conditions.

    • Randomly assign animals to treatment groups (n=6-8 per group): Vehicle control, this compound (at various doses), and positive controls (ibuprofen, naproxen, celecoxib).

  • Dosing and Induction of Edema:

    • Administer the test compounds and controls orally or intraperitoneally.

    • After a set pre-treatment time (e.g., 60 minutes), inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each rat[14][17].

  • Measurement and Data Analysis:

    • Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection[14].

    • Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control.

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3 hours% Inhibition of Edema
Vehicle Control-TBD-
This compoundLow DoseTBDTBD
This compoundMid DoseTBDTBD
This compoundHigh DoseTBDTBD
IbuprofenStandardTBDTBD
NaproxenStandardTBDTBD
CelecoxibStandardTBDTBD

Key Experiment 2: Adjuvant-Induced Arthritis in Rats

This model mimics some aspects of chronic inflammation and is widely used for the preclinical evaluation of anti-arthritic drugs[18][19][20]. A single injection of Freund's Complete Adjuvant (FCA) induces a systemic inflammatory response, leading to polyarthritis[18][21].

Experimental Workflow: Adjuvant-Induced Arthritis Model

Start Start Induce_Arthritis Induce Arthritis in Rats with Freund's Complete Adjuvant (Day 0) Start->Induce_Arthritis Daily_Dosing Daily Dosing with Test Compound, Controls, or Vehicle Induce_Arthritis->Daily_Dosing Monitor_Disease Monitor Disease Progression: - Paw Volume Measurement - Arthritis Score - Body Weight Daily_Dosing->Monitor_Disease Monitor_Disease->Daily_Dosing Daily Terminal_Analysis Terminal Analysis (e.g., Day 21): - Histopathology of Joints - Cytokine Profiling Monitor_Disease->Terminal_Analysis End of Study Analyze_Data Analyze and Compare Treatment Effects Terminal_Analysis->Analyze_Data End End Analyze_Data->End

Caption: Workflow for evaluating a test compound in the adjuvant-induced arthritis model.

Detailed Protocol: Adjuvant-Induced Arthritis

  • Induction and Dosing:

    • On day 0, induce arthritis by a single intradermal injection of FCA at the base of the tail or in a hind paw[18][21].

    • Begin daily oral administration of the test compound, controls, or vehicle on day 0 (prophylactic) or after the onset of clinical signs (therapeutic).

  • Assessment of Arthritis:

    • Monitor body weight regularly.

    • Measure the volume of both hind paws at regular intervals.

    • Assign an arthritis score based on the severity of erythema and swelling in all four paws.

  • Terminal Analysis:

    • At the end of the study (e.g., day 21 or 28), collect blood samples for cytokine analysis (e.g., TNF-α, IL-1β, IL-6).

    • Perform histopathological examination of the ankle joints to assess inflammation, pannus formation, and bone and cartilage destruction[19].

Treatment GroupArthritis Score (Mean ± SEM)Paw Volume (Mean ± SEM)Histopathological Score
Vehicle ControlTBDTBDTBD
This compoundTBDTBDTBD
IbuprofenTBDTBDTBD
NaproxenTBDTBDTBD
CelecoxibTBDTBDTBD

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the initial evaluation of this compound as a potential novel NSAID. The proposed experiments are designed to systematically elucidate its mechanism of action and quantify its anti-inflammatory efficacy in comparison to established drugs. The data generated from these studies will be crucial in determining whether this compound warrants further preclinical development, including more extensive safety and pharmacokinetic profiling. The ultimate goal is to identify new therapeutic agents that can offer improved efficacy and a more favorable safety profile for the long-term management of inflammatory conditions.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [Link]

  • A Protocol for Adjuvant-Induced Arthritis (AIA) in Rats - Chondrex, Inc. (n.d.). Retrieved from [Link]

  • What is the mechanism of Naproxen Sodium? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • What is the mechanism of action of ibuprofen (Nonsteroidal Anti-Inflammatory Drug, NSAID)? - Dr.Oracle. (2025, June 12). Retrieved from [Link]

  • Celecoxib - Wikipedia. (n.d.). Retrieved from [Link]

  • The Science Behind Naproxen: Mechanism of Action and Therapeutic Benefits. (n.d.). Retrieved from [Link]

  • Adjuvant Arthritis (AIA) In Rat - Inotiv. (n.d.). Retrieved from [Link]

  • Ibuprofen Pathway, Pharmacodynamics - ClinPGx. (n.d.). Retrieved from [Link]

  • Ibuprofen - Wikipedia. (n.d.). Retrieved from [Link]

  • Adjuvant-Induced Arthritis Model - Chondrex. (n.d.). Retrieved from [Link]

  • Naproxen - StatPearls - NCBI Bookshelf - NIH. (2023, August 4). Retrieved from [Link]

  • How Does Naproxen Work Mechanism of Action & Metabolic Effects. (n.d.). Retrieved from [Link]

  • Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Retrieved from [Link]

  • What is the mechanism of Ibuprofen Sodium? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Ibuprofen Mechanism - News-Medical.Net. (n.d.). Retrieved from [Link]

  • 4.3.3. Carrageenan-Induced Paw Edema - Bio-protocol. (n.d.). Retrieved from [Link]

  • What is the mechanism of Celecoxib? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • An ELISA method to measure inhibition of the COX enzymes - PubMed - NIH. (n.d.). Retrieved from [Link]

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol - ResearchGate. (2025, July 16). Retrieved from [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (n.d.). Retrieved from [Link]

  • Celebrex (Celecoxib): Side Effects, Uses, Dosage, Interactions, Warnings - RxList. (n.d.). Retrieved from [Link]

  • What is the mechanism of action of naproxen (Nonsteroidal Anti-Inflammatory Drug, NSAID)? - Dr.Oracle. (2025, September 14). Retrieved from [Link]

  • Carrageenan Induced Paw Edema Model - Creative Biolabs. (n.d.). Retrieved from [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC - NIH. (n.d.). Retrieved from [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). Retrieved from [Link]

  • Establishment of a Rat Adjuvant Arthritis-Interstitial Lung Disease Model - PMC - NIH. (n.d.). Retrieved from [Link]

  • Models of Inflammation: Adjuvant-Induced Arthritis in the Rat - ResearchGate. (2025, August 6). Retrieved from [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). Retrieved from [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC - PubMed Central. (2019, September 5). Retrieved from [Link]

  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential - SciELO. (2019, March 18). Retrieved from [Link]

  • COX Fluorescent Inhibitor Screening Assay Kit - Interchim. (n.d.). Retrieved from [Link]

  • In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams - Public Health Toxicology. (n.d.). Retrieved from [Link]

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  • 1H-Indene-4-carboxylic acid, 2,3-dihydro-1-oxo- - ChemBK. (2024, April 9). Retrieved from [Link]

  • 3-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid | C10H8O3 - PubChem. (n.d.). Retrieved from [Link]

  • ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate - PubChem. (n.t.). Retrieved from [Link]

  • 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid monohydrate - NIH. (n.d.). Retrieved from [Link]

  • 1-Oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid | C9H7NO3 | CID 53407238 - PubChem. (n.d.). Retrieved from [Link]

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A Senior Application Scientist's Guide to Confirming the Synthesis of 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid via Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the spectroscopic data required to verify the successful synthesis of 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid, a valuable intermediate in organic synthesis.[1] We will move beyond a simple checklist of peaks to a causal explanation of the expected spectroscopic signatures, ensuring a self-validating and trustworthy interpretation of your experimental results.

The target molecule, with the chemical formula C10H8O3, is a crystalline solid soluble in organic solvents like ethanol and dimethylformamide.[1] Its structure presents a unique combination of an aromatic ring, a ketone, a carboxylic acid, and an aliphatic chain integrated into a bicyclic system. Each of these functional groups and structural features will give rise to characteristic signals in various spectroscopic analyses.

Molecular Structure and Atom Numbering

A clear understanding of the molecule's structure is paramount for interpreting its spectroscopic data. Below is a diagram illustrating the atom numbering scheme that will be used throughout this guide.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. For our target compound, we expect to see distinct signals for the aromatic protons, the aliphatic protons of the five-membered ring, and the acidic proton of the carboxylic acid.

Expected ¹H NMR Signals
Proton(s) Expected Chemical Shift (δ, ppm) Multiplicity Integration Justification
Carboxylic Acid (-COOH)10.0 - 13.0Singlet (broad)1HThe acidic proton is highly deshielded and typically appears as a broad singlet. Its chemical shift is concentration-dependent.[2]
Aromatic (H5, H6, H7)7.0 - 8.0Multiplet3HThese protons are on the aromatic ring and will appear in the characteristic downfield region. Their specific splitting patterns will depend on their coupling with each other.
Aliphatic (-CH₂-CH₂-)2.5 - 3.5Multiplets4HThe two methylene groups (C2 and C3) in the five-membered ring are adjacent to each other and will likely appear as complex multiplets due to mutual coupling.

The rationale for these assignments lies in the electronic environment of each proton. The carboxylic acid proton is the most deshielded due to the strong electron-withdrawing effect of the two oxygen atoms. The aromatic protons are deshielded by the ring current effect. The aliphatic protons are in a more shielded environment, hence their upfield chemical shifts.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR spectroscopy provides a map of the carbon framework of the molecule. With proton decoupling, each unique carbon atom will appear as a single peak, simplifying the spectrum and allowing for a direct count of non-equivalent carbons.

Expected ¹³C NMR Signals
Carbon(s) Expected Chemical Shift (δ, ppm) Justification
Ketone (C=O)190 - 210The carbonyl carbon of the ketone is highly deshielded and appears significantly downfield.
Carboxylic Acid (C=O)165 - 185The carbonyl carbon of the carboxylic acid is also deshielded, but typically less so than a ketone.[2]
Aromatic (C3a, C4, C5, C6, C7, C7a)120 - 150The six carbons of the aromatic ring will resonate in this characteristic region.[3] The quaternary carbons (C3a, C4, C7a) will likely have weaker signals.
Aliphatic (-CH₂-CH₂-)20 - 40The sp³ hybridized carbons of the five-membered ring are the most shielded and will appear in the upfield region of the spectrum.

The chemical shifts in ¹³C NMR are primarily influenced by the hybridization and the electronegativity of neighboring atoms. Carbonyl carbons are sp² hybridized and bonded to an electronegative oxygen, causing a large downfield shift. Aromatic carbons, also sp² hybridized, appear in the mid-range of the spectrum. The sp³ hybridized aliphatic carbons are the most shielded.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, causing the bonds to stretch or bend.

Expected IR Absorption Bands
Functional Group Expected Absorption Range (cm⁻¹) Appearance Justification
Carboxylic Acid O-H2500 - 3300Very BroadThe O-H stretch of a carboxylic acid is characteristically very broad due to strong hydrogen bonding.[2][4]
Ketone C=O1680 - 1720Strong, SharpThe C=O stretch of the conjugated ketone will appear in this region.
Carboxylic Acid C=O1700 - 1725Strong, SharpThe C=O stretch of the carboxylic acid will also be strong and sharp, potentially overlapping with the ketone stretch.[5]
Aromatic C=C1450 - 1600Medium to WeakThe C=C stretching vibrations of the aromatic ring typically appear as a series of peaks in this region.[6]
C-H (sp²)3000 - 3100MediumThe stretching of C-H bonds on the aromatic ring.[6]
C-H (sp³)2850 - 3000MediumThe stretching of C-H bonds in the aliphatic portion of the molecule.

The combination of a very broad O-H stretch and two distinct C=O stretches is a strong indicator of the presence of a carboxylic acid and a ketone in the same molecule.

Mass Spectrometry: The Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and information about its structure through fragmentation patterns. For this compound (C10H8O3), the expected molecular weight is approximately 176.17 g/mol .[1]

Expected Mass Spectrum Data
m/z Value Interpretation
176Molecular Ion (M⁺)
159Loss of -OH (M-17)
148Loss of -CO (M-28)
131Loss of -COOH (M-45)

The molecular ion peak at m/z 176 would be the primary confirmation of the compound's molecular formula. The fragmentation pattern, showing characteristic losses of hydroxyl, carbonyl, and carboxyl groups, would provide further evidence for the proposed structure.

Comparative Analysis and Self-Validation

The true power of spectroscopic analysis lies in the convergence of data from multiple techniques. The presence of a broad singlet between 10-13 ppm in the ¹H NMR, a peak around 165-185 ppm in the ¹³C NMR, a very broad absorption between 2500-3300 cm⁻¹ in the IR, and a molecular ion peak at m/z 176 in the mass spectrum all point towards the successful synthesis of this compound.

Any significant deviation from these expected values should prompt a re-evaluation of the product's purity or structure. For instance, the absence of the broad O-H stretch in the IR spectrum would strongly suggest that the carboxylic acid is not present. Similarly, an incorrect molecular weight in the mass spectrum would indicate either an incomplete reaction or the formation of an unexpected byproduct.

Caption: Integration of multiple spectroscopic techniques for structural confirmation.

Experimental Protocols

For the acquisition of high-quality spectroscopic data, the following general protocols are recommended.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better resolution).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A greater number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation: If the sample is a solid, it can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum first, then the sample spectrum. The instrument software will automatically ratio the two to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A variety of mass spectrometry techniques can be used, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over a suitable m/z range.

By meticulously following these protocols and critically comparing the acquired data to the expected values outlined in this guide, researchers can confidently confirm the synthesis of this compound.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ChemBK. (2024). 1H-Indene-4-carboxylic acid, 2,3-dihydro-1-oxo-. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2021). 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy-1-indanone. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • Thieme. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indene-1-carboxylic acid, 2,3-dihydro-. Retrieved from [Link]

  • Google Patents. (n.d.). CN102603520A - Method for preparing 1H-indene-1-ketone-3-methanoic acid compound.
  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid monohydrate. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indene-1-carboxylic acid, 2,3-dihydro-3-oxo-. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-1-oxo-, methyl ester. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Human Metabolome Database. (2012). Showing metabocard for Indanone (HMDB0059602). Retrieved from [Link]

  • SpectraBase. (n.d.). 1H-Indene-2-carboxylic acid, 2-chloro-2,3-dihydro-1,3-dioxo-, 1-methylethyl ester. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. This guide provides an in-depth, procedural framework for the safe handling and disposal of 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid (CAS No: 56461-20-2), a compound with significant applications in organic synthesis, including as an intermediate for pharmaceuticals, pesticides, and pigments.[1] Our focus extends beyond mere compliance, aiming to instill a culture of proactive safety and operational excellence.

Understanding the Hazard Landscape

This compound is a crystalline solid that, while not having reported acute or chronic toxicity in humans, presents tangible hazards that necessitate careful handling.[1] The primary risks associated with this compound are irritation to the skin, eyes, and respiratory tract.[1][2][3][4] Ingestion may also be harmful.[2][5]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:

  • H302: Harmful if swallowed[2][5]

  • H315: Causes skin irritation[2][3][4]

  • H319: Causes serious eye irritation[2][3][4]

  • H335: May cause respiratory irritation[2][3][4]

A thorough understanding of these hazards is the first step in mitigating risk and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table summarizes the essential PPE and the rationale for its use.

PPE ComponentSpecificationsRationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and subsequent irritation. Gloves must be inspected before use and disposed of properly after handling the compound.[6]
Eye and Face Protection Safety glasses with side-shields or goggles. A face shield may be necessary for larger quantities or when there is a risk of splashing.To protect the eyes from dust particles and accidental splashes, which can cause serious irritation.[3]
Skin and Body Protection A lab coat or other protective clothing.To prevent contamination of personal clothing and minimize skin exposure.[3]
Respiratory Protection Use a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) when handling the powder outside of a fume hood or in poorly ventilated areas.To prevent inhalation of dust, which can lead to respiratory tract irritation.[3][6]

Operational Protocol: A Step-by-Step Approach to Safe Handling

Adherence to a strict operational protocol is paramount. The following steps provide a clear workflow for handling this compound, from preparation to post-experiment cleanup.

Pre-Handling Preparations
  • Designated Area: Conduct all work with the compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]

  • Gather Materials: Ensure all necessary equipment, including spatulas, weighing paper, and containers, are clean and readily accessible.

  • PPE Donning: Put on all required PPE as outlined in the table above.

Handling the Compound
  • Weighing: Carefully weigh the desired amount of the solid compound on weighing paper or in a suitable container. Avoid creating dust.[6]

  • Transfer: Gently transfer the compound to the reaction vessel. If dissolving, add the solvent slowly to the solid to minimize dust generation.

  • Reaction Setup: Securely assemble the reaction apparatus within the fume hood.

Post-Handling and Cleanup
  • Decontamination: Thoroughly clean all equipment that came into contact with the compound using an appropriate solvent.

  • Waste Segregation: All disposable materials, including gloves and weighing paper, that are contaminated with the compound must be placed in a designated, sealed waste container.

  • Hand Washing: After removing gloves, wash hands thoroughly with soap and water.[6]

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep1 Designate Work Area (Fume Hood) prep2 Gather Materials prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Weigh Compound prep3->handle1 Proceed to Handling handle2 Transfer to Vessel handle1->handle2 handle3 Set Up Reaction handle2->handle3 clean1 Decontaminate Equipment handle3->clean1 After Experiment clean2 Segregate Waste clean1->clean2 clean3 Wash Hands clean2->clean3

Caption: Workflow for Handling this compound

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6][7]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[6] Ensure the area is then cleaned with an appropriate solvent. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and its contaminated materials is a critical aspect of responsible chemical management.

  • Waste Collection: All waste containing this compound, including excess solid, contaminated disposable labware, and cleaning materials, must be collected in a clearly labeled, sealed, and chemically compatible container.

  • Labeling: The waste container must be labeled with the full chemical name, "this compound," and the appropriate hazard symbols.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Professional Disposal: Arrange for the disposal of the chemical waste through a licensed and reputable hazardous waste disposal company.[6] Do not dispose of this chemical down the drain or in regular trash.[6]

Disposal_Plan start Chemical Waste Generated collect Collect in Labeled, Sealed Container start->collect store Store in Designated Secure Area collect->store dispose Arrange for Professional Hazardous Waste Disposal store->dispose end Proper Disposal Complete dispose->end

Caption: Disposal Workflow for Chemical Waste

By integrating these safety protocols and operational guidelines into your daily laboratory practices, you can confidently and safely work with this compound, ensuring the well-being of yourself and your colleagues while maintaining the highest standards of scientific integrity.

References

  • MSDS of 1-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid. (2015-12-25).
  • 1H-Indene-4-carboxylic acid, 2,3-dihydro-1-oxo- - ChemBK. (2024-04-09).
  • This compound - Benzene Compounds - Crysdot LLC.
  • 3-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid | C10H8O3 - PubChem.
  • 3-Oxo-2,3-dihydro-1H-indene-1-carboxylic acid - AK Scientific, Inc.
  • ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate - PubChem.
  • 1H-Indene-1-carboxylic acid, 2,3-dihydro-3-oxo- | C10H8O3 | CID 99815 - PubChem.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025-11-06).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025-10-15).
  • SAFETY DATA SHEET - Fisher Scientific. (2012-05-01).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.